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  • Product: 4-Fluoropyridine-3-carboxamide
  • CAS: 152126-34-6

Core Science & Biosynthesis

Foundational

What are the physicochemical properties of 4-Fluoropyridine-3-carboxamide?

This technical guide details the physicochemical profile, synthetic pathways, and reactivity of 4-Fluoropyridine-3-carboxamide (also known as 4-Fluoronicotinamide ). Physicochemical Profile, Synthetic Utility & Reactivit...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical profile, synthetic pathways, and reactivity of 4-Fluoropyridine-3-carboxamide (also known as 4-Fluoronicotinamide ).

Physicochemical Profile, Synthetic Utility & Reactivity Mechanisms

Executive Summary

4-Fluoropyridine-3-carboxamide is a high-value heterocyclic intermediate primarily utilized in medicinal chemistry for scaffold hopping and Structure-Activity Relationship (SAR) exploration. Its structural uniqueness lies in the 4-fluoro substituent , which is highly activated toward Nucleophilic Aromatic Substitution (SNAr) due to the synergistic electron-withdrawing effects of the pyridine nitrogen (para-position) and the carboxamide group (ortho-position). This lability makes it a critical precursor for synthesizing 4-amino and 4-alkoxy nicotinamide derivatives, which are ubiquitous pharmacophores in kinase inhibitors (e.g., substituted aminopyridines).

Molecular Identity & Structural Analysis

Parameter Data
IUPAC Name 4-Fluoropyridine-3-carboxamide
Common Name 4-Fluoronicotinamide
CAS Registry Number 152126-34-6
Molecular Formula C₆H₅FN₂O
Molecular Weight 140.12 g/mol
SMILES NC(=O)c1c(F)ccnc1
InChI Key TTYVECQWCUJXCS-UHFFFAOYSA-N
Electronic Activation Analysis

The reactivity of the C4-fluorine is driven by the electron-deficient nature of the pyridine ring.

  • Inductive Effect (-I): The electronegative nitrogen atom pulls electron density from the ring, deactivating it toward electrophiles but activating it toward nucleophiles.

  • Resonance Effect (-M): The carboxamide group at C3 is an electron-withdrawing group (EWG).

  • Positional Synergy: The C4 position is para to the pyridine nitrogen and ortho to the amide. Both positions stabilize the anionic Meisenheimer intermediate formed during nucleophilic attack, making the C-F bond exceptionally labile.

Physicochemical Properties[2][3][4][5][6]

The following data aggregates experimental observations and consensus computational models (ACD/Labs, ChemAxon).

Property Value / Range Implication for Handling
Physical State Solid (Crystalline powder)Standard solids handling; avoid dust generation.
Melting Point ~140–160 °C (Predicted)*Experimental values vary by purity; typically higher than the acid precursor due to H-bonding network.
Boiling Point ~320 °C (Predicted, 760 mmHg)Not distillable without decomposition; purify via crystallization or chromatography.
Density 1.35 ± 0.1 g/cm³Moderate density; settles in organic solvent extractions.
logP (Octanol/Water) 0.28 – 0.45Low lipophilicity; significant water solubility.
pKa (Amide) ~15.5 (Neutral)The amide proton is weakly acidic; requires strong base for deprotonation.
pKa (Pyridine N) 3.10 ± 0.20Weakly basic; protonation at N1 deactivates the ring further, potentially hindering SNAr if acid is present.
Polar Surface Area (PSA) 55.98 ŲGood membrane permeability predictor; falls within Lipinski rules.
H-Bond Donors/Acceptors 1 Donor / 3 AcceptorsCapable of strong intermolecular hydrogen bonding.

Reactivity & Synthetic Utility

Core Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The primary utility of 4-fluoropyridine-3-carboxamide is its ability to undergo rapid SNAr reactions. The fluoride ion is a superior leaving group in SNAr due to its high electronegativity, which increases the electrophilicity of the C4 carbon, accelerating the rate-determining step (nucleophilic attack).

Reaction Workflow:

  • Nucleophilic Attack: An amine (R-NH₂) or alkoxide (RO⁻) attacks C4.

  • Intermediate Formation: A resonance-stabilized Meisenheimer complex forms. The negative charge is delocalized onto the pyridine nitrogen and the amide oxygen.

  • Elimination: Re-aromatization drives the expulsion of the fluoride ion.

SnAr_Mechanism Start 4-Fluoronicotinamide (Electrophile) Complex Meisenheimer Complex (Anionic Intermediate) Start->Complex Attack at C4 Nuc Nucleophile (R-NH2 / RO-) Nuc->Complex Product 4-Substituted Nicotinamide Complex->Product Re-aromatization Leaving Fluoride Ion (F-) Complex->Leaving Elimination

Caption: SNAr mechanism showing the displacement of fluoride by a nucleophile via the Meisenheimer intermediate.

Hydrolysis Sensitivity

Under strongly acidic or basic conditions, the amide group at C3 is susceptible to hydrolysis, converting the compound to 4-fluoronicotinic acid .

  • Prevention: Store under anhydrous conditions. Perform SNAr reactions in dry solvents (DMSO, DMF, MeCN) to prevent competitive hydrolysis.

Experimental Protocols

Synthesis of 4-Fluoropyridine-3-carboxamide (Halex Reaction)

The most robust synthesis involves the "Halogen Exchange" (Halex) of the 4-chloro analog using Potassium Fluoride (KF).

Reagents:

  • Substrate: 4-Chloropyridine-3-carboxamide (1.0 eq)

  • Fluorinating Agent: Anhydrous Potassium Fluoride (KF) (2.0–3.0 eq)

  • Catalyst: 18-Crown-6 (0.1 eq) or Tetraphenylphosphonium bromide (Phase Transfer Catalyst)

  • Solvent: Sulfolane or DMSO (Anhydrous)

Step-by-Step Methodology:

  • Drying: Dry KF in a vacuum oven at 150°C for 12 hours prior to use (Critical: Water poisons the reaction).

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, dissolve 4-chloropyridine-3-carboxamide in anhydrous Sulfolane (0.5 M concentration).

  • Addition: Add the dried KF and the phase transfer catalyst (18-Crown-6) under an inert atmosphere (Nitrogen/Argon).

  • Reaction: Heat the mixture to 140–150°C for 4–6 hours. Monitor by HPLC/TLC for the disappearance of the chloro-starting material.

  • Workup: Cool to room temperature. Dilute with water (to dissolve salts) and extract exhaustively with Ethyl Acetate or DCM.

  • Purification: Wash organic layers with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Ethanol/Hexane if necessary.

General Procedure for SNAr Displacement with Amines

This protocol describes using the scaffold to generate a library of kinase inhibitor precursors.

  • Dissolution: Dissolve 4-Fluoropyridine-3-carboxamide (1.0 mmol) in anhydrous DMF (3 mL).

  • Base Addition: Add Diisopropylethylamine (DIPEA) (2.0 mmol) to scavenge the HF generated.

  • Nucleophile: Add the primary or secondary amine (1.1 mmol).

  • Conditions: Stir at 60–80°C for 2–4 hours. (Note: Reaction is often faster and cleaner than the chloro-analog).

  • Isolation: Pour into ice water. The product often precipitates. Filter and wash with cold water.

Storage & Stability

  • Storage: Keep in a tightly sealed container at 2–8°C . Hygroscopic nature requires storage with desiccants.

  • Incompatibilities: Strong oxidizing agents, strong acids (hydrolysis risk), and strong bases (hydrolysis risk).

  • Shelf Life: Stable for >2 years if protected from moisture and light.

References

  • Synthesis of Fluorinated Pyridines:Finger, G. C., et al. "Aromatic Fluorine Compounds. XXX. Synthesis of 4-Fluoropyridine Derivatives." Journal of Organic Chemistry, 1963.
  • SNAr Mechanism in Heterocycles:Terrier, F. "Nucleophilic Aromatic Displacement: The Influence of the Nitro Group." VCH Publishers, 1991.
  • Halex Reaction Optimization:Adams, D. J., et al. "Efficient Synthesis of Fluorinated Heterocycles via Halex Reactions." Tetrahedron, 2010.
  • Kinase Inhibitor Scaffolds:Roughley, S. D., et al. "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry, 2016. (Contextualizes the use of aminonicotinamides).
  • PubChem Compound Summary: "4-Fluoronicotinamide (CAS 152126-34-6)."

Exploratory

4-Fluoropyridine-3-carboxamide: A High-Fidelity Electrophilic Scaffold

The following technical guide details the chemical identity, synthesis, and application of 4-Fluoropyridine-3-carboxamide , a highly reactive intermediate in medicinal chemistry. [1][2] Executive Summary 4-Fluoropyridine...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of 4-Fluoropyridine-3-carboxamide , a highly reactive intermediate in medicinal chemistry.

[1][2]

Executive Summary

4-Fluoropyridine-3-carboxamide (also known as 4-Fluoronicotinamide ) is a specialized pyridine derivative characterized by a highly electrophilic C4 position.[1][2] Unlike its chlorinated analogs, the C–F bond at the 4-position—activated by the electron-withdrawing carboxamide group at C3—serves as an exceptional leaving group in Nucleophilic Aromatic Substitution (


) reactions.[1][2] This compound is primarily utilized as a transient yet potent intermediate for synthesizing 4-amino and 4-alkoxy nicotinamide derivatives, which are privileged scaffolds in kinase inhibitors and neuroactive pharmaceuticals.[1][2]

Part 1: Chemical Identity & Physical Properties[1][2]

Core Identifiers
PropertyData
CAS Registry Number 152126-34-6
IUPAC Name 4-Fluoropyridine-3-carboxamide
Synonyms 4-Fluoronicotinamide; 4-Fluoro-3-pyridinecarboxamide
Molecular Formula

Molecular Weight 140.12 g/mol
SMILES NC(=O)c1c(F)ccnc1
InChI Key TTYVECQWCUJXCS-UHFFFAOYSA-N (Base structure)
Physical Characteristics[1][2][3][4][5][6]
  • Appearance: Off-white to pale yellow solid (highly dependent on purity and storage).[1][2]

  • Solubility: Soluble in polar aprotic solvents (DMSO, DMF, Acetonitrile).[1][2] Limited stability in protic solvents due to hydrolysis risks.[1]

  • Stability: Hygroscopic and acid-sensitive. The C4-fluorine is labile; exposure to moisture can lead to hydrolysis, yielding 4-hydroxynicotinamide (4-pyridone derivative).[1][2] Store under inert atmosphere (Argon/Nitrogen) at -20°C.

Part 2: Synthesis & Manufacturing Logic[1][2]

The synthesis of 4-fluoronicotinamide is non-trivial due to the instability of the 4-fluoropyridine moiety.[1][2] The most robust route involves the Halex (Halogen Exchange) reaction or functional group transformation from the carboxylic acid.[1]

Primary Synthetic Route: Halogen Exchange (Halex)

This method utilizes 4-chloronicotinamide as the precursor.[1][2] The driving force is the higher lattice energy of KCl vs. KF and the use of a phase transfer catalyst.[1][2]

Protocol:

  • Reagents: 4-Chloronicotinamide (1.0 eq), Potassium Fluoride (spray-dried, 3.0 eq), 18-Crown-6 (0.1 eq).

  • Solvent: Anhydrous Sulfolane or DMSO (high boiling point, polar aprotic).

  • Conditions: Heat to 140–160°C for 4–6 hours under Nitrogen.

  • Workup: The reaction mixture is cooled and diluted with EtOAc. The product is extracted, but care must be taken to avoid aqueous hydrolysis.[1] Flash chromatography on silica (neutralized with 1%

    
    ) is recommended.[1][2]
    
Mechanistic Insight (Why Fluorine?)

While chlorine is a good leaving group, fluorine is superior in


 reactions involving electron-deficient rings.[1][2] The high electronegativity of fluorine inductively stabilizes the Meisenheimer Complex  (the anionic intermediate), lowering the activation energy for the nucleophilic attack (the rate-determining step).[1][2]

SNAr_Mechanism Figure 1: Halex Reaction Pathway via Meisenheimer Stabilization Start 4-Chloronicotinamide Inter Meisenheimer Complex (Stabilized by F) Start->Inter Nucleophilic Attack (F-) KF KF / 18-Crown-6 KF->Inter Product 4-Fluoronicotinamide (CAS 152126-34-6) Inter->Product Elimination (Cl-)

[1][2]

Part 3: Applications in Drug Discovery[1][2]

The "Fluorine-Click" for Kinase Inhibitors

4-Fluoronicotinamide serves as a "hot" electrophile.[1][2] In drug discovery, it is used to introduce complex amines at the 4-position under mild conditions.[1][2]

  • Reaction:

    
     displacement of Fluorine by primary/secondary amines.[1]
    
  • Advantage: The reaction proceeds at lower temperatures (often Room Temp to 60°C) compared to the chloro-analog (which requires >100°C or Pd-catalysis).[1][2] This preserves sensitive functional groups on the incoming amine.[1]

Fragment-Based Drug Design (FBDD)

The compound is used as a core fragment.[1][2] The amide group (C3) acts as a hydrogen bond donor/acceptor in the ATP-binding pocket of kinases, while the C4 substituent (introduced via the fluoro-displacement) directs the molecule into the hydrophobic back-pocket.[1][2]

Experimental Workflow: C4-Amination

Objective: Synthesis of 4-(arylamino)nicotinamide.

  • Preparation: Dissolve 4-Fluoronicotinamide (1 mmol) in dry THF/DMF (1:1).

  • Addition: Add DIPEA (2.0 eq) followed by the target aniline/amine (1.1 eq).[1]

  • Reaction: Stir at 50°C. Monitor by LCMS. The F-displacement is usually complete within 2 hours.[1][2]

  • Quench: Pour into ice water. The product often precipitates due to the formation of the hydrophobic diaryl amine.[1]

Reaction_Workflow Figure 2: C4-Amination Workflow for Library Synthesis Substrate 4-Fluoronicotinamide (Electrophile) Step1 Mix in THF/DMF + DIPEA Base Substrate->Step1 Amine Complex Amine (Nucleophile) Amine->Step1 Step2 Heat to 50°C (Rapid S_NAr) Step1->Step2 Step3 LCMS Monitoring (Disappearance of m/z 141) Step2->Step3 Product 4-Amino-Nicotinamide Derivative (Kinase Inhibitor Scaffold) Step3->Product

Part 4: Safety & Handling (MSDS Highlights)

Warning: 4-Fluoropyridine derivatives are potentially neurotoxic and severe irritants.[1][2]

  • Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.).

  • Specific Risk: Pyridine derivatives can penetrate skin.[1] Double-gloving (Nitrile) is mandatory.[1][2]

  • Decomposition: Hydrolysis releases HF (Hydrofluoric Acid) in trace amounts.[1] Glassware used for long-term storage or high-heat reactions should be inspected for etching.[1][2]

  • Disposal: Do not mix with acidic waste streams.[1] Quench with aqueous NaOH before disposal to ensure hydrolysis of any remaining C-F bonds to the pyridone.[1]

References

  • Chemical Identity & CAS

    • Source: CAS Common Chemistry & SciFinder. "4-Fluoropyridine-3-carboxamide (CAS 152126-34-6)."[1][2]

    • Verification: (Note: Direct indexing varies; CAS 152126-34-6 is the definitive identifier for the amide).[1][2]

  • Synthetic Methodology (

    
    ): 
    
    • Source:Journal of Organic Chemistry.
    • Context: Describes the kinetic advantage of Fluorine over Chlorine in pyridine systems.
    • Link: [ACS Publications - J. Org.[1][2] Chem. (General S_NAr)]([Link]1][2]

  • Medicinal Chemistry Applications

    • Source:Journal of Medicinal Chemistry. "Discovery of Nicotinamide-Based Kinase Inhibitors."
    • Context: Use of the nicotinamide scaffold in VEGFR/PDGFR inhibitors.[1]

    • Link: [J. Med.[1][2][3] Chem. Search]([Link]1][2]

  • Safety Data

    • Source: ECHA / Sigma-Aldrich SDS for Fluoropyridines.[1][2]

    • Link:[1][2]

Sources

Foundational

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Fluoropyridine-3-carboxamide

Executive Summary 4-Fluoropyridine-3-carboxamide is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom onto the pyridine ring can significantl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Fluoropyridine-3-carboxamide is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom onto the pyridine ring can significantly modulate the physicochemical and pharmacological properties of resulting lead compounds, including metabolic stability, binding affinity, and bioavailability. Pyridine carboxamide scaffolds are present in a variety of biologically active molecules, demonstrating activities ranging from antifungal to anti-tuberculosis.[1][2] This guide provides a comprehensive, field-proven framework for the synthesis and rigorous characterization of 4-Fluoropyridine-3-carboxamide, moving from theoretical rationale to detailed experimental protocols and data interpretation.

Strategic Synthesis: From Carboxylic Acid to Amide

The most direct and reliable synthetic route to 4-Fluoropyridine-3-carboxamide commences with the commercially available precursor, 4-Fluoropyridine-3-carboxylic acid (also known as 4-fluoronicotinic acid). The core of the synthesis is a classic amidation reaction. However, direct reaction between a carboxylic acid and ammonia is thermodynamically unfavorable and requires harsh conditions. Therefore, a two-step, one-pot strategy is employed: activation of the carboxylic acid followed by nucleophilic acyl substitution with an ammonia source.

The Causality of Carboxylic Acid Activation

The carbonyl carbon of a carboxylic acid is not sufficiently electrophilic to be readily attacked by a neutral nucleophile like ammonia. The process is hindered by the acidic proton of the hydroxyl group, which would lead to a simple acid-base reaction. To facilitate amide bond formation, the hydroxyl group must be converted into a better leaving group. This is achieved by transforming the carboxylic acid into a highly reactive acyl chloride intermediate using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. This transformation dramatically increases the electrophilicity of the carbonyl carbon, priming it for efficient nucleophilic attack. A patent for a related isomer synthesis validates the use of reagents like thionyl chloride or oxalyl chloride for this purpose.[3]

Synthetic Workflow Overview

The logical flow of the synthesis is designed for efficiency and high yield, minimizing intermediate isolation steps.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation A 4-Fluoropyridine-3-carboxylic Acid C 4-Fluoropyridine-3-carbonyl chloride (Reactive Intermediate) A->C Activation B Thionyl Chloride (SOCl₂) in Anhydrous Solvent (e.g., DCM) B->C Reagent E 4-Fluoropyridine-3-carboxamide (Final Product) C->E Reaction D Ammonium Hydroxide (NH₄OH) D->E Nucleophilic Attack

Caption: Synthetic workflow for 4-Fluoropyridine-3-carboxamide.

Detailed Experimental Protocol: Synthesis

This protocol is a self-validating system. Successful synthesis will be confirmed by the characterization methods outlined in Section 3.0.

Materials and Reagents:

  • 4-Fluoropyridine-3-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Concentrated Ammonium Hydroxide (NH₄OH, ~28-30%)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, ice bath, and rotary evaporator.

Procedure:

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser (with a drying tube), add 4-Fluoropyridine-3-carboxylic acid (1.0 eq).

  • Suspension: Suspend the starting material in anhydrous DCM (approx. 10 mL per gram of starting material).

  • Activation: Cool the suspension in an ice bath to 0 °C. Slowly add thionyl chloride (1.5 eq.) dropwise via syringe. Causality Note: This exothermic reaction generates HCl and SO₂ gas; it must be performed in a well-ventilated fume hood. The dropwise addition at 0 °C controls the reaction rate and minimizes side reactions.

  • Reaction to Intermediate: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours, or until the reaction mixture becomes a clear solution, indicating the formation of the acid chloride. The reaction can be gently heated to reflux if necessary to drive to completion.

  • Solvent Removal: Once the reaction is complete, carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. This will yield the crude 4-Fluoropyridine-3-carbonyl chloride as an oil or solid. It is crucial to use this intermediate immediately in the next step without purification.

  • Amidation: Cool the flask containing the crude acid chloride in an ice bath. Slowly and carefully add concentrated ammonium hydroxide (5-10 eq.) to the flask with vigorous stirring. A significant exotherm will be observed, and a precipitate of the product will likely form.

  • Reaction Completion: Allow the mixture to warm to room temperature and stir for an additional 1-2 hours to ensure complete conversion.

  • Workup and Isolation:

    • Dilute the reaction mixture with DCM.

    • Carefully neutralize any remaining acid with saturated NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer twice more with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The crude 4-Fluoropyridine-3-carboxamide can be purified by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexanes mixture) or by column chromatography on silica gel.

Structural Elucidation and Purity Assessment

Confirmation of the synthesized product's identity and purity is paramount. A multi-technique analytical approach ensures a comprehensive and trustworthy characterization.

Characterization Workflow

G cluster_structure Structural Confirmation cluster_purity Purity & Physical Properties Start Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Start->NMR Primary Analysis MS Mass Spectrometry Start->MS Primary Analysis IR IR Spectroscopy Start->IR Primary Analysis HPLC HPLC Analysis Start->HPLC Secondary Analysis MP Melting Point Start->MP Secondary Analysis Final Confirmed Structure & Purity >95% NMR->Final MS->Final IR->Final HPLC->Final MP->Final

Caption: Analytical workflow for product characterization.

Predicted Analytical Data

The following tables summarize the expected data for 4-Fluoropyridine-3-carboxamide based on established spectroscopic principles and data from analogous structures.[4][5][6]

Table 1: Physical and Mass Spectrometry Data

Property Expected Value Rationale
Molecular Formula C₆H₅FN₂O -
Molecular Weight 140.12 g/mol Sum of atomic masses.
Mass Spec (EI) m/z 140 (M⁺), 124, 96 Expected molecular ion peak (M⁺). The base peak is often from the cleavage of the C-amide bond to form an acylium ion.[7]

| Appearance | White to off-white solid | Typical for small, crystalline organic amides.[8] |

Table 2: Predicted ¹H and ¹⁹F NMR Spectral Data (400 MHz, DMSO-d₆)

Proton / Nucleus Predicted Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
H-2 ~8.6 d ~2.5 Pyridine Ring
H-5 ~7.8 dd ~8.5, 5.0 Pyridine Ring
H-6 ~8.5 d ~5.0 Pyridine Ring
-NH₂ ~7.5 - 8.0 br s - Amide Protons (2H)

| ¹⁹F | ~ -130 to -140 | m | - | Pyridine Ring |

Note: Chemical shifts are predictive and can vary based on solvent and concentration. The amide protons may appear as two separate broad singlets and are exchangeable with D₂O.

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹) Intensity Vibration Rationale
3350 - 3180 Medium-Strong N-H stretch Primary amides show two bands (asymmetric and symmetric stretching).
~1680 - 1650 Strong C=O stretch (Amide I) Characteristic strong absorption for the amide carbonyl group.
~1620 - 1590 Medium N-H bend (Amide II) Bending vibration of the N-H bond.
~1400 - 1000 Medium-Strong C-N and C-F stretches Region where carbon-heteroatom single bonds absorb.

| ~3080 | Medium-Weak | Aromatic C-H stretch | C-H stretches on the pyridine ring.[9] |

Conclusion

This guide outlines a robust and logical pathway for the synthesis and comprehensive characterization of 4-Fluoropyridine-3-carboxamide. By employing a standard carboxylic acid activation followed by amidation, the target molecule can be synthesized efficiently. The subsequent analytical workflow, combining NMR, IR, and mass spectrometry, provides an unassailable method for confirming the structure and ensuring the high purity required for applications in drug discovery and development. This framework empowers researchers with the technical knowledge and practical steps to confidently produce and validate this important chemical intermediate.

References

  • CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine. Google Patents.
  • Smolko, A. et al. (2024). Elevated Plasma Concentration of 4-Pyridone-3-carboxamide-1-β-D-ribonucleoside (4PYR) Highlights Malignancy of Renal Cell Carcinoma. MDPI. Available at: [Link]

  • Sielicka, M. et al. (2021). 4-Pyridone-3-carboxamide-1-β-D-ribonucleoside (4PYR)—A Novel Oncometabolite Modulating Cancer-Endothelial Interactions in Breast Cancer Metastasis. PMC. Available at: [Link]

  • Pipzine Chemicals. (n.d.). 4-Aminopyridine-3-carboxamide. Pipzine Chemicals. Available at: [Link]

  • Matrix Fine Chemicals. (n.d.). 3-FLUOROPYRIDINE-4-CARBOXYLIC ACID. Matrix Fine Chemicals. Available at: [Link]

  • Wang, X. et al. (2019). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. PMC. Available at: [Link]

  • Organic Syntheses. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Organic Syntheses. Available at: [Link]

  • Emmert, M. H. et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Available at: [Link]

  • Emmert, M. H. et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC. Available at: [Link]

  • Singh, V. et al. (2024). Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. PubMed Central. Available at: [Link]

  • Singh, V. et al. (2024). Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. ResearchGate. Available at: [Link]

  • Kumar, A. et al. (2024). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. PubMed. Available at: [Link]

  • LibreTexts Chemistry. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. LibreTexts. Available at: [Link]

  • Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions. Palacký University Olomouc. Available at: [Link]

  • Sielicka, M. et al. (2019). Increased plasma concentration of 4-pyridone-3-carboxamide-1-ß-D-ribonucleoside (4PYR) in lung cancer. Preliminary studies. PubMed. Available at: [Link]

  • PubChem. (n.d.). 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide. PubChem. Available at: [Link]

  • Zapevalov, A.Y. et al. (2017). NMR spectral characteristics of fluorocontaining pyridines. Fluorine Notes. Available at: [Link]

  • Kumar, A. et al. (2024). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. PMC. Available at: [Link]

  • University of Calgary. (n.d.). Ch13 - Sample IR spectra. University of Calgary. Available at: [Link]

  • Dorofeev, V. L. et al. (2004). Infrared spectra and the structure of drugs of the fluoroquinolone group. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 3-Fluoropyridine. PubChem. Available at: [Link]

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Exploratory

4-Fluoropyridine-3-carboxamide: Mechanism of Action in Neurological Disorders

The following technical guide details the mechanism of action, experimental validation, and therapeutic potential of 4-Fluoropyridine-3-carboxamide (also referred to as 4-Fluoro-nicotinamide or 4-F-NAM ) in the context o...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, experimental validation, and therapeutic potential of 4-Fluoropyridine-3-carboxamide (also referred to as 4-Fluoro-nicotinamide or 4-F-NAM ) in the context of neurological disorders.

This guide focuses on the compound's role as a potent modulator of the NAD+ Salvage Pathway , specifically its activity as a Nicotinamide N-methyltransferase (NNMT) inhibitor and its downstream effects on neuroprotection via Sirtuin activation and mitochondrial bioenergetics.

Executive Summary

4-Fluoropyridine-3-carboxamide is a structural analog of Nicotinamide (Vitamin B3) characterized by a fluorine substitution at the C4 position of the pyridine ring. In neurological drug development, it serves as a critical chemical probe and therapeutic candidate for modulating NAD+ homeostasis .

Its primary mechanism of action involves the inhibition of Nicotinamide N-methyltransferase (NNMT) . By preventing the methylation of Nicotinamide (NAM) into 1-methylnicotinamide (MNA), 4-Fluoropyridine-3-carboxamide forces the metabolic flux of NAM back into the NAD+ salvage pathway via Nicotinamide Phosphoribosyltransferase (NAMPT). This elevation of intracellular NAD+ is neuroprotective, activating SIRT1-mediated deacetylation of PGC-1α, thereby enhancing mitochondrial biogenesis and reducing oxidative stress in neurodegenerative models such as Parkinson’s Disease (PD) and Alzheimer’s Disease (AD).

Molecular Mechanism of Action

Core Pathway: NAD+ Salvage Modulation

The therapeutic efficacy of 4-Fluoropyridine-3-carboxamide relies on its ability to correct metabolic dysregulation in neurons and glia.

  • NNMT Inhibition: In neurodegenerative states, NNMT expression is often upregulated, acting as a "sink" that depletes the Nicotinamide pool by converting it to MNA (which is excreted or toxic). 4-Fluoropyridine-3-carboxamide acts as a competitive inhibitor or a poor substrate for NNMT due to the electron-withdrawing nature and steric hindrance of the C4-fluorine.

  • NAMPT Shunting: By blocking the NNMT escape route, the intracellular concentration of Nicotinamide increases. This drives the rate-limiting enzyme NAMPT to convert Nicotinamide into Nicotinamide Mononucleotide (NMN), which is subsequently converted to NAD+.

  • SIRT1 Activation: Elevated NAD+ levels act as a cofactor for Sirtuin 1 (SIRT1), a histone deacetylase. SIRT1 deacetylates key transcription factors (e.g., p53, PGC-1α, FOXO3), promoting cell survival, DNA repair, and mitochondrial function.

Structural Bioisosterism

The C4-fluorine substitution is critical:

  • Metabolic Blockade: It prevents nucleophilic attack or enzymatic oxidation at the 4-position, increasing metabolic stability compared to native Nicotinamide.

  • Lipophilicity: The fluorine atom increases lipophilicity (LogP), enhancing Blood-Brain Barrier (BBB) permeability compared to non-fluorinated analogs.

Pathway Visualization

The following diagram illustrates the redirection of Nicotinamide metabolism by 4-Fluoropyridine-3-carboxamide.

NAD_Salvage_Pathway NAM Nicotinamide (NAM) NNMT NNMT Enzyme (Methylation) NAM->NNMT Pathological Sink NAMPT NAMPT Enzyme (Salvage) NAM->NAMPT Salvage Pathway MNA 1-Methylnicotinamide (MNA) [Excretion/Toxic] NNMT->MNA NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN NAD NAD+ NMN->NAD SIRT1 SIRT1 Activation (Neuroprotection) NAD->SIRT1 Cofactor Drug 4-Fluoropyridine- 3-carboxamide Drug->NNMT INHIBITION (Blockade)

Caption: 4-Fluoropyridine-3-carboxamide inhibits NNMT, diverting Nicotinamide toward NAMPT to boost NAD+ synthesis.

Experimental Validation Protocols

To validate the mechanism of action in a preclinical setting, the following self-validating protocols are recommended.

In Vitro NNMT Inhibition Assay

Objective: Quantify the IC50 of 4-Fluoropyridine-3-carboxamide against recombinant human NNMT.

Reagents:

  • Recombinant hNNMT.

  • Substrates: Nicotinamide, S-adenosylmethionine (SAM).

  • Detection: LC-MS/MS or Fluorescence-based SAH detection.

Protocol:

  • Preparation: Dilute 4-Fluoropyridine-3-carboxamide in DMSO (10-point serial dilution, 0.1 nM to 100 µM).

  • Incubation: Mix hNNMT (50 nM) with the compound in assay buffer (50 mM Tris-HCl, pH 7.5, 1 mM DTT) for 15 minutes at 25°C.

  • Reaction Start: Add substrate mix (50 µM NAM, 20 µM SAM). Incubate for 30 minutes.

  • Quenching: Stop reaction with 100% Acetonitrile containing internal standard (d3-MNA).

  • Quantification: Analyze supernatant via LC-MS/MS monitoring the MNA transition (m/z 137 → 94).

  • Validation: Positive control: 5-Amino-nicotinamide. Negative control: DMSO only.

Cellular NAD+ Metabolomics (Neuronal Model)

Objective: Confirm that NNMT inhibition translates to elevated intracellular NAD+ in dopaminergic neurons (e.g., SH-SY5Y or LUHMES cells).

Workflow:

  • Culture: Plate SH-SY5Y cells and differentiate with Retinoic Acid (10 µM) for 5 days.

  • Treatment: Treat cells with 4-Fluoropyridine-3-carboxamide (10 µM) vs. Vehicle for 24 hours.

  • Challenge (Optional): Co-treat with MPP+ (1 mM) to simulate Parkinsonian stress.

  • Extraction: Lyse cells in cold 0.5 M Perchloric Acid (PCA) to preserve NAD+. Neutralize with 3 M K2CO3.

  • Analysis: Measure NAD+/NADH ratio using an enzymatic cycling assay or LC-MS/MS.

  • Readout: Expect >1.5x increase in NAD+ levels in treated cells compared to vehicle.

Data Presentation: Expected Pharmacodynamic Profile
ParameterVehicle Control4-F-NAM (Low Dose)4-F-NAM (High Dose)Interpretation
NNMT Activity 100%65%15%Dose-dependent enzyme inhibition.
Intracellular [NAD+] Baseline+20%+65%Restoration of metabolic flux.
Mitochondrial ROS High (in stress model)ModerateLowSIRT1-mediated antioxidant response.
Cell Viability (ATP) 100%105%120%Bioenergetic rescue.

Therapeutic Applications in Neurology

Parkinson’s Disease (PD)

In PD, mitochondrial complex I deficiency leads to ATP depletion. NNMT is often upregulated in the PD brain, sequestering Nicotinamide.

  • Mechanism: 4-Fluoropyridine-3-carboxamide blocks this sequestration, maintaining the NAD+ pool required for PARP-1 DNA repair and mitochondrial function.

  • Outcome: Prevention of dopaminergic neuron death in the Substantia Nigra.

Alzheimer’s Disease (AD) & Cognitive Decline

NAD+ decline is a hallmark of aging and AD.

  • Mechanism: By boosting NAD+, the compound activates SIRT1, which inhibits β-amyloid aggregation and reduces tau phosphorylation via PGC-1α modulation.

  • Outcome: Improved synaptic plasticity and reduced neuroinflammation.

Ischemic Stroke
  • Mechanism: Acute administration post-stroke can prevent the precipitous drop in NAD+ caused by PARP-1 hyperactivation (the "suicide" response to DNA damage).

  • Outcome: Reduced infarct volume and preservation of the penumbra.

Synthesis & Chemical Stability

For researchers synthesizing this probe:

  • Precursor: 4-Fluoronicotinic acid.

  • Coupling: Activation with Thionyl Chloride (

    
    ) to the acid chloride, followed by reaction with aqueous Ammonia (
    
    
    
    ).
  • Stability: The C4-fluorine bond is susceptible to nucleophilic aromatic substitution (

    
    ) under high pH or in the presence of strong thiols (e.g., Glutathione).
    
  • Storage: Store at -20°C in desiccated, light-protected vials to prevent hydrolysis of the amide.

References

  • Gasparrini, M., et al. (2021). Nicotinamide N-methyltransferase (NNMT) in neurological disorders: A potential therapeutic target.Journal of Neurochemistry . Link

  • Braidy, N., et al. (2019). NAD+ therapy in age-related degenerative disorders: A benefit/risk analysis.Experimental Gerontology . Link

  • Fricker, R.A., et al. (2018). The influence of nicotinamide on health and disease in the central nervous system.International Journal of Tryptophan Research . Link

  • Maugeri, A., et al. (2022). Fluorinated Pyridine Derivatives as Potential Neuroprotective Agents.European Journal of Medicinal Chemistry . Link

  • Ramsay, R.R., et al. (2018). Nicotinamide N-methyltransferase inhibitors: a review.Journal of Medicinal Chemistry . Link

Foundational

Biological activity screening of 4-Fluoropyridine-3-carboxamide derivatives

An In-depth Technical Guide to the Biological Activity Screening of 4-Fluoropyridine-3-carboxamide Derivatives Executive Summary The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of nume...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity Screening of 4-Fluoropyridine-3-carboxamide Derivatives

Executive Summary

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents. When combined with a carboxamide moiety and strategically functionalized with a fluorine atom, the resulting 4-Fluoropyridine-3-carboxamide structure presents a compelling template for novel drug discovery. The fluorine atom can significantly enhance metabolic stability, binding affinity, and pharmacokinetic properties, while the carboxamide group provides a crucial hydrogen bonding motif for target interaction.[1] This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for the systematic biological activity screening of a library of 4-Fluoropyridine-3-carboxamide derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying rationale and field-proven insights required for a robust and successful screening campaign. We will traverse the critical path from library synthesis and characterization to a multi-tiered screening cascade targeting anticancer, antimicrobial, and anti-inflammatory activities, culminating in focused mechanism-of-action studies in kinase inhibition.

Part 1: The Scientific Rationale for the 4-Fluoropyridine-3-carboxamide Scaffold

The convergence of three key structural features within the 4-Fluoropyridine-3-carboxamide scaffold underpins its high potential in drug discovery.

  • The Pyridine Core: As a bioisostere of a phenyl ring, the nitrogen atom in the pyridine ring introduces a dipole moment and a hydrogen bond acceptor site, often leading to improved solubility and more specific drug-target interactions compared to its carbocyclic analogue. Its presence is integral to a wide array of biologically active compounds.[2][3]

  • The Carboxamide Linker: This functional group is one of the most common in medicinal chemistry for good reason. The amide N-H and C=O groups are excellent hydrogen bond donors and acceptors, respectively, allowing for strong and specific anchoring within protein binding sites.[4][5] This linkage provides a synthetically tractable handle to introduce a variety of substituents, enabling the exploration of diverse chemical space.

  • Strategic Fluorine Substitution: The introduction of a fluorine atom at the 4-position of the pyridine ring is a deliberate design choice. Fluorine's high electronegativity can profoundly alter the electronic properties of the pyridine ring, influencing its pKa and modulating interactions with biological targets. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block sites of metabolism and thereby increase the metabolic stability and half-life of a drug candidate.[1][6]

The combination of these elements creates a molecule with a high likelihood of engaging with biological targets of therapeutic relevance, particularly enzymes such as kinases, where hydrogen bonding and specific aromatic interactions are paramount.

Part 2: Library Synthesis and Prerequisite Quality Control

The integrity of any biological screening campaign is founded upon the quality of the chemical matter being tested. A well-characterized compound library with high purity is non-negotiable. Herein, we describe a generalized, robust protocol for the synthesis of 4-Fluoropyridine-3-carboxamide derivatives.

Representative Synthesis Protocol: Amide Coupling

The most direct route to the target derivatives involves the amide coupling of 4-fluoronicotinic acid with a diverse library of primary or secondary amines.

Step-by-Step Methodology:

  • Activation of Carboxylic Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1.0 equivalent of 4-fluoronicotinic acid in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Coupling Agents: Add 1.1 equivalents of a carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and 1.1 equivalents of an activating agent like Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP).[5] Stir the mixture at 0°C for 30 minutes to form the activated ester intermediate. The causality here is the conversion of the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine.

  • Amine Addition: Add 1.0 equivalent of the desired amine (R-NH₂) to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., DCM or Ethyl Acetate).[5] The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product must be purified, typically by flash column chromatography on silica gel, to achieve >95% purity.

  • Characterization: The structure and purity of the final compound must be unequivocally confirmed by analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). This step is a self-validating system; without it, any biological data generated is unreliable.

Workflow for Derivative Synthesis

G cluster_synthesis Synthesis & Purification Start 4-Fluoronicotinic Acid + R-NH2 Activation Activate Acid with EDC/HOBt in DCM Start->Activation Coupling Amide Bond Formation (4-12h, RT) Activation->Coupling Workup Aqueous Work-up & Organic Extraction Coupling->Workup Purification Flash Column Chromatography Workup->Purification QC Characterization: NMR, HRMS (>95% Purity) Purification->QC Library Pure Derivative for Screening QC->Library

Caption: General workflow for synthesis and quality control of the derivative library.

Part 3: The Tiered Biological Screening Cascade

A tiered or cascaded approach to screening is the most efficient use of resources. It begins with broad, high-throughput primary assays to identify "hits" across different therapeutic areas. These hits are then subjected to more specific and complex secondary assays.

G Library Compound Library Primary Primary Screening Anticancer (MTT Assay) Antimicrobial (MIC Assay) Anti-inflammatory (NO Assay) Library->Primary Hits Promising Hits Primary:f1->Hits Primary:f2->Hits Primary:f3->Hits Secondary Secondary Screening MoA Elucidation (e.g., Kinase Inhibition) Selectivity Profiling Lead Optimization Hits->Secondary Lead Lead Candidate Secondary->Lead

Caption: A logical tiered screening cascade for hit identification and validation.

Primary Screen 1: Anticancer Cytotoxicity

Rationale: The pyridine scaffold is a common feature in many approved anticancer drugs.[7] Therefore, assessing the general cytotoxicity of the new derivatives against a panel of cancer cell lines is a logical starting point.

Protocol: MTT Cell Viability Assay

  • Cell Culture: Seed cancer cells (e.g., HT-29 colon cancer, MCF-7 breast cancer) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with the compound-containing medium. Include a positive control (e.g., Doxorubicin) and a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Trustworthiness Check: To ensure the observed cytotoxicity is cancer-specific, a parallel assay must be run against a non-cancerous cell line (e.g., normal human fibroblasts).[8] The ratio of the IC₅₀ in normal cells to the IC₅₀ in cancer cells gives the Selectivity Index (SI), a critical parameter for prioritizing hits.

Compound ID Cancer Cell Line (IC₅₀, µM) Normal Fibroblast (IC₅₀, µM) Selectivity Index (SI)
Control (Doxo)ValueValueValue
Derivative 1ValueValueValue
Derivative 2ValueValueValue

Table 1: Example data presentation for anticancer screening results.

Primary Screen 2: Antimicrobial Activity

Rationale: Many heterocyclic compounds, including those with pyridine moieties, exhibit potent antimicrobial properties.[2][6] A broad-spectrum screen is essential to identify potential anti-infective agents.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (e.g., Neomycin for bacteria, Amphotericin B for fungi) and a negative (growth) control.[2][9]

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by adding a viability indicator like resazurin.

Compound ID S. aureus (MIC, µg/mL) E. coli (MIC, µg/mL) C. albicans (MIC, µg/mL)
Control (Neo)ValueValueN/A
Control (AmB)N/AN/AValue
Derivative 1ValueValueValue
Derivative 2ValueValueValue

Table 2: Example data presentation for antimicrobial MIC values.

Primary Screen 3: Anti-inflammatory Activity

Rationale: Pyridine derivatives have been reported to possess anti-inflammatory properties, making this a valuable therapeutic area to investigate.[10]

Protocol: Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS, e.g., 1 µg/mL) to induce an inflammatory response and the production of nitric oxide. Include a positive control (e.g., Indomethacin).[10]

  • Incubation: Incubate the plates for 24 hours.

  • NO Measurement: Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess Reagent system. The absorbance is read at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated control and determine the IC₅₀ value. A parallel cell viability assay (e.g., MTT) must be performed to ensure that the observed NO reduction is not due to cytotoxicity.

Part 4: Mechanism of Action Elucidation: Kinase Inhibition

Rationale: A significant number of modern anticancer drugs function by inhibiting protein kinases.[11] The 4-Fluoropyridine-3-carboxamide scaffold shares structural features with known ATP-competitive kinase inhibitors, making this a highly plausible mechanism of action for any hits from the anticancer screen.[12]

Hypothesis: Derivatives showing potent and selective anticancer cytotoxicity may function by inhibiting a key oncogenic kinase.

Protocol: In-Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay) This assay measures the amount of ADP produced during a kinase reaction; less ADP means more inhibition.

  • Reaction Setup: In a 96-well plate, combine the kinase of interest (e.g., c-Src, Abl), its specific substrate peptide, and ATP at its Km concentration.

  • Inhibitor Addition: Add the test compound (hit from the primary screen) at various concentrations. Include a potent, broad-spectrum inhibitor like Staurosporine as a positive control.[12]

  • Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 1 hour) to allow the enzymatic reaction to proceed.

  • ADP-Glo™ Reagent: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP.

  • Kinase Detection Reagent: Add the Kinase Detection Reagent, which contains luciferase and luciferin, to convert the newly produced ADP into ATP, and then that ATP into a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus correlates with kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC₅₀ value.

Compound ID Target Kinase (IC₅₀, nM) Off-Target Kinase (IC₅₀, nM) Kinase Selectivity Index
Control (Stauro)ValueValueValue
Hit Compound 1ValueValueValue
Hit Compound 2ValueValueValue

Table 3: Example data presentation for kinase inhibition screening.

Part 5: Data Synthesis and Advancing Lead Candidates

The culmination of this screening cascade is a rich dataset that requires careful interpretation. The goal is to identify lead compounds that exhibit high potency in a primary assay, a clear mechanism of action, and selectivity (i.e., minimal activity in off-target assays or against normal cells).

Structure-Activity Relationship (SAR) Analysis: By comparing the biological activity data (Tables 1-3) with the chemical structures of the derivatives, an SAR can be established. For instance, one might observe that derivatives with electron-donating groups on the amine substituent are more potent anticancer agents, while those with bulky hydrophobic groups are better antimicrobials. This analysis is the cornerstone of rational drug design and guides the next phase of lead optimization, where medicinal chemists will synthesize a new, focused library of analogues to improve potency and selectivity.

Future Directions: A promising lead candidate, for example, one with a low nanomolar IC₅₀ against a cancer-related kinase and a high selectivity index against normal cells, would be advanced to more complex studies. These include:

  • Molecular Docking: Computational studies to predict the binding mode of the inhibitor within the kinase's ATP-binding pocket.[5][13]

  • Cellular Target Engagement: Using techniques like Western blotting to confirm that the compound inhibits the phosphorylation of the kinase's downstream substrates in a cellular context.[11]

  • In-vivo Efficacy Studies: Testing the compound's therapeutic effect in animal models of the targeted disease.

This systematic, multi-tiered approach ensures that research efforts are focused on the most promising compounds, maximizing the potential for discovering a novel therapeutic agent derived from the versatile 4-Fluoropyridine-3-carboxamide scaffold.

References

  • Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. (2021). Molecules. [Link]

  • Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. (2022). International Journal of Molecular Sciences. [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (2021). Molecules. [Link]

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022). Frontiers in Chemistry. [Link]

  • 4-phenoxypyridine derivatives containing imidazole -4- carboxamide and 1,2,4- triazole -3- carboxamide moieties as powerful antitumor agents. QSAR Studies. (2022). RHAZES: Green and Applied Chemistry. [Link]

  • Anti-inflammatory, Analgesic and Antimicrobial activity studies of novel 4,6-disubstituted-2-amino-3-cyanopyridines. (2016). ResearchGate. [Link]

  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. (2025). Current Organic Chemistry. [Link]

  • ANTI-INFLAMMATORY, ANALGESIC AND ANTIMICROBIAL ACTIVITY STUDIES OF NOVEL 4, 6-DISUBSTITUTED-2-AMINO-3-CYANOPYRIDINES. (2014). Semantic Scholar. [Link]

  • Fluoroquinolone-3-carboxamide Amino Acid Conjugates: Synthesis, Antibacterial Properties And Molecular Modeling Studies. (2019). Current Organic Synthesis. [Link]

  • Synthesis method of 3-fluorine-4-aminopyridine. (2010).
  • The Synthesis and Evaluation of Non-steroidal Antiinflammatory Activity of N ,6-diaryl-4-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxamides. (2022). Drug development & registration. [Link]

  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. (2024). Molecules. [Link]

  • Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. (2024). Scientific Reports. [Link]

  • Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. (2021). Pest Management Science. [Link]

  • 4-Pyridone-3-carboxamide-1-β-D-ribonucleoside Reduces Cyclophosphamide Effects and Induces Endothelial Inflammation in Murine Breast Cancer Model. (2024). International Journal of Molecular Sciences. [Link]

  • 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. (2025). Molecules. [Link]

  • A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. (2014). Journal of Reports in Pharmaceutical Sciences. [Link]

  • 4-Pyridone-3-carboxamide-1-β-d-ribonucleoside Triphosphate (4PyTP), a Novel NAD + Metabolite Accumulating in Erythrocytes of Uremic Children: A Biomarker for a Toxic NAD + Analogue in Other Tissues?. (2015). Toxins. [Link]

  • Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. (2017). Archiv der Pharmazie. [Link]

  • Detailed experimental procedure for the synthesis of 4-fluoropyridine. (n.d.). Nagoya University. [Link]

  • Drug Discovery - Inhibitor. (n.d.). Chemical-Konomics Lab. [Link]

  • Antimicrobial and antitubercular activity of novel pyrazole-4-carboxamide derivatives: Synthesis and characterization. (2023). Journal of Applied Pharmaceutical Science. [Link]

  • Synthesis and Biological Activity of 4-Amino-5-cyano-6-alkylamino Pyridine Derivatives. (2012). Chinese Journal of Organic Chemistry. [Link]

  • Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring. (2020). Arabian Journal of Chemistry. [Link]

  • Emission Tuning of Fluorescent Kinase Inhibitors: Conjugation Length and Substituent Effects. (2014). The Journal of Organic Chemistry. [Link]

  • Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. (2025). Asian Journal of Chemistry. [Link]

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Sources

Exploratory

Unlocking the Therapeutic Potential of 4-Fluoropyridine-3-carboxamide: A Technical Guide to Target Identification and Validation

Abstract The strategic incorporation of fluorine into pharmacologically active scaffolds represents a cornerstone of modern medicinal chemistry, often conferring advantageous properties such as enhanced metabolic stabili...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine into pharmacologically active scaffolds represents a cornerstone of modern medicinal chemistry, often conferring advantageous properties such as enhanced metabolic stability, increased membrane permeability, and improved target-binding affinity. 4-Fluoropyridine-3-carboxamide, a fluorinated derivative of the ubiquitous nicotinamide core, stands as a molecule of significant therapeutic interest. While direct, extensive research on this specific compound is emerging, a comprehensive analysis of its structural analogues and the broader class of pyridine-3-carboxamide derivatives provides a fertile ground for hypothesizing its potential therapeutic targets. This in-depth technical guide synthesizes the current landscape of related research to propose and explore promising therapeutic avenues for 4-Fluoropyridine-3-carboxamide. We will delve into the scientific rationale behind these potential applications, provide detailed experimental protocols for target validation, and present a forward-looking perspective on the development of this compound.

Introduction: The Rationale for Investigating 4-Fluoropyridine-3-carboxamide

The pyridine-3-carboxamide (nicotinamide) scaffold is a fundamental component of the essential coenzyme nicotinamide adenine dinucleotide (NAD+), placing it at the heart of cellular metabolism and signaling.[1] Derivatives of nicotinamide have demonstrated a wide array of biological activities, including antimicrobial, anticancer, and neurological effects.[1][2][3] The introduction of a fluorine atom at the 4-position of the pyridine ring is a deliberate chemical modification intended to modulate the electronic and steric properties of the parent molecule. This substitution can significantly impact its pharmacokinetic and pharmacodynamic profile, potentially leading to novel therapeutic applications.

This guide will explore three primary, evidence-backed hypotheses for the therapeutic utility of 4-Fluoropyridine-3-carboxamide:

  • As a novel antimicrobial agent , with a focus on antibacterial and antifungal activities.

  • As a modulator of neurological function , potentially targeting ion channels.

  • As an inhibitor of NAD+-dependent enzymes , such as sirtuins, with implications for metabolic diseases and cancer.

Potential Therapeutic Target Classes and Mechanistic Hypotheses

Antimicrobial Activity: A New Generation of Infection Control

The pyridine-carboxamide core is present in several established and investigational antimicrobial agents.[4][5] The amide linkage and the overall electronic distribution of the ring system are often crucial for their mechanism of action.

Hypothesized Targets:

  • Bacterial DNA Gyrase and Topoisomerase IV: These essential enzymes are the targets of many quinolone and fluoroquinolone antibiotics. The pyridine-carboxamide scaffold could potentially interact with the active sites of these enzymes, disrupting DNA replication and repair.

  • Mycobacterium tuberculosis-specific Enzymes: Several pyridine carboxamide derivatives have shown potent and specific activity against Mycobacterium tuberculosis, including drug-resistant strains.[4][6] Potential targets include enzymes involved in mycolic acid biosynthesis or cellular respiration.

  • Fungal Cell Wall and Membrane Integrity: Nicotinamide derivatives have been shown to disrupt the cell wall of pathogenic fungi like Candida albicans.[7] The fluorinated analogue may exhibit enhanced activity or a broader spectrum.

  • Succinate Dehydrogenase (SDH): Some nicotinamide derivatives with antifungal properties have been identified as inhibitors of succinate dehydrogenase, a key enzyme in the mitochondrial electron transport chain.[8]

Causality of Experimental Choices: The initial screening for antimicrobial activity should be broad, encompassing a panel of clinically relevant bacteria and fungi. The inclusion of Mycobacterium tuberculosis is warranted based on the promising results from similar compounds. Subsequent mechanistic studies should focus on identifying the specific cellular pathways and molecular targets affected by 4-Fluoropyridine-3-carboxamide.

Neurological Disorders: Modulating Neuronal Excitability

The structural similarity to 3-fluoro-4-aminopyridine, a compound under investigation for neurological imaging, suggests that 4-Fluoropyridine-3-carboxamide may also possess neuroactive properties.[9] 4-aminopyridine, the non-fluorinated parent compound, is a known potassium channel blocker used to treat symptoms of multiple sclerosis.

Hypothesized Targets:

  • Voltage-gated Potassium Channels (Kv): By blocking these channels, the compound could prolong the action potential duration and enhance neurotransmitter release at the synapse. This mechanism could be beneficial in conditions characterized by demyelination and impaired nerve conduction.

  • Other Ion Channels: Depending on its three-dimensional structure and charge distribution, the compound could also interact with other ion channels, such as sodium or calcium channels, which are critical for neuronal function.

Causality of Experimental Choices: Electrophysiological assays are the gold standard for investigating the effects of a compound on ion channel function. Patch-clamp recordings from cultured neurons or cells expressing specific ion channel subtypes will provide direct evidence of modulation.

Enzyme Inhibition: Targeting Cellular Metabolism and Signaling

As a nicotinamide analogue, 4-Fluoropyridine-3-carboxamide is a prime candidate for an inhibitor of NAD+-consuming enzymes.[10] These enzymes play crucial roles in a variety of cellular processes, and their dysregulation is implicated in numerous diseases.

Hypothesized Targets:

  • Sirtuins (SIRTs): These are a class of NAD+-dependent deacetylases that regulate a wide range of cellular functions, including gene expression, metabolism, and DNA repair. Nicotinamide is a known pan-sirtuin inhibitor.[3] The fluorinated derivative may exhibit altered potency or selectivity towards specific sirtuin isoforms.

  • Poly(ADP-ribose) Polymerases (PARPs): These enzymes are involved in DNA repair and cell death. PARP inhibitors are an established class of anticancer drugs. The nicotinamide core of 4-Fluoropyridine-3-carboxamide could allow it to bind to the NAD+ binding site of PARPs.

  • Other NAD+-dependent Enzymes: This class also includes CD38 and CD157, which are involved in calcium signaling.

Causality of Experimental Choices: Initial screening should involve in vitro enzymatic assays with purified sirtuins and PARPs to determine inhibitory activity. Subsequent cellular assays can then be used to confirm the on-target effects and explore the downstream consequences of enzyme inhibition.

Experimental Workflows for Target Validation

Workflow for Antimicrobial Target Identification

Antimicrobial_Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Target Deconvolution cluster_3 Target Validation A Minimum Inhibitory Concentration (MIC) Assay (Broad Panel of Bacteria & Fungi) B Macromolecular Synthesis Assay (DNA, RNA, Protein, Cell Wall) A->B Active C Membrane Permeability Assay A->C Active D Affinity Chromatography (Immobilized Compound) B->D Pathway Identified C->D E Proteomic Analysis (LC-MS/MS) D->E Binding Proteins F In Vitro Enzyme Inhibition Assays (e.g., DNA Gyrase, SDH) E->F Candidate Targets G Genetic Knockdown/Overexpression of Putative Target F->G Target Confirmed H In Vivo Efficacy Studies (Infection Models) G->H Phenotype Confirmed

Caption: Workflow for antimicrobial target identification and validation.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Preparation of Compound: Dissolve 4-Fluoropyridine-3-carboxamide in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Microorganism Culture: Grow the selected bacterial and fungal strains to the mid-logarithmic phase in appropriate culture media.

  • Serial Dilutions: Prepare a series of twofold dilutions of the compound in a 96-well microtiter plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Incubation: Incubate the plates under optimal growth conditions for the respective microorganisms.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Workflow for Neurological Target Validation

Neurological_Workflow cluster_0 Initial Screening cluster_1 Detailed Characterization cluster_2 Target Specificity cluster_3 In Vivo Validation A High-Throughput Electrophysiology (Automated Patch-Clamp) B Manual Patch-Clamp Electrophysiology (Voltage and Current Clamp) A->B Active C Dose-Response and Kinetic Analysis B->C D Screening against a Panel of Ion Channel Subtypes C->D Potent & Selective E Binding Assays with Radioligands D->E F Animal Models of Neurological Disease (e.g., Experimental Autoimmune Encephalomyelitis) D->F Target Profile Established

Caption: Workflow for neurological target identification and validation.

Experimental Protocol: Manual Patch-Clamp Electrophysiology

  • Cell Culture: Culture primary neurons or a cell line stably expressing the ion channel of interest.

  • Pipette Preparation: Fabricate glass micropipettes and fill them with an appropriate intracellular solution.

  • Cell Patching: Form a high-resistance seal (gigaohm seal) between the micropipette and the cell membrane.

  • Recording Configuration: Establish a whole-cell recording configuration to measure ionic currents across the entire cell membrane.

  • Compound Application: Perfuse the cell with an extracellular solution containing 4-Fluoropyridine-3-carboxamide at various concentrations.

  • Data Acquisition and Analysis: Record the changes in ionic currents in response to the compound and analyze the data to determine its effect on channel gating and conductance.

Workflow for Enzyme Inhibition Target Discovery

Enzyme_Inhibition_Workflow cluster_0 Initial Screening cluster_1 Cellular Activity cluster_2 Selectivity Profiling cluster_3 In Vivo Target Engagement A In Vitro Enzymatic Assays (Sirtuins, PARPs, etc.) B Cell-Based Assays to Measure Downstream Effects (e.g., Acetylation Levels) A->B Active C Cell Viability and Proliferation Assays B->C D Screening against a Broad Panel of Related Enzymes B->D Cellularly Active E Isothermal Titration Calorimetry (ITC) to Determine Binding Affinity D->E F Pharmacodynamic Biomarker Assays in Animal Models D->F Selective Profile G Efficacy Studies in Disease Models (e.g., Cancer Xenografts) F->G

Caption: Workflow for enzyme inhibition target discovery and validation.

Experimental Protocol: In Vitro Sirtuin Inhibition Assay

  • Reagents: Obtain purified human sirtuin enzymes, a fluorogenic acetylated peptide substrate, and NAD+.

  • Reaction Setup: In a 96-well plate, combine the sirtuin enzyme, the peptide substrate, and NAD+ in a reaction buffer.

  • Compound Addition: Add 4-Fluoropyridine-3-carboxamide at various concentrations to the reaction wells.

  • Incubation: Incubate the plate at 37°C for a specified period.

  • Development: Add a developer solution that releases a fluorescent signal from the deacetylated peptide.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader. A decrease in fluorescence indicates inhibition of sirtuin activity.

Quantitative Data Summary

As 4-Fluoropyridine-3-carboxamide is a compound with emerging research interest, extensive quantitative data is not yet available in the public domain. The following table provides a template for summarizing key quantitative parameters that should be determined during the experimental validation process.

ParameterAssayPotential ValueSignificance
MIC Broth Microdilution0.1 - 10 µg/mLDefines the potency of antimicrobial activity.
IC50 (Ion Channel) Patch-Clamp1 - 100 µMMeasures the concentration for 50% inhibition of ion channel current.
IC50 (Enzyme) In Vitro Enzyme Assay0.01 - 10 µMQuantifies the potency of enzyme inhibition.
Cellular EC50 Cell-Based Assay0.1 - 50 µMIndicates the effective concentration in a cellular context.
Binding Affinity (Kd) ITC or Radioligand Assay1 nM - 10 µMDetermines the strength of the interaction between the compound and its target.

Conclusion and Future Directions

4-Fluoropyridine-3-carboxamide represents a promising chemical entity with the potential to address unmet medical needs in infectious diseases, neurological disorders, and oncology. The strategic incorporation of fluorine into the nicotinamide scaffold provides a strong rationale for its investigation. The proposed therapeutic targets and experimental workflows in this guide offer a comprehensive roadmap for elucidating its mechanism of action and validating its therapeutic potential. Future research should focus on a systematic evaluation of this compound against the identified target classes, with a view to advancing the most promising leads into preclinical and clinical development. The synthesis of related analogues could also be explored to optimize potency, selectivity, and pharmacokinetic properties.

References

  • [Link to a relevant scientific article on pyridine-3-carboxamide deriv
  • [Link to a relevant scientific article on the role of nicotinamide in neurological function]
  • [Link to a relevant scientific article on NAD+ dependent enzymes as therapeutic targets]
  • [Link to a relevant scientific article on the synthesis of fluorin
  • [Link to a relevant scientific article on experimental protocols for MIC assays]
  • [Link to a relevant scientific article on p
  • [Link to a relevant scientific article on in vitro enzyme inhibition assays]
  • [Link to a relevant scientific article on the biological effects of fluorin
  • [Link to a relevant scientific article on antitubercular drugs]
  • [Link to a relevant scientific article on antifungal drug discovery]
  • [Link to a relevant scientific article on potassium channel modul
  • [Link to a relevant scientific article on sirtuin inhibitors]
  • [Link to a relevant scientific article on PARP inhibitors]
  • [Link to a relevant scientific article on DNA gyrase as a drug target]
  • [Link to a relevant scientific article on succin
  • [Link to a relevant scientific article on the synthesis of 4-Fluoropyridine-3-carboxamide or rel
  • Pyridine: the scaffolds with significant clinical diversity. (2022-05-20). [Link]

  • Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. (2024-05-15). [Link]

  • Nicotinamide could reduce growth and cariogenic virulence of Streptococcus mutans. (2022-03-23). [Link]

  • Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. [Link]

  • Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. [Link]

  • Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. [Link]

  • Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. [Link]

  • Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. [Link]

  • Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities. [Link]

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. [Link]

  • Novel derivatives of nicotinamide adenine dinucleotide (NAD) and their biological evaluation against NAD- Consuming Enzymes. [Link]

  • CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine.

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Foundational

An In-Depth Technical Guide to the In Silico Modeling of 4-Fluoropyridine-3-carboxamide Receptor Binding

Foreword: The Imperative for Predictive Modeling in Drug Discovery The journey of a drug from concept to clinic is arduous and fraught with failure. Traditional discovery pipelines, while foundational, are resource-inten...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative for Predictive Modeling in Drug Discovery

The journey of a drug from concept to clinic is arduous and fraught with failure. Traditional discovery pipelines, while foundational, are resource-intensive and slow. It is in this landscape that computational, or in silico, methodologies have emerged not as a replacement, but as a powerful accelerator and a rational guide for experimental work.[1] By simulating molecular interactions at an atomic level, we can predict binding affinities, elucidate mechanisms of action, and prioritize candidates with a higher probability of success, significantly reducing time and cost.[2]

This guide focuses on a specific, yet representative, small molecule: 4-Fluoropyridine-3-carboxamide . This compound possesses key pharmacophoric features—a fluorinated pyridine ring and a carboxamide group—that are prevalent in medicinal chemistry. The introduction of a fluorine atom, for instance, can modulate metabolic stability, lipophilicity, and binding affinity by altering the electronic properties of the molecule without a significant steric penalty.[3] Understanding how this specific arrangement of atoms interacts with a biological receptor is a quintessential task in modern drug design.

This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive, field-proven workflow. We will move beyond a mere recitation of steps to explain the underlying causality, ensuring that each phase of the process is a self-validating system. Our objective is to equip you with the expertise to not only perform these computational experiments but to critically evaluate the results and make informed decisions in your research endeavors.

Chapter 1: The Foundation - Target Identification and System Preparation

Before any simulation can begin, we must define the biological question. The primary challenge is identifying the protein receptor and preparing a high-fidelity digital model of the ligand-receptor system.

Hypothesis-Driven Target Identification

For novel or sparsely studied compounds like 4-Fluoropyridine-3-carboxamide, a definitive receptor may not be known. The initial step is therefore one of scientific investigation.

  • Analog-Based Searching: We look for structurally similar compounds with known biological targets. For instance, various carboxamide derivatives have been evaluated for binding at dopamine D3 receptors[4], while other pyridine-based molecules are known to interact with kinases and ion channels.[5][6] This provides a logical starting point for a list of potential protein targets.

  • Database Mining: Platforms like ChEMBL and PubChem can be mined for bioactivity data on compounds containing the fluoropyridine-carboxamide scaffold.

  • Phenotypic Screening Data: If the compound has demonstrated a particular cellular effect, reverse-docking or target-prediction servers can suggest potential protein candidates that could mediate this effect.

For the purpose of this guide, let us hypothesize that based on analog data, a G-Protein Coupled Receptor (GPCR), specifically a dopamine receptor subtype, is our primary target of interest.

Receptor Structure Acquisition & Validation

The quality of the protein structure is paramount. There are two primary avenues for obtaining this structure.

  • Experimentally-Derived Structures: The gold standard is an experimentally determined structure from the Protein Data Bank (PDB) . A high-resolution (typically < 2.5 Å) X-ray crystallography or Cryo-EM structure is preferred.

  • Homology Modeling: When an experimental structure is unavailable, as is common for many GPCRs, we must build a model.[7] Homology modeling constructs a 3D model of our "target" protein based on its amino acid sequence and a known experimental structure of a homologous protein (the "template").[8] This relies on the principle that protein structure is more conserved throughout evolution than its sequence.[8]

  • Template Selection: Use a tool like BLAST to search the PDB for proteins with high sequence identity (>30% is a common starting threshold) to our target dopamine receptor. Choose a high-resolution template, preferably one co-crystallized with a ligand similar to our own.[9][10]

  • Sequence Alignment: Align the target sequence with the template sequence. This is the most critical step, as misalignments will lead to an incorrect model. Pay close attention to conserved regions, especially within the transmembrane helices for a GPCR.

  • Model Building: Use automated servers like SWISS-MODEL or local software such as Modeller to generate the 3D coordinates of the target based on the alignment and the template's backbone.

  • Loop Refinement: The regions with the lowest sequence identity, typically the extracellular and intracellular loops, will be the least accurate. These may need to be refined using loop modeling algorithms.

  • Model Quality Assessment (Self-Validation): The generated model MUST be rigorously validated.

    • Stereochemical Quality: A Ramachandran plot is used to assess the conformational feasibility of backbone dihedral angles (phi and psi).[11] A high-quality model should have >90% of its residues in the "most favored" regions.

    • Energy Profiling: Tools can be used to check for unfavorable atomic contacts or distorted geometries.

System Preparation: Readying the Molecules for Simulation

Raw PDB files or homology models are not ready for simulation. They must be meticulously prepared to ensure chemical accuracy.

  • Ligand Preparation:

    • Generate a 3D structure of 4-Fluoropyridine-3-carboxamide using a chemical sketcher or by obtaining it from a database like PubChem.

    • Perform a geometry optimization using a quantum mechanics or molecular mechanics method to find a low-energy conformation.

    • Assign appropriate partial atomic charges (e.g., Gasteiger or AM1-BCC) which are crucial for calculating electrostatic interactions.

    • Define the rotatable bonds, allowing the ligand to be flexible during docking.

  • Receptor Preparation:

    • Load the PDB file or validated homology model into a molecular visualization program (e.g., PyMOL, UCSF Chimera, AutoDock Tools).[12][13]

    • Remove all non-essential molecules, including water, ions, and co-solvents. Retaining key crystallographic waters that mediate ligand binding is an advanced consideration.

    • Add polar hydrogen atoms, as they are typically not resolved in X-ray structures but are essential for hydrogen bonding.

    • Assign atomic charges using a standard force field (e.g., AMBER, CHARMM).

    • Repair any missing side chains or atoms if necessary.

Chapter 2: Predicting the Interaction - Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[14] It is a search problem, where a sampling algorithm explores possible binding poses and a scoring function ranks them to estimate the binding affinity.[14]

The In Silico Docking Workflow

This diagram outlines the logical flow from prepared molecules to a ranked list of potential binding poses.

G cluster_dock 2. Docking cluster_analysis 3. Analysis Ligand Ligand Structure (4-Fluoropyridine-3-carboxamide) RunDocking Execute Docking Algorithm (e.g., AutoDock Vina) Ligand->RunDocking Receptor Receptor Structure (Validated Model) DefineSite Define Binding Site (Grid Box Generation) Receptor->DefineSite DefineSite->RunDocking Specifies search space Poses Generate Binding Poses (Conformations) RunDocking->Poses Scores Calculate Binding Affinity (Scoring Function) RunDocking->Scores Rank Rank Poses by Score Poses->Rank Scores->Rank Visualize Visualize & Analyze (Interactions) Rank->Visualize

Caption: High-level workflow for molecular docking.

  • Define the Binding Site: The docking search space must be specified. This is typically a 3D grid box centered on the known active site of the receptor.[12] For our hypothetical dopamine receptor, this would be the orthosteric pocket where dopamine binds. The size of the box should be large enough to accommodate the ligand and allow for rotational and translational sampling.

  • Execute Docking Simulation: Using software like AutoDock Vina, input the prepared receptor and ligand files, along with the grid box coordinates.[15] The program will systematically explore ligand conformations within the box.

  • Analyze and Rank Results: The output will be a series of binding poses, each with a corresponding binding affinity score (typically in kcal/mol). The lower (more negative) the score, the stronger the predicted binding.

  • Post-Docking Visualization: Critically examine the top-ranked poses. A plausible pose should exhibit chemically sensible interactions with the receptor, such as:

    • Hydrogen Bonds: Between the carboxamide group and polar residues (e.g., Ser, Thr, Asn, Gln).

    • Pi-stacking/Pi-cation: Between the pyridine ring and aromatic residues (e.g., Phe, Tyr, Trp) or charged residues (e.g., Lys, Arg).

    • Hydrophobic Interactions: General favorable contacts within the pocket.

Data Presentation: Hypothetical Docking Results

All quantitative data should be summarized for clarity.

Pose IDBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type(s)
1-8.5Asp114, Ser193H-Bond, Salt Bridge
2-8.1Phe390, Trp386Pi-Stacking
3-7.9Val115, Leu190Hydrophobic

Chapter 3: Simulating Reality - Molecular Dynamics

A docking pose is a static snapshot. A biological system, however, is a dynamic entity. Molecular Dynamics (MD) simulation provides this dynamic perspective by simulating the movements of atoms and molecules over time.[16][17] Its purpose here is to assess the stability of the top-ranked docking pose and refine the ligand-receptor complex in a simulated physiological environment (water, ions, at a constant temperature and pressure).[18]

The Molecular Dynamics Simulation & Analysis Pipeline

This diagram illustrates the progression from a static complex to dynamic trajectory analysis.

MD_Workflow cluster_setup 1. System Setup cluster_sim 2. Simulation cluster_analysis 3. Trajectory Analysis Complex Docked Ligand-Receptor Complex (Best Pose) Solvate Solvate in Water Box Complex->Solvate Ions Add Counter-Ions (Neutralize System) Solvate->Ions EnergyMin Energy Minimization (Remove Clashes) Ions->EnergyMin NVT NVT Equilibration (Constant Volume/Temp) EnergyMin->NVT NPT NPT Equilibration (Constant Pressure/Temp) NVT->NPT Production Production MD Run (Generate Trajectory) NPT->Production Trajectory MD Trajectory File (Atom positions over time) Production->Trajectory RMSD RMSD Analysis (Conformational Stability) Trajectory->RMSD RMSF RMSF Analysis (Residue Flexibility) Trajectory->RMSF Interactions Interaction Analysis (H-Bonds, Contacts) Trajectory->Interactions

Caption: Workflow for MD simulation and subsequent analysis.

This protocol uses GROMACS as a representative software package.[19][20]

  • System Building:

    • Take the top-ranked docking pose (complex).

    • Place it in the center of a periodic simulation box of appropriate shape (e.g., cubic, dodecahedron).

    • Fill the box with explicit water molecules (e.g., TIP3P or SPC/E water models).

    • Add counter-ions (e.g., Na+ or Cl-) to neutralize the net charge of the system.

  • Energy Minimization: Perform a steepest descent energy minimization to remove any steric clashes or unfavorable geometries introduced during system setup.

  • Equilibration: This is a two-stage process to bring the system to the desired temperature and pressure.

    • NVT Ensemble (Canonical): Gently heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent to relax around the protein-ligand complex.

    • NPT Ensemble (Isothermal-Isobaric): Bring the system to the target pressure (e.g., 1 bar) while keeping the temperature constant. This ensures the correct solvent density.

  • Production Run: Once equilibrated, run the simulation for a desired length of time (e.g., 100-200 nanoseconds) to generate the production trajectory, which records the atomic coordinates at regular intervals.

  • Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD plot indicates that the complex has reached equilibrium and the ligand is not diffusing out of the binding pocket.

  • Root Mean Square Fluctuation (RMSF): Plot the RMSF per residue. This highlights which parts of the protein are stable and which are flexible. High fluctuations in binding site residues could indicate an unstable interaction.

  • Interaction Analysis: Analyze the trajectory to determine the persistence of key interactions (e.g., hydrogen bonds) identified during docking. An interaction that is present for >50% of the simulation time is considered stable.

Chapter 4: Quantifying the Interaction - Binding Free Energy

While MD simulations confirm stability, binding free energy calculations provide a more accurate, quantitative estimate of binding affinity than docking scores.[21][22] These methods account for solvation effects and entropic contributions.

Methods Overview
  • MM/PBSA and MM/GBSA: Molecular Mechanics combined with Poisson-Boltzmann or Generalized Born Surface Area are popular "end-state" methods.[23] They calculate the free energy by analyzing snapshots from the MD trajectory, balancing computational speed with reasonable accuracy.

  • Alchemical Methods (FEP/TI): Free Energy Perturbation and Thermodynamic Integration are more rigorous and computationally expensive. They involve creating a non-physical, hybrid molecule and "alchemically" transforming the ligand into nothingness both in solution and in the receptor site to calculate the free energy difference.[24]

  • Snapshot Extraction: Select a set of decorrelated snapshots (e.g., 100-200 frames) from the stable portion of the production MD trajectory.

  • Energy Calculation: For each snapshot, calculate the following energy terms for the complex, the receptor, and the ligand individually:

    • ΔE_MM: Molecular mechanics energy (bonds, angles, electrostatics, van der Waals).

    • ΔG_solv: Solvation free energy, which has two components:

      • Polar: Calculated using the Poisson-Boltzmann (PB) or Generalized Born (GB) model.

      • Non-polar: Calculated based on the solvent-accessible surface area (SASA).

  • Entropy Calculation (Optional but Recommended): The change in conformational entropy upon binding (ΔS) can be estimated using methods like normal-mode analysis, though this is computationally intensive.[25]

  • Final Calculation: The binding free energy (ΔG_bind) is calculated as:

    • ΔG_bind = ΔE_MM + ΔG_solv - TΔS

Data Presentation: Example MM/PBSA Results
Energy ComponentValue (kcal/mol)Contribution to Binding
Van der Waals Energy-45.2Favorable
Electrostatic Energy-20.5Favorable
Polar Solvation Energy+38.8Unfavorable (Desolvation)
Non-Polar Solvation Energy-4.1Favorable
ΔG_bind (excluding entropy) -31.0 -

Chapter 5: Trustworthiness - Validation and Final Interpretation

  • Convergence of Evidence: Do the results from each stage support each other? Did the stable interactions observed in the MD simulation correspond to the high-scoring docking pose? Does the calculated binding free energy align with the stability observed?

  • Comparison with Experimental Data: The ultimate validation is comparison to experimental results. If bioactivity data (e.g., Ki or IC50 values) are available for 4-Fluoropyridine-3-carboxamide or its close analogs, the calculated binding free energies should correlate with these values.

  • Actionable Insights: The final output should be a clear hypothesis about how 4-Fluoropyridine-3-carboxamide binds to its receptor. Identify the key residues responsible for binding. This information can then be used to guide the next phase of drug discovery, such as designing new analogs with improved potency or selectivity.

By following this rigorous, multi-stage workflow, researchers can move from a simple 2D chemical structure to a dynamic, 4D model of its biological interactions, providing a powerful engine for hypothesis generation and accelerating the path toward novel therapeutics.

References

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  • Banala, A. K., et al. (2011). N-(3-fluoro-4-(4-(2-methoxy or 2,3-dichlorophenyl)piperazine-1-yl)butyl)arylcarboxamides as selective dopamine D3 receptor ligands. Journal of Medicinal Chemistry, 54(10), 3581-94. Retrieved from [Link]

  • Park, H., & Lee, J. (2021). In Silico Structure-Based Approaches to Discover Protein-Protein Interaction-Targeting Drugs. International Journal of Molecular Sciences, 22(16), 8888. Retrieved from [Link]

  • Wang, Y., et al. (2022). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 27(19), 6289. Retrieved from [Link]

  • Lemkul, J. A. (2018). Calculation of binding free energies. Methods in Molecular Biology, 1762, 169-188. Retrieved from [Link]

  • Looi, C. Y. (2023). A Guide to In Silico Drug Design. Pharmaceuticals, 16(8), 1084. Retrieved from [Link]

  • Deganutti, G., et al. (2023). MD–Ligand–Receptor: A High-Performance Computing Tool for Characterizing Ligand–Receptor Binding Interactions in Molecular Dynamics Trajectories. International Journal of Molecular Sciences, 24(14), 11677. Retrieved from [Link]

  • ChemCopilot. (2024). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]

  • Costanzi, S. (2009). Modern Homology Modeling of G-Protein Coupled Receptors: Which Structural Template to Use?. Journal of Medicinal Chemistry, 52(15), 4587-4598. Retrieved from [Link]

  • Kumar, A., et al. (2024). Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. Journal of Heterocyclic Chemistry, 61(6), 1047-1057. Retrieved from [Link]

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  • Google Patents. (n.d.). CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine.
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  • ACS Publications. (2023). In Silico Discovery of Small Molecule Modulators Targeting the Achilles' Heel of SARS-CoV-2 Spike Protein. Retrieved from [Link]

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  • Lemkul, J. A. (n.d.). GROMACS Tutorial: Protein-Ligand Complex. Retrieved from [Link]

  • Costanzi, S. (2009). Modern Homology Modeling of G-Protein Coupled Receptors: Which Structural Template to Use?. Journal of Medicinal Chemistry, 52(15), 4587-4598. Retrieved from [Link]

  • Tayfuroglu, O. (2022). Accurate Binding Free Energy Method from End-State MD Simulations. Journal of Chemical Information and Modeling, 62(17), 4124-4135. Retrieved from [Link]

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Exploratory

4-Fluoropyridine-3-carboxamide: The "Switchable" Gateway Fragment

Executive Summary In the high-stakes arena of Fragment-Based Drug Discovery (FBDD), 4-fluoropyridine-3-carboxamide (also known as 4-fluoronicotinamide) has emerged not merely as a ligand, but as a high-utility "gateway"...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of Fragment-Based Drug Discovery (FBDD), 4-fluoropyridine-3-carboxamide (also known as 4-fluoronicotinamide) has emerged not merely as a ligand, but as a high-utility "gateway" scaffold. Its value lies in its unique electronic duality: it functions both as a privileged pharmacophore (mimicking the nicotinamide cofactor) and as a tunable electrophile capable of rapid diversification.

This guide dissects the technical utility of this fragment, focusing on its application in generating 4-substituted nicotinamide libraries via Nucleophilic Aromatic Substitution (


) and its emerging role in "switchable" covalent fragment screening.

Chemical Physiognomy: The Logic of the Scaffold

To understand the utility of 4-fluoropyridine-3-carboxamide, one must analyze its electronic vector map. The molecule is not a static block; it is a pre-loaded spring.

Electronic Architecture
  • The Pyridine Nitrogen (N1): Acts as a strong electron-withdrawing group (EWG), especially when protonated or complexed with a Lewis acid. This pulls electron density from the ring, activating the 2- and 4-positions.

  • The Carboxamide (C3): A meta-director in electrophilic substitution but an activator for nucleophilic attack at the ortho/para positions relative to itself due to inductive withdrawal (-I effect) and resonance stabilization of the anionic intermediate.

  • The Fluorine (C4): The critical "warhead." In

    
     reactions, fluorine is often the superior leaving group compared to chlorine or bromine (the "Element Effect") because its high electronegativity stabilizes the transition state of the rate-determining addition step (formation of the Meisenheimer complex).
    
The "Switchable" Electrophilicity

Unlike acrylamides, which are constitutively reactive Michael acceptors, 4-fluoropyridines possess "latent" reactivity. At physiological pH, the neutral pyridine is moderately reactive. However, upon binding to a protein pocket where the local environment favors N1-protonation (or via specific H-bonding to N1), the electrophilicity at C4 increases by orders of magnitude. This allows for context-dependent covalent modification of cysteine residues.

The Engine: Synthetic Utility

The primary application of this fragment is as a building block for 4-amino-nicotinamide libraries—a scaffold found in numerous kinase inhibitors (e.g., HPK1, BTK inhibitors) and agrochemicals.

Mechanism of Action

The reaction proceeds via a classical addition-elimination mechanism. The stability of the Meisenheimer intermediate is the governing factor.

SNAr_Mechanism cluster_activation Activation Factors Start 4-Fluoro-3-carboxamide (Substrate) Complex Meisenheimer Complex (Stabilized Anionic Intermediate) Start->Complex Addition (Rate Limiting) High Electronegativity of F stabilizes TS Nu Nucleophile (R-NH2 / R-SH) Nu->Complex Product 4-Substituted Nicotinamide (Product) Complex->Product Elimination Restoration of Aromaticity Leaving Fluoride Ion (F-) Complex->Leaving N1 Pyridine N1 (Electron Sink) Amide C3 Amide (-I Inductive Effect)

Figure 1: The


 reaction pathway. The high electronegativity of fluorine lowers the energy barrier for the initial nucleophilic attack, making it the preferred leaving group over chlorine in this specific context.
Experimental Protocol: Library Generation

Objective: Synthesis of a 4-amino-nicotinamide library from 4-fluoropyridine-3-carboxamide.

Reagents:

  • Substrate: 4-Fluoropyridine-3-carboxamide (1.0 equiv)

  • Nucleophiles: Diverse primary/secondary amines (1.1 equiv)

  • Base: Diisopropylethylamine (DIPEA) or

    
     (2.0 equiv)
    
  • Solvent: DMF or DMSO (Polar aprotic solvents accelerate

    
    )
    

Step-by-Step Methodology:

  • Preparation: Dissolve 4-fluoropyridine-3-carboxamide (0.2 M) in anhydrous DMF.

  • Addition: Add the amine nucleophile followed by the base.

  • Reaction:

    • For aliphatic amines: Stir at Room Temperature (RT) for 2–4 hours.

    • For anilines (weaker nucleophiles): Heat to 60–80°C for 4–12 hours.

  • Monitoring: Monitor by LC-MS. The disappearance of the fluorine signal (F-NMR) or shift in retention time confirms conversion.

  • Workup: Dilute with water to precipitate the product (if solid) or extract with EtOAc.

  • Purification: Most library members are pure enough (>90%) for initial screening; otherwise, purify via preparative HPLC.

Data Summary: Reactivity Profile

Nucleophile Type Conditions Typical Yield Notes
Primary Alkyl Amines RT, 2h >90% Rapid conversion; exothermic.
Secondary Cyclic Amines RT, 4h 85-95% Excellent scope (morpholine, piperazine).
Anilines (Electron Rich) 60°C, 6h 70-85% Requires heating.

| Anilines (Electron Poor) | 100°C, 12h | 40-60% | May require stronger base (CsF/DMSO). |

Covalent Fragment Screening: The "Protonation Switch"

Beyond simple synthesis, 4-fluoropyridine-3-carboxamide acts as a Tunable Covalent Fragment . In this modality, the fragment is screened against a protein target (often containing a cysteine).[1][2]

The Concept

Standard covalent inhibitors (e.g., acrylamides) are "always on." 4-Fluoropyridines are "conditionally on." They react preferentially when the pyridine nitrogen is protonated. This can be exploited to achieve high selectivity: the fragment only reacts if it binds in a pocket that stabilizes the protonated form (e.g., near an Asp/Glu residue).

Screening Workflow

This workflow utilizes Mass Spectrometry (Intact Protein MS) to detect covalent adduct formation.

Covalent_Screening Library 4-F-Pyridine Fragment Library (Diverse 3-substituents) Incubation Incubation (pH 7.4, 24h) Library->Incubation Target Target Protein (Cys-containing) Target->Incubation Analysis LC-MS Analysis (Intact Protein) Incubation->Analysis Hit_ID Hit Identification (+Mass Shift corresponding to fragment - HF) Analysis->Hit_ID Deconvolution Validation Selectivity Check (Competitor Assay / WT vs Cys-Mutant) Hit_ID->Validation

Figure 2: Workflow for Electrophile-Fragment Screening using 4-fluoropyridines. Hits are identified by a specific mass shift corresponding to the loss of HF upon covalent bond formation.

Case Studies & Applications

Kinase Inhibition (HPK1 & BTK)

The 4-amino-nicotinamide core is a bioisostere of the quinoline carboxamides found in inhibitors of HPK1 (Hematopoietic Progenitor Kinase 1) and BTK (Bruton's Tyrosine Kinase) .

  • Mechanism: The amide group (position 3) often forms critical hydrogen bonds with the hinge region of the kinase (e.g., engaging Glu/Asp residues).

  • Role of Fragment: The 4-fluoropyridine serves as the starting material to introduce the "tail" (amine) that extends into the solvent-exposed region or hydrophobic back pocket, optimizing potency and solubility.

Agrochemicals (Boscalid Analogs)

Nicotinamide derivatives are potent succinate dehydrogenase inhibitors (SDHI). The 4-position is often substituted to tune lipophilicity and metabolic stability. The 4-fluoro fragment allows for the rapid synthesis of analogs to overcome resistance in fungal strains (e.g., Botrytis cinerea).

References

  • Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis. National Institutes of Health (PMC). [Link]

  • Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Journal of the American Chemical Society. [Link]

  • Synthesis and biological evaluation of nicotinamide derivatives... as succinate dehydrogenase inhibitors. PMC - NIH. [Link]

Sources

Foundational

4-Fluoropyridine-3-carboxamide: A Privileged Electrophile in Medicinal Chemistry

This is an in-depth technical guide on 4-Fluoropyridine-3-carboxamide , designed for medicinal chemists and drug discovery scientists. [1] Executive Summary 4-Fluoropyridine-3-carboxamide (4-Fluoronicotinamide) represent...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on 4-Fluoropyridine-3-carboxamide , designed for medicinal chemists and drug discovery scientists.

[1]

Executive Summary

4-Fluoropyridine-3-carboxamide (4-Fluoronicotinamide) represents a high-value scaffold in modern drug discovery, primarily serving as a latent electrophile for the rapid construction of polysubstituted pyridine cores.[1] Unlike its chlorinated analogs, the 4-fluoro variant offers a unique balance of stability and hyper-reactivity toward nucleophilic aromatic substitution (


), driven by the high electronegativity of fluorine and the para-positioning relative to the pyridine nitrogen.

This guide details the synthesis, reactivity profile, and medicinal utility of this scaffold, focusing on its role as a gateway to kinase inhibitors (e.g., FLT3, Tyk2) and PROTAC linkers .

Chemical Properties & The "Fluorine Effect"

The strategic value of 4-fluoropyridine-3-carboxamide lies in the electronic perturbation caused by the fluorine atom at the C4 position.[1]

PropertyValue / DescriptionImpact on Drug Design
Molecular Formula

Compact fragment (

Da).[1]
C4 Electrophilicity High (

for F)
The C-F bond is highly polarized, lowering the LUMO energy at C4, facilitating

under mild conditions.
H-Bonding Acceptor (F), Donor/Acceptor (Amide)The C3-amide can form intramolecular H-bonds with nucleophiles entering at C4, directing regioselectivity.[1]
Metabolic Stability High (C-F bond energy

kcal/mol)
If retained, the F atom blocks oxidative metabolism (P450) at the C4 position.
The Advantage

While 4-chloropyridines are traditional electrophiles, 4-fluoropyridines react significantly faster (up to


-

times) with hard nucleophiles (amines, alkoxides) due to the Meisenheimer Complex stabilization .[1] The highly electronegative fluorine stabilizes the anionic intermediate more effectively than chlorine, making the initial nucleophilic attack (the rate-determining step) more favorable.

Synthetic Accessibility & Workflows[1]

Retrosynthetic Analysis

Access to 4-fluoropyridine-3-carboxamide typically proceeds via functional group interconversion of 4-substituted nicotinic acids or direct halogen exchange (Halex) on chlorinated precursors.[1]

SynthesisPath Start1 4-Chloronicotinic Acid Inter1 4-Fluoronicotinic Acid Start1->Inter1 KF/CsF, DMSO, 120°C (Halex Reaction) Start2 4-Aminonicotinic Acid Start2->Inter1 NaNO2, HF/Pyridine (Balz-Schiemann) Inter2 4-Fluoronicotinoyl Chloride Inter1->Inter2 SOCl2, cat. DMF Target 4-Fluoropyridine-3-carboxamide Inter1->Target CDI, NH4Cl (One-pot Amidation) Inter2->Target NH3 (aq) or NH4OH 0°C to RT

Figure 1: Primary synthetic routes to 4-fluoropyridine-3-carboxamide. The Halex reaction is preferred for scale-up due to safety profiles compared to diazonium chemistry.[1]

Key Reaction: Nucleophilic Aromatic Substitution ( )

The most common application of this scaffold is the displacement of the fluoride by amines to generate 4-amino-nicotinamides .

Mechanism:

  • Addition: Nucleophile attacks C4, forming a resonance-stabilized Meisenheimer complex.

  • Elimination: Fluoride is ejected (good leaving group in this context due to high C-F bond polarization).

  • Product: 4-Substituted nicotinamide.[1]

Medicinal Chemistry Applications

Kinase Inhibitors (FLT3 & Tyk2)

The 4-aminopyridine-3-carboxamide motif is a "privileged structure" in kinase inhibition.[1] It mimics the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region.

  • FLT3 Inhibitors: Used in Acute Myeloid Leukemia (AML). The 4-fluoro scaffold allows for the late-stage introduction of complex amines (e.g., solubilizing tails) under mild conditions.[1]

  • Tyk2 Inhibitors: Recent patents (e.g., WO2015131080) describe using 4-fluoronicotinamide to synthesize selective Tyrosine Kinase 2 inhibitors for autoimmune diseases.[1]

PROTAC Linker Attachment

In Proteolysis Targeting Chimeras (PROTACs), the E3 ligase ligand (often a thalidomide derivative) must be linked to a warhead. The 4-fluoropyridine-3-carboxamide moiety serves as an excellent "exit vector" .[1]

  • Strategy: The carboxamide binds to the target protein, while the fluorine is displaced by a diamine linker, creating a stable C-N bond that extends into the solvent front to reach the E3 ligase.

Detailed Experimental Protocols

Protocol A: Synthesis of 4-Fluoropyridine-3-carboxamide (from Acid)

This protocol assumes the starting material 4-fluoronicotinic acid is available or prepared via Halex reaction.[1]

Reagents:

  • 4-Fluoronicotinic acid (1.0 equiv)[1][2]

  • Thionyl chloride (

    
    ) (3.0 equiv)
    
  • Ammonium hydroxide (

    
     in 
    
    
    
    ) (Excess)
  • Dichloromethane (DCM) (Anhydrous)

  • DMF (Catalytic)

Procedure:

  • Activation: In a flame-dried round-bottom flask under

    
    , suspend 4-fluoronicotinic acid (10 mmol) in anhydrous DCM (20 mL).
    
  • Add catalytic DMF (2 drops).

  • Add

    
     (30 mmol) dropwise at 0°C.
    
  • Reflux the mixture for 2 hours until the solution becomes clear (formation of acid chloride).

  • Evaporation: Concentrate the reaction mixture in vacuo to remove excess

    
    . Co-evaporate with toluene (
    
    
    
    mL) to ensure dryness.
  • Amidation: Dissolve the crude acid chloride in DCM (10 mL) and cool to 0°C.

  • Slowly add the solution to a stirred mixture of Ammonium Hydroxide (10 mL) and ice.

  • Stir for 30 minutes at 0°C, then 1 hour at room temperature.

  • Workup: Extract with EtOAc (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[1]
  • Purification: Recrystallize from EtOAc/Hexanes if necessary.

Protocol B: General Displacement with Amines

Standard procedure for generating kinase inhibitor libraries.[1]

Reagents:

  • 4-Fluoropyridine-3-carboxamide (1.0 equiv)[1]

  • Amine Nucleophile (

    
    ) (1.1 equiv)[1]
    
  • DIPEA (Diisopropylethylamine) (2.0 equiv)

  • Solvent: DMSO or NMP (for difficult substrates) or Ethanol (for reactive amines)

Procedure:

  • Dissolve 4-fluoropyridine-3-carboxamide (0.5 mmol) in DMSO (2 mL).

  • Add DIPEA (1.0 mmol) and the amine nucleophile (0.55 mmol).

  • Reaction: Heat the mixture to 80-100°C. Monitor by LC-MS. (Reaction time typically 1-4 hours).[1]

    • Note: For highly reactive amines, room temperature may suffice.

  • Workup: Dilute with water (10 mL). If the product precipitates, filter and wash with water. If not, extract with EtOAc.[3]

  • Validation: Verify conversion by observing the loss of the Fluorine signal in

    
     NMR (shift from 
    
    
    
    ppm to null) or mass shift in LC-MS.

Visualizing the Pathway

SNArMechanism Substrate 4-Fluoro nicotinamide Complex Meisenheimer Complex Substrate->Complex Addition (Rate Limiting) Nuc Amine (R-NH2) Nuc->Complex Product 4-Amino nicotinamide Complex->Product Elimination (Fast) Leaving Fluoride (F-) Complex->Leaving

Figure 2: The addition-elimination mechanism. The electron-deficient pyridine ring stabilizes the negative charge in the Meisenheimer intermediate.[1]

References

  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. Retrieved from

  • Kuduk, S. D., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(22). Link

  • Schlosser, M., et al. (2005). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. MDPI. Link

  • Magnus, N. A., et al. (2015).[4] Tyk2 inhibitors and uses thereof. World Intellectual Property Organization, WO2015131080A1. Link

  • Wang, J., et al. (2020). Compounds and methods for the targeted degradation of androgen receptor. U.S. Patent US10584101B2. Link

Sources

Exploratory

Technical Deep Dive: 4-Fluoropyridine-3-carboxamide in Anticancer Drug Discovery

Executive Summary 4-Fluoropyridine-3-carboxamide represents a high-value pharmacophore scaffold in modern medicinal chemistry, specifically for the design of Type I and Type II kinase inhibitors . While not a marketed dr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Fluoropyridine-3-carboxamide represents a high-value pharmacophore scaffold in modern medicinal chemistry, specifically for the design of Type I and Type II kinase inhibitors . While not a marketed drug in its native form, its utility lies in its role as an electrophilic building block. The C4-fluorine atom serves as a "privileged" leaving group, enabling rapid diversification via Nucleophilic Aromatic Substitution (


) to generate 4-aminopyridine-3-carboxamide libraries. These derivatives frequently exhibit nanomolar potency against oncogenic drivers such as c-Met, VEGFR2, and FLT3  by mimicking the adenine ring of ATP in the kinase hinge region.

This guide provides a technical roadmap for leveraging this scaffold, covering synthetic protocols, mechanistic rationale, and biological validation workflows.

Part 1: The Chemical Advantage – Why 4-Fluoropyridine-3-carboxamide?

The "Fluorine Effect" in Reactivity

In the design of kinase inhibitors, the pyridine-3-carboxamide core is often used to establish hydrogen bonds with the kinase hinge region (Glu/Asp residues). The challenge lies in introducing complex amine substituents at the 4-position efficiently.

While 4-chloropyridine derivatives are common, 4-fluoropyridine-3-carboxamide offers superior reactivity for


 reactions.
  • Mechanism: The reaction proceeds via an addition-elimination pathway involving a Meisenheimer complex .[1]

  • Rate Acceleration: The high electronegativity of fluorine (

    
    ) inductively stabilizes the anionic Meisenheimer intermediate more effectively than chlorine. Since the nucleophilic attack is often the rate-determining step in electron-deficient heterocycles, the fluoro-substrate reacts faster and under milder conditions.[1]
    
  • Selectivity: This allows for the coupling of sterically hindered or electron-poor anilines (common in drug discovery) that would otherwise fail with chloro-analogs.

Structural Biology Context

The resulting 4-aminopyridine-3-carboxamide motif mimics the adenine core of ATP:

  • Pyridine Nitrogen (N1): Acts as a hydrogen bond acceptor.

  • Exocyclic Amine (C4-NH): Acts as a hydrogen bond donor.

  • Carboxamide Group (C3-CONH2): Forms additional water-mediated or direct H-bonds within the solvent-exposed front pocket.

Part 2: Synthetic Protocol – Library Generation

Workflow Visualization

The following diagram illustrates the critical pathway from scaffold to lead candidate.

G Scaffold 4-Fluoropyridine- 3-carboxamide Complex Meisenheimer Intermediate Scaffold->Complex Nucleophilic Attack (Rate Limiting) Aniline Functionalized Aniline (R-NH2) Aniline->Complex Product 4-Aminopyridine- 3-carboxamide Complex->Product -HF Elimination Purification HPLC/Recrystallization Product->Purification

Figure 1: Mechanism of


 diversification using the 4-fluoro scaffold.
Experimental Procedure: Coupling

Objective: Synthesize a library of 4-(arylamino)pyridine-3-carboxamides.

Reagents:

  • Scaffold: 4-Fluoropyridine-3-carboxamide (1.0 equiv).

  • Nucleophile: Substituted Aniline (e.g., 3-chloro-4-fluoroaniline) (1.1 equiv).

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 equiv) or Cesium Carbonate (
    
    
    
    ).
  • Solvent: Anhydrous DMSO or NMP (Polar aprotic solvents accelerate

    
    ).
    

Step-by-Step Protocol:

  • Preparation: In a dry reaction vial, dissolve 4-Fluoropyridine-3-carboxamide (100 mg, 0.71 mmol) in anhydrous DMSO (2.0 mL).

  • Addition: Add the substituted aniline (0.78 mmol) followed by DIPEA (250 µL, 1.42 mmol).

  • Reaction: Seal the vial and heat to 80°C - 100°C for 4–6 hours.

    • Note: Monitor via LC-MS. The fluoro-substrate typically reaches completion significantly faster than the chloro-analog.

  • Work-up: Cool to room temperature. Pour the mixture into ice-cold water (20 mL). The product often precipitates as a solid.

  • Isolation: Filter the precipitate. If no precipitate forms, extract with Ethyl Acetate (

    
     mL), wash with brine, and dry over 
    
    
    
    .
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (DCM:MeOH gradient) to achieve >95% purity.

Part 3: Biological Validation & Assays

Once the library is synthesized, compounds must be screened for kinase inhibitory potential.

In Vitro Kinase Assay (ADP-Glo™)

This assay measures the inhibition of kinase activity by quantifying the amount of ADP produced during the kinase reaction.

  • Reagents: Recombinant Kinase (e.g., c-Met), ATP (at

    
    ), Substrate peptide, Test Compound.
    
  • Protocol:

    • Prepare 3x serial dilutions of the test compound in kinase buffer.

    • Incubate kinase + compound for 10 min at RT.

    • Add ATP/Substrate mix to initiate the reaction. Incubate for 60 min.

    • Add ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP).

    • Add Kinase Detection Reagent (converts ADP to ATP

      
       Luciferase signal).
      
    • Measure Luminescence. Calculate

      
      .
      
Cellular Viability Assay (MTT/MTS)

Validates if the biochemical inhibition translates to cancer cell death.

  • Cell Lines: A549 (Lung), MKN-45 (Gastric/c-Met driven), HUVEC (Angiogenesis/VEGFR).

  • Protocol:

    • Seed cells (3,000–5,000 cells/well) in 96-well plates. Incubate 24h.

    • Treat with test compounds (0.01 µM – 10 µM) for 72 hours.

    • Add MTT reagent; incubate 4h until purple formazan crystals form.

    • Dissolve crystals in DMSO. Measure Absorbance at 570 nm.

Part 4: Data Interpretation & SAR Strategy

Structure-Activity Relationship (SAR) Table

The following table illustrates hypothetical data trends expected when optimizing this scaffold.

Compound IDR-Group (Aniline)c-Met

(nM)
Cellular

(nM)
SAR Insight
FP-01 Phenyl (Unsubstituted)850>5000Baseline activity; poor lipophilicity.
FP-02 3-Chlorophenyl120450Halogen in meta position improves hydrophobic pocket fill.
FP-03 3-Fluoro-4-chlorophenyl15 45 "Magic Methyl" equivalent; optimal electronic/steric fit.
FP-04 4-Methoxyphenyl1200>10000Electron-donating group reduces acidity of NH; weakens H-bond.
Signaling Pathway Impact

Inhibitors derived from this scaffold typically block the phosphorylation of downstream effectors.

Signaling Drug 4-Fluoro-derived Inhibitor RTK RTK (c-Met/VEGFR) Drug->RTK  Binds ATP Pocket P_RTK Phospho-RTK (BLOCKED) Drug->P_RTK  Prevents RTK->P_RTK  Autophosphorylation PI3K PI3K RTK->PI3K  Activation AKT AKT PI3K->AKT Proliferation Tumor Growth & Metastasis AKT->Proliferation

Figure 2: Impact of scaffold-derived inhibitors on Receptor Tyrosine Kinase (RTK) signaling.

References

  • National Institutes of Health (NIH). (2020). Discovery of 4-((4-(4-(3-(2-(2,6-difluorophenyl)-4-oxothiazolidin-3-yl)ureido)-2-fluorophenoxy)-6-methoxyquinolin-7-yl)oxy)-N,N-diethylpiperidine-1-carboxamide as kinase inhibitor. Bioorganic Chemistry. Retrieved from [Link]

  • MDPI. (2022). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia. Molecules. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis. RSC Advances. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Purity Synthesis of 4-Fluoropyridine-3-carboxamide

This Application Note is designed for professional researchers and drug development scientists. It details a robust, two-stage synthesis protocol for 4-Fluoropyridine-3-carboxamide (4-Fluoronicotinamide), a critical inte...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for professional researchers and drug development scientists. It details a robust, two-stage synthesis protocol for 4-Fluoropyridine-3-carboxamide (4-Fluoronicotinamide), a critical intermediate in medicinal chemistry and agrochemical synthesis (e.g., Flonicamid analogs).

The protocol prioritizes the Ester-Intermediate Route over direct fluorination of the amide. This approach minimizes side reactions (hydrolysis/dehydration) and ensures high purity suitable for pharmaceutical applications.

Methodology: Nucleophilic Aromatic Substitution (SNAr) followed by Ammonolysis.

Strategic Reaction Design

The synthesis of 4-fluorinated pyridines is often challenged by the low nucleophilicity of fluoride salts and the stability of the pyridine ring. However, the presence of an electron-withdrawing group (EWG) at the C3 position activates the C4 position for Nucleophilic Aromatic Substitution (SNAr).

We utilize a Halex (Halogen Exchange) reaction using Methyl 4-chloronicotinate as the substrate. This is superior to starting with the amide directly, as the ester functionality avoids the formation of nitrile byproducts (dehydration of primary amides) under the harsh, anhydrous conditions required for fluorination.

Reaction Scheme
  • Activation: The C3-ester activates C4 for chloride displacement.

  • Fluorination: Anhydrous Potassium Fluoride (KF) or Cesium Fluoride (CsF) serves as the fluorine source in a polar aprotic solvent (DMSO).

  • Amidation: Controlled ammonolysis converts the ester to the target carboxamide.

Detailed Experimental Protocol

Stage I: Synthesis of Methyl 4-fluoronicotinate (SNAr)

Objective: Convert Methyl 4-chloronicotinate to Methyl 4-fluoronicotinate.

Reagents & Equipment[1][2][3][4][5]
  • Substrate: Methyl 4-chloronicotinate (1.0 eq)

  • Fluorine Source: Cesium Fluoride (CsF) (2.0 - 5.0 eq) or Spray-dried Potassium Fluoride (KF). Note: CsF is preferred for higher solubility and reactivity.

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) or Sulfolane.

  • Catalyst (Optional): 18-Crown-6 (if using KF) to enhance F- nucleophilicity.

  • Atmosphere: Dry Nitrogen (N2) or Argon.

Step-by-Step Procedure
  • Drying (Critical): Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Allow it to cool under a stream of N2.

    • Expert Insight: Trace water solvates the fluoride ion, drastically reducing its nucleophilicity. Reagents must be strictly anhydrous.

  • Charging: Add Methyl 4-chloronicotinate (10 mmol) and anhydrous CsF (30 mmol) to the flask.

  • Solvation: Add anhydrous DMSO (20 mL) via syringe.

  • Reaction: Heat the mixture to 100–120 °C with vigorous stirring. Monitor via TLC (Ethyl Acetate/Hexane 1:4) or HPLC.

    • Reaction Time: Typically 1–4 hours. The mixture will turn from colorless to a pale yellow/brown suspension.

  • Quench: Once conversion is >98%, cool the reaction to room temperature (RT). Pour the mixture into ice-cold water (100 mL) to dissolve inorganic salts.

  • Extraction: Extract the aqueous phase with Dichloromethane (DCM) or Ethyl Acetate (3 x 50 mL).

  • Workup: Wash the combined organic layers with brine (50 mL), dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: If necessary, purify via flash column chromatography (SiO2, gradient elution) to obtain Methyl 4-fluoronicotinate as a clear oil or low-melting solid.

Stage II: Ammonolysis to 4-Fluoropyridine-3-carboxamide

Objective: Convert the methyl ester to the primary amide.

Reagents
  • Substrate: Methyl 4-fluoronicotinate (from Stage I).

  • Reagent: 7N Ammonia in Methanol (NH3/MeOH) or aqueous Ammonium Hydroxide (28%).

  • Temperature: 0 °C to RT.

Step-by-Step Procedure
  • Dissolution: Dissolve Methyl 4-fluoronicotinate (1.0 eq) in anhydrous Methanol (5 mL per mmol).

  • Amidation: Cool the solution to 0 °C. Slowly add 7N NH3 in MeOH (10 eq) or bubble anhydrous NH3 gas through the solution for 30 minutes.

    • Alternative: Aqueous NH4OH can be used, but low temperature (0 °C) is strictly required to prevent hydrolysis of the fluorine (SNAr of F by OH-).

  • Stirring: Seal the vessel and stir at 0 °C for 1 hour, then allow to warm to RT. Stir for 4–12 hours.

  • Monitoring: Monitor by TLC for the disappearance of the ester spot and appearance of a more polar amide spot.

  • Isolation: Concentrate the solvent in vacuo. The product, 4-Fluoropyridine-3-carboxamide , typically precipitates as a white to off-white solid.

  • Recrystallization: Recrystallize from Ethanol/Hexane if high purity is required.

Critical Process Parameters & Data

Reagent Selection Table
ComponentRecommendationFunctionCritical Note
Fluoride Source CsF (Preferred) or KFNucleophileCsF is more soluble in DMSO, allowing lower reaction temps (100°C vs 150°C for KF).
Solvent DMSO (Anhydrous)MediumMust be <50 ppm H2O. Water "poisons" the fluoride.
Ammonia Source 7N NH3 in MeOH AminationAvoids introducing water, reducing risk of 4-hydroxy byproduct.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion (Stage I) Wet solvent/reagentsDry CsF/KF under vacuum at 150°C for 4h before use. Use molecular sieves for DMSO.
Hydrolysis Product (4-OH) Presence of waterEnsure strict anhydrous conditions. Switch to NH3/MeOH instead of NH4OH.
Dark/Tar Formation OverheatingReduce reaction temperature to 100°C; monitor strictly by HPLC.

Visualizations

Reaction Logic Pathway

This diagram illustrates the electronic activation and transformation logic.

ReactionLogic Start 4-Chloronicotinic Acid Derivative Activation C3-Ester Activation (Inductive Effect) Start->Activation Esterification Transition Meisenheimer Complex (Transition State) Activation->Transition + F- (CsF/DMSO) Intermediate Methyl 4-fluoronicotinate Transition->Intermediate - Cl- Product 4-Fluoropyridine-3-carboxamide Intermediate->Product + NH3 (Ammonolysis)

Figure 1: Mechanistic pathway for the conversion of chloro-pyridine precursors to fluoro-nicotinamides via SNAr.

Experimental Workflow

This diagram details the operational steps for the laboratory protocol.

Workflow cluster_stage1 Stage I: Fluorination (Halex) cluster_stage2 Stage II: Amidation S1_Prep Dry Reagents: CsF (Vac/Heat) DMSO (Sieves) S1_Rxn Reaction: Me-4-Cl-Nicotinate + CsF 120°C, 2h S1_Prep->S1_Rxn S1_Workup Workup: Quench (Ice H2O) Extract (DCM) S1_Rxn->S1_Workup S2_Cool Cool to 0°C Dissolve in MeOH S1_Workup->S2_Cool Intermediate Purification S2_Add Add 7N NH3/MeOH Stir 0°C -> RT S2_Cool->S2_Add S2_Isolate Concentrate & Filter Recrystallize S2_Add->S2_Isolate

Figure 2: Step-by-step experimental workflow for the synthesis of 4-Fluoropyridine-3-carboxamide.

References

  • F. P. J. T. Rutjes et al. , "A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution," Molecules, vol. 6, no. 12, 2001.

    • Relevance: Establishes the protocol for SNAr on pyridine esters using CsF/DMSO.
  • Vertex Pharmaceuticals , "Synthesis method of 3-fluorine-4-aminopyridine," Google Patents, CN101863829A.

    • Relevance: Provides industrial context for amidation and fluorination of pyridine carboxylic acid deriv
  • Fier, P. S.[3] & Hartwig, J. F. , "Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution," J. Am. Chem. Soc., 2014.

    • Relevance: Discusses the reactivity of fluoropyridines and SNAr selectivity.
  • SynQuest Laboratories , "Safety Data Sheet: 4-Amino-3-fluoropyridine," SynQuest Labs, 2022.

    • Relevance: Provides safety data for similar fluoropyridine compounds (irritant, handling precautions).

Sources

Application

Application Note: A Multi-faceted Approach to the Purity Assessment of 4-Fluoropyridine-3-carboxamide

Introduction 4-Fluoropyridine-3-carboxamide is a key building block in medicinal chemistry and drug development, valued for its role in the synthesis of various pharmaceutical agents. The purity of this intermediate is p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Fluoropyridine-3-carboxamide is a key building block in medicinal chemistry and drug development, valued for its role in the synthesis of various pharmaceutical agents. The purity of this intermediate is paramount, as impurities can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methods for assessing the purity of 4-Fluoropyridine-3-carboxamide. We will delve into the rationale behind method selection, provide detailed, field-proven protocols, and emphasize the importance of a multi-technique approach for a holistic purity evaluation.

The methodologies outlined herein are designed to be robust and self-validating, adhering to the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures.[1][2][3][4] By integrating chromatographic, spectroscopic, and titrimetric techniques, this guide aims to equip scientists with the necessary tools to confidently ascertain the purity of 4-Fluoropyridine-3-carboxamide.

Understanding the Analyte: Physicochemical Properties and Potential Impurities

A thorough understanding of the analyte's properties is the foundation of robust analytical method development. 4-Fluoropyridine-3-carboxamide is a fluorinated pyridine derivative with the following structure:

Chemical Structure:

  • Molecular Formula: C₆H₅FN₂O

  • Molecular Weight: 140.12 g/mol

  • Key Functional Groups: Pyridine ring, carboxamide, fluorine substituent.

The presence of the pyridine ring imparts basicity, while the carboxamide group can engage in hydrogen bonding. The fluorine atom introduces polarity and can influence the molecule's chromatographic retention and spectroscopic properties.

Potential Impurities: The purity profile of 4-Fluoropyridine-3-carboxamide can be influenced by the synthetic route and storage conditions. Potential impurities may include:

  • Starting materials and reagents: Unreacted precursors from the synthesis.

  • Isomeric impurities: Positional isomers of the fluorine or carboxamide group.

  • Degradation products: Hydrolysis of the carboxamide to the corresponding carboxylic acid (4-Fluoropyridine-3-carboxylic acid) is a plausible degradation pathway, particularly under acidic or basic conditions.[5] Oxidative degradation products may also form under stress conditions.[6]

  • Residual solvents: Solvents used during synthesis and purification.

  • Water content: The presence of water can impact stability and accurate quantification.

A comprehensive purity assessment must be capable of separating and quantifying the main component from these potential impurities.

Orthogonal Analytical Techniques for Comprehensive Purity Profiling

No single analytical technique can provide a complete picture of a compound's purity. Therefore, a multi-faceted, or orthogonal, approach is essential. This involves using multiple analytical methods with different separation and detection principles to ensure that all potential impurities are identified and quantified.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Determination

HPLC is the primary technique for determining the purity of non-volatile and thermally labile compounds like 4-Fluoropyridine-3-carboxamide. A well-developed, stability-indicating HPLC method can separate the main component from its related substances and degradation products.

Rationale for Method Development

The development of a robust HPLC method requires careful consideration of the stationary phase, mobile phase, and detection wavelength.

  • Stationary Phase: A C18 (octadecyl) column is a good starting point due to its versatility and ability to separate compounds based on hydrophobicity.[7] For pyridine-containing compounds, which can exhibit peak tailing on silica-based columns due to interaction with residual silanols, a column with end-capping or a base-deactivated stationary phase is recommended.

  • Mobile Phase: A combination of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) is typically used in reversed-phase HPLC. The pH of the aqueous phase is a critical parameter for controlling the retention and peak shape of ionizable compounds like 4-Fluoropyridine-3-carboxamide. Given the basic nature of the pyridine ring, a slightly acidic mobile phase (pH 2-4) will ensure the analyte is in its protonated form, leading to better peak shape and retention.

  • Detection: The presence of the pyridine ring, an aromatic system, suggests strong UV absorbance. A photodiode array (PDA) detector is highly recommended as it allows for the simultaneous monitoring of multiple wavelengths and can provide information about the spectral purity of the peaks.

Experimental Protocol: Reversed-Phase HPLC for Purity Assessment

This protocol outlines a starting point for the HPLC analysis of 4-Fluoropyridine-3-carboxamide. Method optimization and validation are crucial for its intended use.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and PDA detector.

  • Chromatographic data system (CDS) for data acquisition and processing.

Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeProvides good resolution for complex mixtures.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterAcidic modifier to improve peak shape of the basic analyte.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient Elution 0-5 min: 5% B; 5-25 min: 5-95% B; 25-30 min: 95% B; 30.1-35 min: 5% BA gradient is used to elute a wide range of potential impurities with varying polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Injection Volume 10 µLCan be adjusted based on sample concentration and detector sensitivity.
Detection Wavelength 260 nm (with PDA monitoring from 200-400 nm)Wavelength of maximum absorbance should be determined experimentally. PDA allows for peak purity assessment.

Sample Preparation:

  • Accurately weigh approximately 10 mg of 4-Fluoropyridine-3-carboxamide and dissolve it in 10 mL of a 50:50 mixture of water and acetonitrile to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL using the same diluent.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

System Suitability: Before sample analysis, perform system suitability tests as per USP <621> to ensure the chromatographic system is performing adequately.[8][9][10][11][12] This includes parameters like tailing factor, theoretical plates, and reproducibility of injections.

Data Analysis: The purity of 4-Fluoropyridine-3-carboxamide is typically determined by area percent normalization. The area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve dilute Dilute to Working Conc. dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect PDA Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % Purity integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC Purity Assessment.

Gas Chromatography (GC): A Tool for Residual Solvents and Volatile Impurities

While HPLC is ideal for the main component and non-volatile impurities, Gas Chromatography (GC) is the preferred method for the analysis of residual solvents and other volatile organic impurities that may be present from the manufacturing process.

Rationale for Method Development

The choice of GC parameters is dictated by the expected volatile impurities.

  • Technique: Headspace GC is often the most suitable technique for residual solvent analysis in solid samples as it avoids dissolution of the non-volatile API, which can contaminate the GC system.

  • Column: A polar capillary column, such as one with a polyethylene glycol (PEG) stationary phase, is generally effective for separating a wide range of common organic solvents.

  • Detector: A Flame Ionization Detector (FID) is a universal detector for organic compounds and provides excellent sensitivity. Mass Spectrometry (MS) can be used for definitive identification of unknown volatile impurities.[13]

Experimental Protocol: Headspace GC-FID for Residual Solvent Analysis

Instrumentation:

  • GC system equipped with a headspace autosampler and an FID.

  • Capillary GC column (e.g., DB-WAX or equivalent, 30 m x 0.32 mm, 0.5 µm film thickness).

GC Conditions:

ParameterRecommended ConditionRationale
Carrier Gas Helium or HydrogenInert carrier gas.
Oven Temperature Program 40 °C (hold 5 min), ramp to 220 °C at 10 °C/min, hold 5 minSeparates a wide range of solvents with different boiling points.
Injector Temperature 250 °CEnsures rapid volatilization of the analytes.
Detector Temperature 280 °CPrevents condensation of the analytes in the detector.
Headspace Vial Temperature 80 °COptimizes the partitioning of volatile solvents into the headspace.
Headspace Incubation Time 30 minAllows for equilibrium to be reached between the sample and the headspace.

Sample Preparation:

  • Accurately weigh approximately 100 mg of 4-Fluoropyridine-3-carboxamide into a headspace vial.

  • Add a suitable high-boiling point solvent (e.g., dimethyl sulfoxide or N,N-dimethylformamide) to dissolve the sample.

  • Seal the vial tightly.

Data Analysis: Quantification is typically performed using an external standard method, where the peak areas of the solvents in the sample are compared to those of a known standard containing the expected residual solvents at known concentrations.

Spectroscopic Techniques: Confirming Identity and Unveiling Structural Information

Spectroscopic methods are indispensable for confirming the chemical structure of the main component and for identifying unknown impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and can also be used for quantitative analysis (qNMR).[14][15]

  • ¹H NMR: Provides information about the number and types of protons in the molecule, as well as their connectivity. The purity can be estimated by comparing the integrals of the analyte's signals to those of any impurity signals.

  • ¹³C NMR: Provides information about the carbon skeleton of the molecule.

  • ¹⁹F NMR: This is particularly useful for fluorinated compounds.[16][17] The ¹⁹F chemical shift is highly sensitive to the electronic environment, making it an excellent probe for identifying fluorine-containing impurities.

Expertise & Experience: For quantitative ¹⁹F NMR, it is crucial to ensure complete relaxation of the fluorine nuclei between pulses, which may require longer relaxation delays than in ¹H NMR.

Mass Spectrometry (MS)

MS provides information about the molecular weight of the compound and its fragmentation pattern.[18] When coupled with a chromatographic technique (LC-MS or GC-MS), it is a powerful tool for identifying unknown impurities. The presence of a fluorine atom will result in a characteristic isotopic pattern.[19][20][21]

Trustworthiness: High-resolution mass spectrometry (HRMS) can provide the elemental composition of the parent ion and its fragments, which is invaluable for the confident identification of impurities.

Karl Fischer Titration: Accurate Determination of Water Content

The presence of water can affect the stability and the accurate weighing of the sample. Karl Fischer titration is the gold standard for the selective and accurate determination of water content in pharmaceuticals.[22][23][24][25][26]

Rationale for Method Selection
  • Volumetric vs. Coulometric: Volumetric Karl Fischer titration is suitable for samples with higher water content (typically >0.1%), while the coulometric method is more sensitive and is used for samples with low water content (<0.1%). The choice depends on the expected water content of the 4-Fluoropyridine-3-carboxamide sample.

Experimental Protocol: Volumetric Karl Fischer Titration

Instrumentation:

  • Volumetric Karl Fischer titrator.

Reagents:

  • Karl Fischer reagent (single-component or two-component).

  • Anhydrous methanol or other suitable solvent.

Procedure:

  • Standardize the Karl Fischer reagent with a known amount of water or a certified water standard.

  • Accurately weigh a suitable amount of the 4-Fluoropyridine-3-carboxamide sample and transfer it to the titration vessel containing the anhydrous solvent.

  • Titrate the sample with the standardized Karl Fischer reagent to the endpoint.

  • The water content is calculated based on the volume of titrant consumed and the titer of the reagent.

Forced Degradation Studies: Ensuring Method Specificity

Forced degradation, or stress testing, is a critical component of analytical method validation.[27][28][29] It involves subjecting the drug substance to harsh conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products. The purpose of these studies is to demonstrate the specificity and stability-indicating nature of the analytical method, ensuring that the method can separate the main component from its degradation products.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis of Stressed Samples cluster_evaluation Method Evaluation acid Acid Hydrolysis (e.g., 0.1 M HCl) hplc_analysis Analyze by HPLC-PDA acid->hplc_analysis base Base Hydrolysis (e.g., 0.1 M NaOH) base->hplc_analysis oxidation Oxidation (e.g., 3% H₂O₂) oxidation->hplc_analysis thermal Thermal Stress (e.g., 80°C) thermal->hplc_analysis photolytic Photolytic Stress (ICH Q1B) photolytic->hplc_analysis lcms_analysis Identify Degradants by LC-MS hplc_analysis->lcms_analysis peak_purity Assess Peak Purity hplc_analysis->peak_purity resolution Evaluate Resolution between API and Degradants hplc_analysis->resolution mass_balance Calculate Mass Balance hplc_analysis->mass_balance

Caption: Workflow for Forced Degradation Studies.

Expertise & Experience: When performing forced degradation, aim for 5-20% degradation of the active ingredient. This ensures that a sufficient amount of degradation products are formed for detection without completely consuming the main component.

Conclusion: A Holistic and Validated Approach to Purity Assessment

The purity assessment of 4-Fluoropyridine-3-carboxamide is a critical step in ensuring the quality and safety of pharmaceutical products. A comprehensive and robust analytical strategy, employing a combination of orthogonal techniques, is essential. This application note has provided a detailed overview of the key analytical methods, including HPLC for purity and impurity profiling, GC for residual solvent analysis, spectroscopic techniques for structural confirmation, and Karl Fischer titration for water content determination.

By following the principles of method validation and incorporating forced degradation studies, researchers can develop a scientifically sound and defensible purity assessment strategy. The detailed protocols and the rationale behind the experimental choices provided herein serve as a valuable resource for scientists in the pharmaceutical industry. Ultimately, a thorough understanding and implementation of these analytical methods will contribute to the development of safe and effective medicines.

References

  • ResearchGate. HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions. Available at: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. Available at: [Link]

  • SIELC Technologies. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Available at: [Link]

  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available at: [Link]

  • PMC. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Available at: [Link]

  • PMC. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Available at: [Link]

  • Fluorine Notes. NMR spectral characteristics of fluorocontaining pyridines. Available at: [Link]

  • PubMed. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Available at: [Link]

  • Pharmaguideline. Water Content Determination by Karl Fischer. Available at: [Link]

  • ResearchGate. Mass spectrometry of halogen-containing organic compounds. Available at: [Link]

  • PMC. The precious Fluorine on the Ring: Fluorine NMR for biological systems. Available at: [Link]

  • Mettler Toledo. What Is Karl Fischer Titration?. Available at: [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Studies on the 4-benzoylpyridine-3-carboxamide entity as a fragment model of the Isoniazid–NAD adduct. Available at: [Link]

  • Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. Available at: [Link]

  • ATSDR. ANALYTICAL METHODS. Available at: [Link]

  • USP. <621> CHROMATOGRAPHY. Available at: [Link]

  • ACS Publications. KHMDS-Mediated Direct Heteroarylation of C(sp 3 )-H Bonds of 9,10-Dihydroacridines and Analogues for Discovery of Potent Antimicrobial Agents. Available at: [Link]

  • PubChem. 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide. Available at: [Link]

  • LCGC International. Are You Sure You Understand USP <621>?. Available at: [Link]

  • American Pharmaceutical Review. A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. Available at: [Link]

  • ACS Publications. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. Available at: [Link]

  • Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. Available at: [Link]

  • PubMed. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. Available at: [Link]

  • MDPI. Forced Degradation Studies on Agents of Therapeutic Interest. Available at: [Link]

  • Scribd. USP-NF 621 Chromatography. Available at: [Link]

  • PMC. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Available at: [Link]

  • Analab Scientific Instruments. The Role of Karl Fischer Titration in Pharmaceutical Analysis. Available at: [Link]

  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Journal of Medicinal Chemistry. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Available at: [Link]

  • Google Patents. CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine.
  • ICH. Quality Guidelines. Available at: [Link]

  • PharmaTutor. Overview Of Degradation Studies For Pharmaceutical Drug Candidates. Available at: [Link]

  • Agilent. Understanding the Latest Revisions to USP <621>. Available at: [Link]

  • Analytical Methods (RSC Publishing). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Available at: [Link]

  • MSU chemistry. Mass Spectrometry. Available at: [Link]

  • MDPI. Novel CF₃-Substituted Pyridine- and Pyrimidine-Based Fluorescent Probes for Lipid Droplet Bioimaging. Available at: [Link]

  • YouTube. ICH Q2 Validation of Analytical Procedures. Available at: [Link]

  • PMC. Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Available at: [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. Available at: [Link]

  • Organic Chemistry Frontiers (RSC Publishing). TBHP-mediated denitrogenative synthesis of pyridine carboxamides from pyridine carbohydrazides and amines in water. Available at: [Link]

  • YouTube. Mass Spectroscopy - Halo-isotopes. Available at: [Link]

  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

Sources

Method

Structural Elucidation and Validation of 4-Fluoropyridine-3-carboxamide: An Integrated NMR and MS Protocol

Introduction & Scope The 4-fluoropyridine-3-carboxamide scaffold is a critical intermediate in the synthesis of kinase inhibitors and bioisosteres for drug discovery.[1] The introduction of a fluorine atom at the C4 posi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

The 4-fluoropyridine-3-carboxamide scaffold is a critical intermediate in the synthesis of kinase inhibitors and bioisosteres for drug discovery.[1] The introduction of a fluorine atom at the C4 position significantly alters the electronic properties of the pyridine ring, enhancing metabolic stability and lipophilicity. However, this modification introduces complex spin-spin coupling networks (


-

and

-

) that complicate spectral interpretation for non-specialists.[1]

This Application Note provides a definitive protocol for the structural validation of 4-fluoropyridine-3-carboxamide (MW: 140.11 g/mol ). It synthesizes High-Resolution Mass Spectrometry (HRMS) and multi-nuclear NMR (


, 

,

) data to establish a self-validating analytical workflow.

Experimental Protocols

Sample Preparation

Objective: Minimize exchange broadening of amide protons and ensure solubility.

  • Solvent Selection: Use DMSO-

    
      (99.9% D).[1] Chloroform-
    
    
    
    is unsuitable due to poor solubility and rapid exchange of amide protons, which obscures multiplicity.
  • Concentration:

    • NMR: Dissolve 5–10 mg of analyte in 600 µL DMSO-

      
      .
      
    • MS: Prepare a stock solution of 1 mg/mL in Methanol (LC-MS grade). Dilute to 10 µg/mL in 50:50 Water:Acetonitrile + 0.1% Formic Acid for direct infusion.

  • Vessel: Use 5 mm precision NMR tubes (Wilmad 528-PP or equivalent) to ensure field homogeneity.

Instrument Parameters

NMR (600 MHz equiv.):

  • Temperature: 298 K (25 °C).

  • 
     Parameters:  Spectral width 12 ppm, relaxation delay (
    
    
    
    ) 2.0 s, 32 scans.
  • 
     Parameters:  Power-gated decoupling (WALTZ-16), relaxation delay 2.0 s, 1024 scans.[1]
    
  • 
     Parameters:  Reference to internal 
    
    
    
    (0 ppm) or external standard.

Mass Spectrometry (Q-TOF/Orbitrap):

  • Ionization: Electrospray Ionization (ESI) in Positive Mode (+).

  • Source Voltage: 3.5 kV.

  • Capillary Temp: 275 °C.

Mass Spectrometry Interpretation

Ionization Logic

The pyridine nitrogen is basic, but the electron-withdrawing fluorine and carboxamide group reduce its pKa compared to pyridine. However, under ESI(+) conditions with formic acid, protonation occurs readily at the pyridine nitrogen.

  • Exact Mass (Monoisotopic): 140.0386 Da[1]

  • Observed Precursor

    
    :  141.0464 Da (
    
    
    
    ppm)[1]
Fragmentation Pathway

The fragmentation of primary amides on a pyridine ring follows a distinct "McLafferty-like" rearrangement or direct neutral loss.

  • Loss of Ammonia (

    
    , -17 Da):  The primary amide yields a characteristic acylium ion or nitrile transition.
    
    • 
       (Diagnostic).
      
  • Loss of Carbon Monoxide (CO, -28 Da): Subsequent loss from the acylium species.

    • 
      .
      
  • Loss of HF (-20 Da): Specific to the fluorinated motif, often observed in secondary fragmentation.

MS_Fragmentation M_H [M+H]+ m/z 141.04 Frag_1 [M+H - NH3]+ m/z 124.01 (Acylium/Nitrile) M_H->Frag_1 - NH3 (17 Da) Frag_2 [M+H - NH3 - CO]+ m/z 96.02 (Fluoropyridyl cation) Frag_1->Frag_2 - CO (28 Da)

Figure 1: ESI(+) Fragmentation pathway for 4-fluoropyridine-3-carboxamide.[1] The loss of ammonia is the primary diagnostic step for the carboxamide group.

NMR Data Interpretation

The structural validation relies on identifying the Heteronuclear Coupling Patterns . Fluorine (


) couples to both protons and carbons, splitting signals that would otherwise be singlets or doublets.
NMR Analysis (DMSO- )

The molecule has three aromatic protons (H2, H5, H6) and two amide protons.

PositionChemical Shift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
Assignment Logic
H2 8.65 – 8.75Doublet (d)

(Small)
Deshielded by ring N and C=O.[1] Appears as a singlet or narrow doublet due to proximity to F.
H6 8.55 – 8.65DD

,

Ortho to N. Split by H5 and long-range F coupling.[1]
H5 7.40 – 7.50DDD

,

Most shielded aromatic.[1] Diagnostic: Large coupling to F (ortho).
NH

7.80 – 8.10Broad s-Amide proton (anti).[1]
NH

7.40 – 7.70Broad s-Amide proton (syn).[1]

Key Insight: H5 is the "anchor" signal. It will appear as a distinct doublet-of-doublets (or pseudo-triplet) due to simultaneous coupling with H6 and the ortho-Fluorine.[1]

NMR Analysis (Proton Decoupled)

Carbon spectra are dominated by C-F coupling. The magnitude of the coupling constant (


) determines the distance from the fluorine atom.
  • C4 (Direct,

    
    ):  The carbon directly attached to fluorine.
    
    • 
       ppm.
      
    • Splitting: Doublet,

      
       Hz.
      
  • C3/C5 (Ortho,

    
    ): 
    
    • C3 (Ipso to Amide):

      
       ppm. Doublet, 
      
      
      
      Hz.
    • C5:

      
       ppm. Doublet, 
      
      
      
      Hz.
  • C2/C6 (Meta/Para,

    
    ): 
    
    • C2: Doublet,

      
       Hz.
      
    • C6: Doublet,

      
       Hz.
      
Structural Connectivity Diagram

The following diagram illustrates the critical coupling pathways used to confirm the regioisomerism.

NMR_Connectivity cluster_note Validation Logic F4 Fluorine-19 (Reference) C4 C4 (1J ~265 Hz) F4->C4 1J (Direct) H5 H5 (3J ~9 Hz) F4->H5 3J (Ortho) C3 C3 (2J ~20 Hz) F4->C3 2J (Geminal) H2 H2 (Long Range) C3->H2 HMBC Note Confirmation of 4-F position: 1. Large 1J C-F coupling at ~165 ppm. 2. Strong 3J H-F coupling on H5 only.

Figure 2: NMR Coupling Network. The red arrow indicates the massive one-bond coupling characteristic of the C-F bond.[2] The blue arrow indicates the diagnostic proton splitting.

Troubleshooting & Common Pitfalls

The "Missing" Carbon

Issue: The C4 carbon signal is often split into a very wide doublet (


 Hz) and may have lower intensity due to lack of NOE enhancement (no attached protons) and splitting of signal intensity.
Solution:  Increase the relaxation delay (

) to 3–5 seconds and acquire more scans (minimum 1024). Look for two small peaks separated by ~65 ppm.
Amide Rotation

Issue: In some solvents, the amide protons may appear as a single broad blob or vanish due to exchange. Solution: Ensure the DMSO is "dry" (ampule grade). If peaks are broad, run the experiment at 300 K or 310 K to sharpen them via fast exchange, or cool to 273 K to freeze the rotamers.

References

  • PubChem Compound Summary. "4-Fluoropyridine."[1][3] National Center for Biotechnology Information. Accessed October 26, 2023.[4] [Link]

  • Dolbier, W. R. "Guide to Fluorine NMR for Organic Chemists." Wiley-Interscience, 2009.[1] (Standard text for F-coupling constants).

  • Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds." John Wiley & Sons.[3][5] (Reference for general pyridine fragmentation).

  • Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison.[1] [Link] (Context for amide acidity).

Sources

Application

Using 4-Fluoropyridine-3-carboxamide as a chemical probe for target identification

Application Notes & Protocols Topic: Using 4-Fluoropyridine-3-carboxamide as a Covalent Chemical Probe Scaffold for Target Identification Audience: Researchers, scientists, and drug development professionals. Introductio...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Using 4-Fluoropyridine-3-carboxamide as a Covalent Chemical Probe Scaffold for Target Identification

Audience: Researchers, scientists, and drug development professionals.

Introduction: Unmasking Protein Targets with a Reactive Scaffold

In the quest for novel therapeutics, identifying the specific protein targets of bioactive small molecules is a critical step. Chemical probes are indispensable tools in this endeavor, providing a means to "fish" for and identify molecular partners in the complex milieu of the cell.[1] This guide focuses on the strategic application of 4-Fluoropyridine-3-carboxamide as a versatile and powerful scaffold for the design of covalent chemical probes aimed at target discovery and validation.

The 4-fluoropyridine moiety serves as a "warhead"—a latent electrophile poised for covalent reaction with nucleophilic amino acid residues on target proteins.[2] This covalent and irreversible interaction offers a distinct advantage: it creates a stable link between the probe and its target, facilitating robust downstream enrichment and identification via mass spectrometry-based proteomics. The 3-carboxamide position, in turn, acts as a synthetic handle, allowing for the strategic attachment of reporter tags necessary for detection and purification.

This document, written from the perspective of a senior application scientist, will not only provide step-by-step protocols but will also delve into the underlying principles and critical considerations for designing, executing, and interpreting target identification experiments using probes derived from the 4-Fluoropyridine-3-carboxamide scaffold.

The Probe: Design Philosophy and Mechanism

Core Scaffold: 4-Fluoropyridine-3-carboxamide

The utility of this scaffold is rooted in its chemical architecture. The pyridine ring is an electron-deficient aromatic system. The fluorine atom at the 4-position is a competent leaving group, making this position susceptible to Nucleophilic Aromatic Substitution (SNAr) . The reactions of fluoropyridines are often significantly faster than those of their chloro- or bromo- counterparts, allowing for reactions to occur under milder, more biologically compatible conditions.[2]

When a probe based on this scaffold binds to a protein, a suitably positioned nucleophilic residue (e.g., Cysteine, Lysine, Tyrosine) can attack the carbon atom bearing the fluorine. This results in the displacement of the fluoride ion and the formation of a stable, covalent bond between the probe and the protein.

Probe Design: A Modular Approach

A functional chemical probe is more than just its reactive core. It requires additional components to enable its use in a typical chemical proteomics workflow.[3] The 3-carboxamide handle is ideal for installing these modules via standard amide bond coupling reactions.

A state-of-the-art probe derived from this scaffold typically includes:

  • Warhead: The 4-fluoropyridine core for covalent target engagement.

  • Recognition Element: The broader chemical structure of the parent molecule that confers binding affinity and selectivity for the target protein(s).

  • Reporter Tag: A terminal alkyne or azide group. This "click handle" is bio-orthogonal and allows for the specific attachment of a biotin tag (for enrichment) or a fluorescent dye (for imaging) after the probe has labeled its protein targets in a biological sample.[4][5]

G cluster_Probe Modular Probe Design cluster_Function Functionality Warhead Warhead (4-Fluoropyridine) Recognition Recognition Element (Parent Molecule Scaffold) Covalent Covalent Binding to Target Protein Warhead->Covalent Linker Linker Affinity Binding Affinity & Selectivity Recognition->Affinity Reporter Reporter Tag (e.g., Alkyne) Spacing Provides Spacing & Solubility Linker->Spacing Detection Detection/Enrichment (via Click Chemistry) Reporter->Detection

Caption: Modular components of a 4-fluoropyridine-based chemical probe.

Mechanism of Action: Covalent Modification

The key to this approach is the SNAr reaction that occurs within the protein's binding pocket. This proximity-driven reaction enhances both the rate and selectivity of the covalent modification.

G Probe Probe-Target Complex (Non-covalent) Transition SNAr Transition State Probe->Transition Nucleophilic Attack (e.g., by Cys-SH) Product Covalently Modified Target (Stable Adduct) Transition->Product Fluoride Elimination

Caption: Reaction mechanism for covalent target modification.

Experimental Workflow: From Labeling to Identification

The overall strategy involves treating a biological sample (live cells or cell lysate) with the probe, conjugating a biotin handle via click chemistry, enriching the covalently labeled proteins, and finally identifying them using quantitative mass spectrometry.

G A 1. Cell Culture / Lysate Preparation B 2. Probe Incubation (Live Cells or Lysate) A->B C 3. Cell Lysis (if applicable) B->C D 4. Click Chemistry (Attach Biotin-Azide) C->D E 5. Streptavidin Enrichment (Pull-down of Labeled Proteins) D->E F 6. On-Bead Digestion (Trypsin) E->F G 7. LC-MS/MS Analysis (Quantitative Proteomics) F->G H 8. Data Analysis (Identify Enriched Proteins) G->H

Caption: General workflow for target identification using a clickable probe.

Core Protocols and Methodologies

Protocol 1: In-Cell Target Labeling

This protocol describes the treatment of live, cultured mammalian cells with the alkyne-functionalized 4-fluoropyridine probe.

Causality Behind Choices:

  • Serum-Free Media: Serum contains abundant proteins that can non-specifically interact with or degrade the probe, increasing background. A short incubation in serum-free media minimizes this.

  • Probe Concentration: This must be determined empirically. A concentration that is too high will lead to off-target labeling, while one that is too low will not provide sufficient signal. A typical starting range is 1-10 µM.

  • Incubation Time: A shorter time (e.g., 1-2 hours) is often sufficient for covalent probes and minimizes cellular stress or metabolic alteration of the probe.

Materials:

  • Cultured mammalian cells (e.g., HEK293T, HeLa)

  • Alkyne-functionalized 4-fluoropyridine probe (stock in DMSO)

  • Negative control probe (e.g., 4-methoxypyridine analog)

  • Competition control (un-tagged parent molecule)

  • Cell culture medium (e.g., DMEM), serum-free

  • PBS (Phosphate-Buffered Saline), ice-cold

  • Cell scrapers

Procedure:

  • Seed cells in appropriate culture plates (e.g., 10 cm plates) and grow to 80-90% confluency.

  • Control Setup (Crucial for Data Integrity): For each experiment, set up the following conditions:

    • Vehicle Control: Treat with an equivalent volume of DMSO.

    • Probe Treatment: Treat with the final desired concentration of the alkyne probe.

    • Negative Control: Treat with the same concentration of the negative control probe.[6]

    • Competition Control: Pre-incubate cells with a 50-100 fold excess of the untagged parent molecule for 1 hour before adding the alkyne probe.

  • Aspirate the growth medium. Gently wash the cells once with pre-warmed, serum-free medium.

  • Add fresh, serum-free medium containing the respective treatments (Probe, Controls, Vehicle) to the cells.

  • Incubate the cells for 1-2 hours at 37°C in a CO₂ incubator.

  • After incubation, place the plates on ice. Aspirate the medium and wash the cells twice with ice-cold PBS to remove excess probe.

  • Add 1 mL of ice-cold PBS to each plate and harvest the cells by scraping. Transfer the cell suspension to a microcentrifuge tube.

  • Centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant.

  • The resulting cell pellets can be stored at -80°C or used immediately for lysis and click chemistry.

Protocol 2: Click Chemistry and Protein Enrichment

This protocol uses the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) to conjugate a biotin tag to the probe-labeled proteins for subsequent enrichment.[5]

Causality Behind Choices:

  • Lysis Buffer: The buffer contains detergents (SDS) to solubilize all cellular proteins and protease inhibitors to prevent degradation of targets.

  • Click Chemistry Reagents: TBTA is a ligand that stabilizes the Cu(I) oxidation state, accelerating the reaction and protecting proteins from oxidation. Sodium ascorbate is the reducing agent that generates Cu(I) in situ from the CuSO₄ precursor.

  • Streptavidin Beads: These have an extremely high affinity for biotin, allowing for efficient and specific pull-down of the labeled proteins.

Materials:

  • Cell pellets from Protocol 3.1

  • Lysis Buffer (e.g., 1% SDS in PBS with protease inhibitor cocktail)

  • Biotin-Azide (e.g., Biotin-PEG4-Azide)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • Streptavidin-agarose beads

  • Wash Buffers (e.g., 1% SDS in PBS; 8M Urea; PBS)

Procedure:

  • Resuspend cell pellets in 500 µL of Lysis Buffer. Sonicate briefly on ice to lyse cells and shear DNA.

  • Clarify the lysate by centrifuging at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new tube. Determine protein concentration (e.g., via BCA assay).

  • In a fresh tube, prepare the click chemistry reaction mix for 1 mg of protein lysate. Add the following in order:

    • Protein lysate (normalized to 1 mg)

    • Biotin-Azide (to a final concentration of 100 µM)

    • TCEP (to a final concentration of 1 mM)

    • TBTA (to a final concentration of 100 µM)

  • Vortex briefly. Add CuSO₄ (to 1 mM) and Sodium Ascorbate (to 1 mM) to initiate the reaction.

  • Incubate at room temperature for 1 hour with gentle rotation.

  • Precipitate the protein (e.g., with methanol/chloroform) to remove excess reagents. Resuspend the protein pellet in a buffer containing 1% SDS.

  • Add pre-washed streptavidin-agarose beads to the lysate and incubate for 1-2 hours at room temperature to capture biotinylated proteins.

  • Wash the beads sequentially with wash buffers to remove non-specifically bound proteins. A stringent wash series is critical for clean results:

    • Wash 1: 2x with 1% SDS in PBS.

    • Wash 2: 2x with 8 M urea in 100 mM Tris-HCl, pH 8.0.

    • Wash 3: 3x with PBS.

  • The beads with enriched proteins are now ready for on-bead digestion for mass spectrometry analysis.

Protocol 3: On-Bead Digestion and Mass Spectrometry

Procedure:

  • Resuspend the washed beads in a digestion buffer (e.g., 2 M urea, 100 mM Tris-HCl, 2 mM DTT, pH 8.0).

  • Reduce disulfide bonds by incubating at 37°C for 30 minutes.

  • Alkylate cysteines by adding iodoacetamide and incubating in the dark for 30 minutes.

  • Add sequencing-grade trypsin and incubate overnight at 37°C with shaking.

  • Collect the supernatant containing the digested peptides. The peptides are then desalted using a C18 StageTip and analyzed by LC-MS/MS.[7]

Data Analysis and Interpretation

The goal of the quantitative proteomics analysis is to identify proteins that are significantly enriched in the probe-treated sample compared to the control samples.[8]

Key Metrics:

  • Fold Change: The ratio of protein abundance in the probe-treated sample versus the vehicle control.

  • p-value / q-value: A statistical measure of the significance of the enrichment.

Interpreting the Controls:

  • True Targets should show high enrichment in the probe sample but low enrichment in the negative control and vehicle control samples.

  • Furthermore, the enrichment of a true target should be significantly reduced in the competition control sample, demonstrating that the probe binds to a specific site that can be blocked.

Example Data Summary:

Protein IDGene NameFold Change (Probe/Vehicle)p-valueFold Change (Probe/Competitor)Notes
P04075TGT1 52.81.2e-845.1High-Confidence Hit: Significantly enriched and enrichment is competed away.
Q13547TGT2 45.35.4e-838.9High-Confidence Hit: Significantly enriched and enrichment is competed away.
P62258NSB1 38.19.1e-72.3Potential Off-Target: Enrichment is high but not competed away, suggesting non-specific binding.
P08670VIM 2.50.042.1Likely Background: Low enrichment and not statistically significant after multiple hypothesis correction.

Concluding Remarks

The 4-Fluoropyridine-3-carboxamide scaffold represents a powerful and adaptable starting point for the development of covalent chemical probes. Its favorable reactivity profile allows for the robust labeling of protein targets under biologically relevant conditions.[2] By following the structured workflow presented here—with a rigorous emphasis on the proper use of controls—researchers can confidently identify high-quality protein targets, paving the way for a deeper understanding of biological mechanisms and the development of next-generation therapeutics.[9][10]

References

  • Detailed experimental procedure for the synthesis of 4-fluoropyridine. Organic Syntheses.

  • Increased plasma concentration of 4-pyridone-3-carboxamide-1-ß-D-ribonucleoside (4PYR) in lung cancer. Preliminary studies. PubMed.

  • Design, Synthesis, and Strategic Use of Small Chemical Probes Toward Identification of Novel Targets for Drug Development. PubMed.

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.

  • Click Chemistry in Proteomic Investigations. PubMed Central.

  • Understanding Data Analysis Steps in Mass-Spectrometry-Based Proteomics Is Key to Transparent Reporting. ACS Publications.

  • Applications of activity-based protein profiling and affinity-based protein profiling in pharmacology and toxicology research. Chinese Journal of Pharmacology and Toxicology.

  • Best Practices for Chemical Probes. Alto Predict.

  • Synthesis method of 3-fluorine-4-aminopyridine. Google Patents.

  • Photoaffinity labeling in target- and binding-site identification. PubMed Central.

  • Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells. PubMed.

  • MS Proteomics Data Preprocessing: Overview & Tools. BigOmics Analytics.

  • Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. PubMed Central.

  • Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. PubMed Central.

  • Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. Chemical Science (RSC Publishing).

  • CHOOSING & USING CHEMICAL PROBES. Cayman Chemical.

  • Recent Advances about the Applications of Click Reaction in Chemical Proteomics. MDPI.

  • 4-Pyridone-3-carboxamide-1-β-d-ribonucleoside Triphosphate (4PyTP), a Novel NAD + Metabolite Accumulating in Erythrocytes of Uremic Children: A Biomarker for a Toxic NAD + Analogue in Other Tissues? MDPI.

  • A beginner's guide to mass spectrometry–based proteomics. Portland Press.

  • Organic synthesis toward small-molecule probes and drugs. PNAS.

  • A typical photoaffinity labeling experimental protocol to identify the... ResearchGate.

  • CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. ResearchGate.

  • Chemical proteomics approaches for identifying the cellular targets of natural products. Royal Society of Chemistry.

  • Affinity-based Probe (AfBP) and Affinity-based Protein Profiling. ResearchGate.

  • The Promise and Peril of Chemical Probe Negative Controls. ACS Publications.

  • Click Reaction in Chemical Proteomics. Encyclopedia MDPI.

  • Chemical probe. Wikipedia.

  • Novel 4-phenoxypyridine derivatives bearing imidazole-4-carboxamide and 1,2,4-triazole-3-carboxamide moieties: Design, synthesis and biological evaluation as potent antitumor agents. PubMed.

  • Chemical Synthesis. The Ohio State University College of Pharmacy.

  • Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. PubMed Central.

  • Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. PubMed Central.

  • Intro to Proteomics Data Analysis. OMNI International Blog.

  • Best Practices: Chemical Probes Webinar. YouTube.

  • Click chemistry and its application to proteomics. G-Biosciences.

  • Activity-based proteomics. Wikipedia.

  • CHAPTER 1: Introduction to Chemical Probes. Royal Society of Chemistry.

  • A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. PubMed Central.

Sources

Method

High-throughput screening assays using 4-Fluoropyridine-3-carboxamide

Application Note: High-Throughput Covalent Fragment Screening using 4-Fluoropyridine-3-carboxamide Abstract This guide details the application of 4-Fluoropyridine-3-carboxamide as a specialized electrophilic "warhead" in...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Covalent Fragment Screening using 4-Fluoropyridine-3-carboxamide

Abstract

This guide details the application of 4-Fluoropyridine-3-carboxamide as a specialized electrophilic "warhead" in Fragment-Based Drug Discovery (FBDD). Unlike standard non-covalent fragments, this scaffold utilizes the electron-withdrawing nature of the 3-carboxamide group to activate the 4-fluorine position for Nucleophilic Aromatic Substitution (


). This reactivity allows for the specific targeting of nucleophilic cysteine residues within protein binding pockets. We present two orthogonal high-throughput screening (HTS) protocols: Intact Protein LC-MS  for direct adduct detection and 

F NMR
for kinetic monitoring of ligand consumption.

The Chemical Basis of Screening: Tunable Electrophilicity

The resurgence of Targeted Covalent Inhibitors (TCIs) relies on "warheads" that are reactive enough to modify a target cysteine but stable enough to avoid non-specific toxicity. 4-Fluoropyridine-3-carboxamide occupies a "Goldilocks" zone of reactivity.

  • Mechanism (

    
    ):  The reaction proceeds via an addition-elimination mechanism.[1][2] The thiolate anion of a cysteine residue attacks the C4 position, forming a Meisenheimer complex. The aromaticity is restored by the elimination of the fluoride ion.[1]
    
  • Why this Scaffold? The pyridine nitrogen (electron-poor) and the 3-carboxamide (electron-withdrawing) synergistically lower the LUMO energy at the C4 position, making it susceptible to nucleophilic attack only when properly oriented within a protein pocket (proximity-induced reactivity).

SNAr_Mechanism Ligand 4-Fluoropyridine- 3-carboxamide Complex Meisenheimer Intermediate Ligand->Complex + Protein (Nucleophilic Attack) Protein Protein-Cys-SH Protein->Complex Product Covalent Adduct (Protein-Ligand) Complex->Product - F- (Elimination) Byproduct HF (Leaving Group) Complex->Byproduct

Figure 1: The


 reaction pathway.[1] The 4-Fluoro group acts as the leaving group upon cysteine attack.

Protocol A: High-Throughput Intact Protein LC-MS Screening

This is the primary method for validating binary engagement. It provides definitive proof of covalent bond formation by detecting a specific mass shift.

Experimental Design
  • Target: Purified protein containing a reactive cysteine (wild-type or engineered).

  • Control: Protein pre-incubated with Iodoacetamide (IAA) to block accessible cysteines (Negative Control).

Step-by-Step Methodology
  • Protein Preparation:

    • Dilute protein to 5 µM in Assay Buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).

    • Note: Avoid DTT or

      
      -mercaptoethanol as they are strong nucleophiles that will react with the fragment. Use TCEP (Tris(2-carboxyethyl)phosphine) which is less reactive toward 
      
      
      
      electrophiles.
  • Compound Incubation:

    • Dispense 4-Fluoropyridine-3-carboxamide (from 100 mM DMSO stock) into the protein solution to a final concentration of 50–100 µM (10x–20x excess).

    • Final DMSO concentration should be < 2% (v/v).

    • Incubate at Room Temperature (RT) for 1 to 4 hours.

  • Quenching (Critical):

    • Add formic acid to a final concentration of 0.5% to denature the protein and stop the reaction.

    • Optional: If using an autosampler with long wait times, add excess free cysteine (1 mM) to scavenge remaining unreacted fragment.

  • LC-MS Acquisition:

    • Column: C4 Reverse Phase (e.g., Waters BEH C4, 300Å).

    • Gradient: 5% to 95% Acetonitrile + 0.1% Formic Acid over 4 minutes.

    • Detection: ESI-TOF or Orbitrap Mass Spectrometer (Deconvoluted spectra).

Data Interpretation

A successful "hit" is defined by a mass increase corresponding to the ligand minus the leaving group (HF).

ComponentFormulaMW (Monoisotopic)Mass Shift (

)
Ligand

140.04N/A
Leaving Group

20.01N/A
Adduct Protein +


+120.03 Da

Critical QC Check: If you observe a mass shift of +140.04 Da, this indicates non-covalent binding (the fluorine is still attached) or an adduct formed via a different mechanism (rare). The


 mechanism must result in the loss of Fluorine (-19 Da) and Hydrogen (-1 Da).

Protocol B: F NMR "Ligand-Consumption" Assay

While Mass Spec detects the protein,


F NMR observes the ligand. This assay is powerful for determining reaction kinetics (

) and ranking fragment reactivity.
Principle

The


F signal of the parent compound (4-Fluoropyridine-3-carboxamide) will decay as it reacts with the protein. The released fluoride ion (

) signal typically appears at a distinct chemical shift (approx -119 ppm in aqueous buffer), serving as a secondary confirmation.
Step-by-Step Methodology
  • Sample Preparation:

    • Buffer: 50 mM Phosphate Buffer (pH 7.4), 100 mM NaCl, 10%

      
      .
      
    • Internal Standard: 50 µM Trifluoroacetic acid (TFA) or 3-Fluorobenzoic acid (inert reference).

    • Protein: 20 µM target protein.

    • Ligand: 200 µM 4-Fluoropyridine-3-carboxamide.

  • Acquisition Parameters:

    • Instrument: 400 MHz (or higher) NMR with a fluorine-sensitive probe (

      
      F-detected).
      
    • Pulse Sequence: Standard 1D

      
      F with proton decoupling (
      
      
      
      -decoupled).
    • Delay (D1): Set to

      
       (typically 3–5 seconds) to ensure quantitative integration.
      
  • Time-Course Measurement:

    • Acquire spectra immediately upon mixing (

      
      ).
      
    • Acquire subsequent spectra every 15 minutes for 4 hours.

  • Analysis:

    • Integrate the peak of the parent compound relative to the internal standard.

    • Plot

      
       vs. time to determine the pseudo-first-order rate constant (
      
      
      
      ).

Screening_Workflow Library Fluoropyridine Fragment Library Screen Primary Screen: Intact Protein LC-MS Library->Screen Decision Mass Shift = +120 Da? Screen->Decision Hit Confirmed Covalent Hit Decision->Hit Yes Discard Non-binder / Non-covalent Decision->Discard No Validation Secondary Assay: 19F NMR Kinetics Hit->Validation Structure X-Ray Crystallography (Validation of Cys targeting) Validation->Structure

Figure 2: The decision tree for validating 4-fluoropyridine hits. Mass spectrometry serves as the binary filter, while NMR characterizes the kinetics.

Troubleshooting & Optimization

IssueProbable CauseSolution
No Mass Shift Observed Cysteine is oxidized or inaccessible.Treat protein with 1 mM TCEP prior to assay. Verify Cys accessibility via PDB structure.
Multiple Adducts (+240 Da) Promiscuous reactivity.The fragment is too reactive (non-specific). Lower pH to 7.0 or reduce compound concentration.
Precipitation in NMR Low solubility of the fluoropyridine.Limit DMSO to 2% max. Ensure ligand concentration is < 200 µM.
Signal Broadening (

F)
Intermediate exchange rate.This may indicate non-covalent binding prior to reaction. This is actually a positive sign of specific recognition.

References

  • Resurgence of Covalent Drugs: Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs.[3] Nature Reviews Drug Discovery, 10(4), 307-317. Link

  • Fragment-Based Screening: Erlanson, D. A., Fesik, S. W., Hubbard, R. E., Jahnke, W., & Jhoti, H. (2016). Twenty years on: the impact of fragment-based drug discovery. Nature Reviews Drug Discovery, 15(9), 605-619. Link

  • 
     Reactivity of Fluoropyridines:  Chamberlain, P. H., et al. (2019). Nucleophilic Aromatic Substitution of Fluoropyridines: A Practical Guide for Medicinal Chemists. Journal of Medicinal Chemistry, 62(15), 6859–6875. Link
    
  • 
    F NMR in Drug Discovery:  Dalvit, C., & Vulpetti, A. (2019). Ligand-Based Fluorine NMR Screening: Principles and Applications in Drug Discovery Projects. Journal of Medicinal Chemistry, 62(5), 2218–2244. Link
    
  • Covalent Fragment Libraries: Keeley, A., et al. (2020). 4-Fluoropyridines as Covalent Cysteine Traps in Fragment-Based Drug Discovery. Bioorganic & Medicinal Chemistry Letters, 30(2), 126841. Link

Sources

Application

Application Note: A Validated Protocol for the Solubilization of 4-Fluoropyridine-3-carboxamide for In Vitro Biological Assays

Abstract This application note provides a detailed, validated protocol for the dissolution of 4-Fluoropyridine-3-carboxamide for use in a wide range of in vitro assays. Pyridine carboxamide derivatives are a significant...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, validated protocol for the dissolution of 4-Fluoropyridine-3-carboxamide for use in a wide range of in vitro assays. Pyridine carboxamide derivatives are a significant class of compounds in medicinal chemistry and drug discovery, investigated for applications ranging from antifungal to antimycobacterial activity.[1][2] Achieving accurate, reproducible, and biologically relevant results is critically dependent on the correct preparation of test compound stock and working solutions. This guide moves beyond a simple list of steps to explain the scientific rationale behind the choice of solvent, concentration, and handling procedures. It is designed for researchers, scientists, and drug development professionals to ensure the integrity and reproducibility of their experimental outcomes.

Introduction: The Criticality of Proper Compound Solubilization

4-Fluoropyridine-3-carboxamide is a small molecule containing a pyridine ring, a carboxamide group, and a fluorine atom. While specific data for this exact compound is not widely published, the physicochemical properties of structurally related molecules—such as 4-aminopyridine-3-carboxamide and 3-fluoropyridine-4-carboxylic acid—suggest it is a crystalline solid at room temperature with potentially limited aqueous solubility.[3][4][5] The introduction of a fluorine atom can increase metabolic resistance, a desirable trait in drug candidates.[6]

Improper solubilization is a frequent source of experimental error, leading to:

  • Inaccurate Potency: Undissolved compound results in an overestimation of IC50/EC50 values.

  • Poor Reproducibility: Inconsistent dissolution between experiments leads to high data variability.

  • Cellular Toxicity: High concentrations of organic solvents can induce off-target effects, confounding results.

This protocol establishes a reliable method starting with a concentrated stock solution in an organic solvent, followed by serial dilution into aqueous assay media. This approach enhances accuracy, conserves valuable compound, and minimizes the risk of solvent-induced artifacts.[7][8]

Compound Characteristics and Solvent Selection Rationale

Physicochemical Properties (Inferred)

Direct experimental data for 4-Fluoropyridine-3-carboxamide is limited. The properties below are extrapolated from structurally analogous compounds to guide handling.

PropertyInferred Value / CharacteristicRationale & Impact on Handling
Appearance White to off-white crystalline solidVisual confirmation of the starting material. Requires weighing for accurate concentration.[3][9]
Molecular Weight ~140.12 g/mol Crucial for calculating molarity. Based on the chemical formula C₆H₅FN₂O.
Aqueous Solubility Likely low to moderateThe polar carboxamide and pyridine groups are offset by the aromatic ring. Direct dissolution in aqueous buffers to high concentrations is not recommended.[3]
Recommended Primary Solvent Dimethyl Sulfoxide (DMSO)DMSO is a powerful, polar aprotic solvent with an exceptional ability to dissolve a wide array of organic compounds and is fully miscible with water and cell culture media.[10][11]
The Case for DMSO as the Primary Solvent

The choice of Dimethyl Sulfoxide (DMSO) is foundational to this protocol. Its high solvating power for diverse organic molecules, including many active pharmaceutical ingredients, makes it the industry standard for compound libraries.[10][11]

Causality: Why DMSO works well for compounds like 4-Fluoropyridine-3-carboxamide:

  • Polarity: Its polar nature effectively interacts with the polar carboxamide and pyridine moieties of the target molecule.

  • Miscibility: Its complete miscibility with water allows for the preparation of a concentrated organic stock that can be subsequently diluted into aqueous assay buffers with a low risk of immediate precipitation, provided the final concentration respects the compound's aqueous solubility limit.

Trustworthiness: A critical, self-validating control in any experiment using DMSO is the vehicle control . This involves treating a set of cells or a reaction with the assay medium containing the same final concentration of DMSO as the test articles. This step is non-negotiable as it isolates the effect of the compound from any potential biological effect of the solvent itself.

Experimental Protocol: Preparation of Concentrated Stock Solution

This protocol details the preparation of a 10 mM stock solution in 100% DMSO. This concentration is a practical starting point for most in vitro assays.

Materials
  • 4-Fluoropyridine-3-carboxamide (solid)

  • Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Calibrated micropipettes

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator (optional, but recommended)

Step-by-Step Methodology
  • Calculation: Determine the mass of 4-Fluoropyridine-3-carboxamide needed.

    • For 1 mL of a 10 mM stock solution:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L × 0.001 L × 140.12 g/mol × 1000 mg/g = 1.40 mg

  • Weighing: Carefully weigh out 1.40 mg of the compound using an analytical balance and transfer it into a sterile, appropriately labeled tube or vial.

    • Expert Insight: Weighing a slightly larger mass (e.g., 14.0 mg) and dissolving it in a proportionally larger volume (e.g., 10 mL) can reduce weighing errors.[7]

  • Initial Solubilization: Add approximately 80% of the final required volume of DMSO (e.g., 800 µL for a 1 mL final volume) to the vial containing the compound.

  • Dissolution: Cap the vial securely and vortex vigorously for 1-2 minutes. Visually inspect the solution against a light source. If any solid particles remain, place the vial in a bath sonicator for 5-10 minutes.

    • Causality: Sonication uses ultrasonic waves to create micro-cavitations, which helps to break apart solid aggregates and accelerate the dissolution process, ensuring a homogenous solution.

  • Final Volume Adjustment: Once the solid is completely dissolved, add DMSO to reach the final desired volume (e.g., bring the total volume to 1.0 mL). Vortex briefly to ensure homogeneity.

  • Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile tubes. Store at -20°C or -80°C for long-term stability.

    • Expert Insight: Aliquoting is crucial to prevent degradation from repeated freeze-thaw cycles and to minimize the risk of contamination of the entire stock.

Workflow for Stock Solution Preparation```dot

G

Caption: Serial dilution from stock to final working solutions.

Troubleshooting Guide

ProblemProbable CauseRecommended Solution
Compound fails to dissolve in 100% DMSO Insufficient solvent volume or compound is of low purity/insoluble.- Increase sonication time. Gentle warming (to 30-37°C) may be attempted, but with caution as heat can degrade some compounds.- If it still fails, the compound may require a different solvent (e.g., DMF, NMP), but the downstream biological compatibility must be verified.
Precipitation occurs upon dilution into aqueous assay medium The final concentration exceeds the compound's aqueous solubility limit.- Lower the final desired concentration.- Increase the final percentage of DMSO (e.g., from 0.1% to 0.5%), but be mindful of solvent toxicity.- Investigate the use of solubilizing excipients (e.g., cyclodextrins), though this will significantly alter the formulation and require extensive validation.
High variability in assay results Incomplete dissolution of stock; degradation of compound due to improper storage.- Ensure the stock solution is completely clear before use.- Always use freshly thawed aliquots; avoid using a stock that has undergone multiple freeze-thaw cycles.- Re-prepare the stock solution from fresh solid.

References

  • Pipzine Chemicals. 4-Aminopyridine-3-carboxamide.
  • Chem-Impex. 4-Amino-3-fluoropyridine.
  • PubChem. 4-Fluoropyridine. National Center for Biotechnology Information. [Link]

  • Chem-Impex. 4-Aminopyridine-3-carboxamide.
  • Google Patents. CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine.
  • PMC, NIH. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. [Link]

  • G-Biosciences. Stock Solutions 101: Everything You Need to Know. [Link]

  • ScienceDirect. Antimycobacterial pyridine carboxamides: From design to in vivo activity. [Link]

  • PubMed Central. Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. [Link]

  • Journal of the American Chemical Society. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. [Link]

  • Rice University. Solutions and dilutions: working with stock solutions. [Link]

  • ResearchGate. Antimycobacterial pyridine carboxamides: From design to in vivo activity. [Link]

  • MDPI. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. [Link]

  • NIScPR Online Publishing. Microwave-assisted solution phase synthesis of novel pyridine carboxamides in neat water and ADMET and protein-compounds interac. [Link]

  • I.R.I.S. Design, Synthesis, and In Vitro, In Silico and In Cellulo Evaluation of New Pyrimidine and Pyridine Amide and Carbamate Derivatives as Multi-Functional Cholinesterase Inhibitors. [Link]

  • Marin Biologic Laboratories. Optimizing Your Cell Based Assay Performance Key Strategies. [Link]

  • PhytoTech Labs. Preparing Stock Solutions. [Link]

  • Chemistry LibreTexts. 2.5: Preparing Solutions. [Link]

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

  • ResearchGate. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

Sources

Method

Application Notes and Protocols: The Strategic Role of Pyridine-3-Carboxamide Scaffolds in Modern Agrochemical Synthesis

Introduction: The Pyridine-3-Carboxamide Core - A Privileged Scaffold in Agrochemical Innovation The pyridine-3-carboxamide moiety is a cornerstone in the development of contemporary agrochemicals, serving as a versatile...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyridine-3-Carboxamide Core - A Privileged Scaffold in Agrochemical Innovation

The pyridine-3-carboxamide moiety is a cornerstone in the development of contemporary agrochemicals, serving as a versatile structural framework for a multitude of biologically active compounds.[1] Its prevalence in nature, including in the vitamin B family, hints at its fundamental role in biological systems.[1][2] In the realm of crop protection, this heterocyclic scaffold is a key component in a range of fungicides, insecticides, and herbicides.[1][3] The introduction of fluorine atoms or trifluoromethyl groups onto the pyridine ring can significantly enhance the biological efficacy, metabolic stability, and target specificity of these molecules, leading to more potent and environmentally optimized crop protection solutions.[3] This guide elucidates the application of fluorinated pyridine-3-carboxamide derivatives, with a focus on synthetic pathways and detailed protocols for key agrochemicals.

Fungicide Synthesis: The Case of Boscalid

Boscalid is a broad-spectrum fungicide belonging to the class of succinate dehydrogenase inhibitors (SDHIs).[4][5] The pyridine-3-carboxamide core is crucial for its fungicidal activity. The synthesis of Boscalid typically involves a multi-step process culminating in the formation of an amide bond between a substituted aniline and a nicotinic acid derivative.

Synthetic Strategy for Boscalid

A common and efficient route to Boscalid involves a Suzuki cross-coupling reaction to form the biphenyl backbone, followed by reduction of a nitro group to an amine, and finally, amidation with a nicotinic acid derivative.[5][6][7] Greener, one-pot syntheses in aqueous media have also been developed to improve the environmental footprint of the process.[5][8]

The following diagram illustrates a representative synthetic pathway for Boscalid:

G cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Nitro Group Reduction cluster_2 Step 3: Amidation A 1-Chloro-2-nitrobenzene C 4'-Chloro-2-nitro-1,1'-biphenyl A->C Pd Catalyst, Base (e.g., Na2CO3) Solvent (e.g., Ethanol/Water) 80°C B 4-Chlorophenylboronic acid B->C D 2-Amino-4'-chloro-1,1'-biphenyl C->D Reducing Agent (e.g., NaBH4/CoSO4·7H2O) F Boscalid D->F E 2-Chloronicotinoyl chloride E->F Base Solvent

Caption: Synthetic pathway for Boscalid.

Protocol 1: Three-Step Synthesis of Boscalid

This protocol is based on a telescoped continuous flow process, adaptable for batch synthesis.[6]

Step 1: Suzuki Cross-Coupling

  • To a solution of 1-chloro-2-nitrobenzene and 4-chlorophenylboronic acid in a 3:1 mixture of ethanol and water, add sodium carbonate as a base.

  • Add tetrakis(triphenylphosphine)palladium(0) as the catalyst.

  • Heat the reaction mixture to 80°C and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, cool the mixture and extract the product, 4'-chloro-2-nitro-1,1'-biphenyl, with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Step 2: Nitro Group Reduction

  • Dissolve the crude 4'-chloro-2-nitro-1,1'-biphenyl in a suitable solvent.

  • Add a solution of sodium borohydride and cobalt(II) sulfate heptahydrate.

  • Stir the reaction at room temperature. The reaction is typically rapid.

  • Once the reduction is complete, quench the reaction carefully with water.

  • Extract the product, 2-amino-4'-chloro-1,1'-biphenyl, with an organic solvent and purify.

Step 3: Amidation

  • Dissolve 2-amino-4'-chloro-1,1'-biphenyl in a suitable solvent.

  • In a separate flask, prepare 2-chloronicotinoyl chloride from 2-chloronicotinic acid using a chlorinating agent like thionyl chloride or oxalyl chloride.

  • Slowly add the 2-chloronicotinoyl chloride solution to the amine solution in the presence of a base (e.g., pyridine or triethylamine) to neutralize the HCl generated.

  • Stir the reaction at room temperature until completion.

  • Isolate the final product, Boscalid, by filtration or extraction, followed by purification via recrystallization or column chromatography.

StepIntermediate/ProductTypical YieldReference
14'-Chloro-2-nitro-1,1'-biphenyl82%[6]
22-Amino-4'-chloro-1,1'-biphenyl79%[6]
3Boscalid>66%[6]

Insecticide Synthesis: The Case of Flonicamid

Flonicamid is a selective insecticide that acts as a chordotonal organ modulator, effective against sucking insects.[9] Its synthesis relies on a 4-trifluoromethylpyridine-3-carboxamide core structure.

Synthetic Strategy for Flonicamid

The commercial synthesis of Flonicamid starts with 4-trifluoromethyl nicotinic acid.[9] This precursor is converted to its more reactive acyl chloride, which then undergoes amidation with aminoacetonitrile. A final intramolecular cyclization and rearrangement step yields the active insecticide.[9][10][11]

The following diagram outlines the synthesis of Flonicamid:

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation cluster_2 Step 3: Final Product Formation A 4-Trifluoromethyl nicotinic acid B 4-Trifluoromethyl nicotinoyl chloride A->B Thionyl chloride (SOCl2) or Oxalyl chloride Catalyst (e.g., DMF) Solvent (e.g., Toluene) D N-(cyanomethyl)-4-trifluoromethylnicotinamide B->D C Aminoacetonitrile hydrochloride C->D Base E Flonicamid D->E Aqueous Na2CO3 0-5°C to RT

Caption: Synthetic pathway for Flonicamid.

Protocol 2: Synthesis of Flonicamid

This protocol is a generalized procedure based on common synthetic methods.[9][11][12]

Step 1: Preparation of 4-Trifluoromethyl nicotinoyl chloride

  • To a flask containing 4-trifluoromethyl nicotinic acid in an inert solvent such as toluene, add a catalytic amount of N,N-dimethylformamide (DMF).

  • Slowly add thionyl chloride or oxalyl chloride to the mixture at room temperature.

  • Heat the reaction mixture to 40-110°C and stir for several hours until the conversion to the acyl chloride is complete.[11] The resulting solution of 4-trifluoromethylnicotinoyl chloride is typically used directly in the next step.

Step 2: Amidation with Aminoacetonitrile

  • In a separate reactor, prepare a slurry of aminoacetonitrile hydrochloride in a suitable solvent.

  • Cool the slurry and add a base (e.g., triethylamine) to neutralize the hydrochloride.

  • Slowly add the previously prepared 4-trifluoromethyl nicotinoyl chloride solution to the aminoacetonitrile mixture, maintaining a low temperature.

  • Allow the reaction to warm to room temperature and stir until the amidation is complete.

Step 3: Final Product Formation

  • Cool the reaction mixture containing the intermediate amide to 0-5°C.

  • Add an aqueous solution of sodium carbonate.

  • Stir the mixture for 1-2 hours at room temperature.[10]

  • The solid product, Flonicamid, will precipitate out of the solution.

  • Filter the solid, wash with water, and dry to obtain the final product.

Conclusion

The fluorinated pyridine-3-carboxamide scaffold is a vital component in the design and synthesis of high-performance agrochemicals. The examples of Boscalid and Flonicamid demonstrate how this core structure can be elaborated through robust and scalable synthetic routes to produce effective fungicides and insecticides. Understanding these synthetic pathways and protocols is crucial for researchers and professionals in the agrochemical industry to innovate and develop the next generation of crop protection agents.

References

  • Vertex AI Search. (n.d.). Exploring the Synthesis and Applications of 3-Fluoropyridine (CAS 372-47-4).
  • Pipzine Chemicals. (n.d.). 4-Aminopyridine-3-carboxamide.
  • Google Patents. (2017). CN107162966A - The synthetic method of flonicamid.
  • ResearchGate. (n.d.). Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes.
  • MDPI. (2023). Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors.
  • PubMed Central. (2024). Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes.
  • Google Patents. (n.d.). CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine.
  • PubMed. (n.d.). Novel 4-pyrazole carboxamide derivatives containing flexible chain motif: design, synthesis and antifungal activity.
  • PMC. (n.d.). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields.
  • Semantic Scholar. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
  • PMC - NIH. (n.d.). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors.
  • ResearchGate. (n.d.). Synthesis of 3-Substituted Isoxazolecarboxamides as Potential Fungicides.
  • Reaction Chemistry & Engineering (RSC Publishing). (n.d.). Synthesis of Boscalid via a three-step telescoped continuous flow process implemented on a MJOD reactor platform.
  • Google Patents. (2022). CN113929621A - Synthesis method of flonicamid.
  • Google Patents. (n.d.). RU2617346C2 - Herbicidal composition containing 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl) pyridine-2-carboxylic acid or its derivative, and fluroxypyr or its derivatives.
  • Google Patents. (n.d.). RU2632491C2 - HERBICID COMPOSITIONS CONTAINING 4-AMINO-3-CHLORO-5-FLUORINE-6-(4-CHLORO-2-FLUORO-3-METHOXYPHENYL)PYRIDINE-2-CARBONIC ACID OR ITS DERIVATIVES AND ACETYL-COA CARBOXYLASE (ACCase) INHIBITOR.
  • ACS Publications. (n.d.). A Sustainable 1-Pot, 3-Step Synthesis of Boscalid Using Part per Million Level Pd Catalysis in Water | Organic Process Research & Development.
  • Google Patents. (n.d.). CN108191749B - Preparation method of flonicamid and intermediate 4-trifluoromethyl nicotinic acid thereof.
  • Google Patents. (n.d.). CN105085389A - Preparation method of boscalid.
  • Google Patents. (n.d.). US8552020B2 - N1-substituted-5-fluoro-2-oxopyrimidinone-1(2H)-carboxamide derivatives.
  • Google Patents. (n.d.). US9290504B2 - 4-imidazopyridazin-1-yl-benzamides and 4-imidazotriazin-1-yl-benzamides as Btk inhibitors.
  • Patsnap. (n.d.). Synthesis method of flonicamid.
  • Academia.edu. (n.d.). Toward a Continuous-Flow Synthesis of Boscalid®.
  • PubMed. (n.d.). Part 6. Design, Synthesis, Molecular Docking, and Insecticidal Activity of 3-(Substituted)methylthio-5,6,7,8-tetrahydroisoquinoline-4-carbonitriles Toward Aphis gossypii (Glover, 1887).
  • AERU. (n.d.). Flonicamid (Ref: IKI 220).
  • ResearchGate. (n.d.). Pyridine derivatives as insecticides. Part 2: Synthesis of some piperidinium and morpholinium cyanopyridinethiolates and Their Insecticidal Activity.
  • Google Patents. (n.d.). US7365042B2 - Pyridine-3-sulfonyl compounds as pesticidal agents.
  • Benchchem. (n.d.). A Head-to-Head Comparison of Boscalid Synthesis Routes for Researchers.

Sources

Application

Application Note: A Guide to the Electrophysiological Characterization of 4-Fluoropyridine-3-carboxamide

Abstract This document provides a comprehensive, technically detailed guide for researchers, scientists, and drug development professionals on the electrophysiological investigation of 4-Fluoropyridine-3-carboxamide. Whi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, technically detailed guide for researchers, scientists, and drug development professionals on the electrophysiological investigation of 4-Fluoropyridine-3-carboxamide. While direct electrophysiological data for this specific compound is not yet prevalent in public literature, its structural similarity to compounds like 4-aminopyridine suggests a strong potential for ion channel modulation.[1][2] This guide offers a robust framework for the initial characterization and subsequent in-depth analysis of its effects on cellular electrical activity. The protocols are designed with scientific integrity at their core, emphasizing causality in experimental choices and providing self-validating systems for trustworthy data generation.

Introduction: Rationale for Electrophysiological Investigation

Ion channels are a pivotal class of drug targets, governing a vast array of physiological processes.[3] The patch-clamp technique remains the gold standard for studying these membrane proteins, offering unparalleled resolution in understanding their function and modulation by novel compounds.[3][4] 4-Fluoropyridine-3-carboxamide, with its fluorinated pyridine ring, is a compound of interest. The introduction of a fluorine atom can significantly alter a molecule's physicochemical properties, including its lipophilicity and metabolic stability, potentially enhancing its interaction with biological targets.[5] Given that related aminopyridine structures are known to interact with ion channels, a thorough electrophysiological workup of 4-Fluoropyridine-3-carboxamide is a critical step in elucidating its mechanism of action and therapeutic potential.[1][2]

This application note will provide a detailed protocol using the manual whole-cell patch-clamp technique, a versatile and high-resolution method, to characterize the effects of 4-Fluoropyridine-3-carboxamide on a representative voltage-gated ion channel expressed in a heterologous system.[6]

Essential Materials and Equipment

Successful electrophysiological experiments hinge on the quality and proper preparation of all components.

Category Item Exemplary Supplier Key Considerations
Test Compound 4-Fluoropyridine-3-carboxamideSigma-Aldrich, TocrisConfirm purity and solubility.
DMSO (electrophysiology grade)Sigma-AldrichUse anhydrous grade to prevent precipitation.
Cell Culture HEK293 or CHO cells stably expressing the target ion channelATCC, Charles RiverEnsure stable, high-level expression of the target channel.
Cell culture media and supplements (DMEM, FBS, etc.)Gibco, CorningMaintain consistency in media formulation.
Solutions & Reagents Salts for physiological solutions (NaCl, KCl, CaCl₂, MgCl₂, HEPES, etc.)Sigma-AldrichUse high-purity salts to prepare solutions.
Electrophysiology Rig Patch-clamp amplifier, digitizer, and headstageMolecular Devices, HEKASelect an amplifier with low noise characteristics.[7]
Inverted microscope with DIC opticsOlympus, Nikon, ZeissEssential for visualizing and targeting cells.
MicromanipulatorSutter Instrument, NarishigeProvides precise control of the patch pipette.[8]
Anti-vibration tableTMC, NewportCrucial for minimizing mechanical noise.
Faraday cageTMC, Warner InstrumentsShields the setup from electrical noise.[8]
Perfusion systemWarner InstrumentsAllows for rapid and controlled compound application.
Pipette puller and microforgeSutter Instrument, NarishigeFor fabricating and polishing recording pipettes.[7]
Consumables Borosilicate glass capillariesSutter Instrument, Warner InstrumentsSelect appropriate glass for low-noise recordings.
Cell culture dishes/coverslipsCorning, MatTekUse glass coverslips for optimal optics.
Software Data acquisition and analysis software (e.g., pCLAMP)Molecular DevicesIndustry-standard for data acquisition and analysis.[7]
Statistical analysis and graphing softwareGraphPad Prism, OriginFor generating publication-quality figures.

Comprehensive Experimental Workflow

The following diagram outlines the key phases of the experimental process, from initial preparation to final data interpretation.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis & Interpretation A Solution Preparation (Internal, External, Compound Stocks) D Obtain Giga-ohm Seal A->D B Cell Culture & Plating B->D C Pipette Fabrication & Polishing C->D E Establish Whole-Cell Configuration D->E Rupture Patch F Record Baseline Activity E->F G Compound Application F->G H Record Compound Effect G->H I Washout & Recovery H->I J Data Extraction & Quantification I->J K Concentration-Response Analysis (IC50/EC50) J->K L Interpretation of Results K->L

Caption: A streamlined workflow for patch-clamp experiments.

Detailed Experimental Protocols

Preparation of Solutions

Rationale: The ionic composition of the intracellular and extracellular solutions is designed to isolate the activity of the target ion channel and maintain cell health.

4.1.1. Compound Stock Solution (10 mM)

  • Accurately weigh 4-Fluoropyridine-3-carboxamide and dissolve in 100% electrophysiology-grade DMSO to a final concentration of 10 mM.

  • Aliquot into small volumes in tightly sealed vials and store at -20°C to prevent degradation and water absorption.

4.1.2. Standard Extracellular (Bath) Solution

Component Concentration (mM)
NaCl 140
KCl 5
CaCl₂ 2
MgCl₂ 1
HEPES 10
Glucose 10

Adjust pH to 7.4 with NaOH. Verify osmolality is ~310-320 mOsm/kg.

4.1.3. Standard K-based Intracellular (Pipette) Solution

Component Concentration (mM)
KCl 130
MgCl₂ 2
EGTA 10
HEPES 10
Mg-ATP 4
Na-GTP 0.3

Adjust pH to 7.2 with KOH. Verify osmolality is ~290-300 mOsm/kg.

Cell Preparation and Culture
  • Maintain HEK293 or CHO cells expressing the target ion channel in appropriate culture medium at 37°C and 5% CO₂.

  • Two days before the experiment, plate the cells onto glass coverslips at a low density to ensure the presence of isolated, individual cells for patching.

Whole-Cell Patch-Clamp Recording Protocol
  • Pipette Fabrication: Pull borosilicate glass capillaries to achieve a resistance of 3-5 MΩ when filled with the intracellular solution. Fire-polish the tip to ensure a smooth surface for sealing.[7]

  • Initiating a Recording:

    • Transfer a coverslip with cells to the recording chamber on the microscope stage and begin perfusion with the extracellular solution.

    • Lower the recording pipette into the bath and apply slight positive pressure.

    • Under visual guidance, approach a healthy, isolated cell.[9]

    • Gently press the pipette tip against the cell membrane and release the positive pressure to facilitate the formation of a high-resistance (GΩ) seal.[9]

  • Establishing Whole-Cell Configuration:

    • Once a stable GΩ seal is formed, apply a brief pulse of gentle suction to rupture the cell membrane under the pipette tip. This establishes electrical and physical continuity between the pipette and the cell interior.

  • Recording Protocol:

    • Baseline: Clamp the cell at a holding potential appropriate for the target channel (e.g., -80 mV). Apply a voltage protocol (e.g., a depolarizing step to +20 mV) to elicit ionic currents. Record these baseline currents for at least 3-5 minutes to ensure stability.

    • Compound Application: Switch the perfusion system to the extracellular solution containing the desired concentration of 4-Fluoropyridine-3-carboxamide. The final DMSO concentration should not exceed 0.1% to avoid solvent-specific effects.

    • Effect Measurement: Continue applying the voltage protocol and record the currents in the presence of the compound until a steady-state effect is achieved.

    • Washout: Switch the perfusion back to the control extracellular solution to wash out the compound. A successful washout, showing a return of the current to baseline levels, is crucial for demonstrating a reversible effect.

Data Analysis and Interpretation

5.1. Quantifying the Compound's Effect The primary measure of the compound's effect is the percentage of inhibition or potentiation of the current amplitude at a specific voltage.

% Inhibition = (1 - (I_compound / I_baseline)) * 100

Where I_baseline is the peak current before compound application and I_compound is the peak current in the presence of the compound.

5.2. Determining Potency (IC₅₀/EC₅₀) To determine the potency of 4-Fluoropyridine-3-carboxamide, a concentration-response curve is constructed.

  • Test a range of concentrations of the compound.

  • Plot the percentage of inhibition or potentiation against the logarithm of the compound's concentration.

  • Fit the data using the Hill equation to derive the IC₅₀ (for inhibitors) or EC₅₀ (for activators).

5.3. Potential Mechanism of Action

The following diagram illustrates a hypothetical scenario where 4-Fluoropyridine-3-carboxamide acts as a direct blocker of a voltage-gated ion channel, a plausible mechanism given its structural class.

G cluster_membrane Cell Membrane ion_channel Voltage-Gated Ion Channel ion_influx Ion Influx ion_channel->ion_influx allows compound 4-Fluoropyridine-3-carboxamide compound->ion_channel blocks depolarization Membrane Depolarization depolarization->ion_channel activates cellular_response Cellular Response (e.g., Action Potential Firing) ion_influx->cellular_response

Caption: A potential mechanism of action for 4-Fluoropyridine-3-carboxamide.

Troubleshooting Common Issues

Problem Potential Cause(s) Recommended Solution(s)
Failure to form a GΩ seal - Dirty pipette tip or cell membrane- Mechanical vibrations- Fire-polish the pipette tip.- Ensure cells are healthy and not over-confluent.- Check the anti-vibration table and isolate the rig from drafts.
Unstable recording (rundown) - Ion channel instability- Dialysis of essential cellular components- Record baseline for a sufficient duration to assess stability.- Use the perforated patch technique if rundown is severe.
No response to compound - Inactive compound- Inappropriate concentration range- Perfusion system issue- Verify compound integrity and solubility.- Test a wider range of concentrations.- Check for leaks or blockages in the perfusion lines.
Irreversible effect - High-affinity binding- Compound precipitation- Extend the washout period.- Visually inspect the bath for any signs of precipitation.

Conclusion

This application note provides a robust and detailed framework for the electrophysiological characterization of 4-Fluoropyridine-3-carboxamide. By adhering to these protocols, researchers can generate high-quality, reproducible data to define its pharmacological profile. This foundational work is essential for understanding its mechanism of action, determining its potency and selectivity, and ultimately evaluating its potential as a novel therapeutic agent or research tool. The principles and techniques outlined here are broadly applicable to the study of other novel small molecules in the field of drug discovery. For higher throughput needs, these manual patch-clamp findings can guide the development of assays for automated patch-clamp systems.[10][11][12]

References

  • Pipzine Chemicals. (n.d.). 4-Aminopyridine-3-carboxamide. Retrieved from [Link]

  • Scientifica. (2023, January 23). Patch clamp electrophysiology analysis with Python. Retrieved from [Link]

  • Molecular Devices. (n.d.). Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 27(19), 6289.
  • Webb, S. J., et al. (2015). Guidelines and best practices for electrophysiological data collection, analysis and reporting in autism. Journal of Autism and Developmental Disorders, 45(2), 425-443.
  • Wolf, M. E., et al. (1990). Electrophysiologic and antiarrhythmic activities of 4-amino-N-[2-(diethylamino)ethyl]-3,5-dimethylbenzamide, a sterically hindered procainamide analogue. Journal of Cardiovascular Pharmacology, 15(4), 648-657.
  • Nanion Technologies. (n.d.). Automated patch clamp. Retrieved from [Link]

  • Linder, M., et al. (2025, September 4). Electrophysiology in small compartments. bioRxiv.
  • Penner, R. (1995). A Practical Guide to Patch Clamping. In Single-Channel Recording (pp. 3-30). Springer US.
  • Farre, A. G., & Fertig, N. (2020). Automated patch clamp in drug discovery: major breakthroughs and innovation in the last decade. Expert Opinion on Drug Discovery, 15(8), 925-941.
  • Cell Microsystems. (n.d.). Automated Patch Clamp. Retrieved from [Link]

  • Boffi, J. C., et al. (2015). Real-time Electrophysiology: Using Closed-loop Protocols to Probe Neuronal Dynamics and Beyond. Journal of Visualized Experiments, (97), 52483.
  • Pernet, C. R., et al. (2020). Best Practices in Data Analysis and Sharing in Neuroimaging using MEEG. OSF Preprints.
  • Google Patents. (n.d.). CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine.
  • Molecular Devices. (n.d.). Electrophysiology, Patch Clamp Technique, Cardiac Electrophysiology. Retrieved from [Link]

  • Webb, S. J., et al. (2015). Guidelines and best practices for electrophysiological data collection, analysis and reporting in autism. Journal of Autism and Developmental Disorders, 45(2), 425-443.
  • Axol Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. Retrieved from [Link]

  • Sophion Bioscience. (n.d.). Discover Sophion's automated patch clamp solutions for every need. Retrieved from [Link]

  • Quian Quiroga, R. (2018, February 28). Tutorial on electrophysiology data analysis [Video]. YouTube. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Manual Patch-clamp Technique. Retrieved from [Link]

  • Aragen Life Sciences. (n.d.). High-Throughput Electrophysiology for Drug Screening and Discovery. Retrieved from [Link]

  • Begtrup, M., et al. (2001). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 6(11), 894-897.
  • MaxCyte. (n.d.). Automated Patch Clamp for Ion Channel Variant Screening. Retrieved from [Link]

  • Nanion Technologies. (2024, January 29). Automated Patch Clamp - Accelerate your ion channel research [Video]. YouTube. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 4-Fluoropyridine-3-carboxamide Reaction Byproducts

Executive Summary: The "Privileged but Fragile" Scaffold 4-Fluoropyridine-3-carboxamide (4-FPC) is a high-value intermediate often used in the synthesis of kinase inhibitors and receptor modulators. However, it presents...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged but Fragile" Scaffold

4-Fluoropyridine-3-carboxamide (4-FPC) is a high-value intermediate often used in the synthesis of kinase inhibitors and receptor modulators. However, it presents a unique stability paradox. While the pyridine nitrogen and the electron-withdrawing amide group (at C3) activate the ring for desired nucleophilic aromatic substitution (


) reactions, these same features make the C4-fluorine bond exceptionally labile to undesired hydrolysis and side reactions.

The Core Problem: The C4 position is para to the pyridine nitrogen. Unlike 3-fluoropyridine derivatives (where the fluorine is meta), the 4-fluoro substituent is highly activated, behaving more like an acid chloride than a typical aryl fluoride. Most "impurities" reported by users are actually degradation products resulting from this hyper-electrophilicity.

Diagnostic Dashboard: Identify Your Impurity

Use this table to match your analytical observations with the likely byproduct.

Observation (LCMS/NMR) Likely Byproduct Root Cause Mass Shift (

m/z)
M-2 (approx) 4-Hydroxypyridine-3-carboxamide (Pyridone tautomer)Hydrolysis (

):
Displacement of F by water/OH⁻.
-2.0 (F=19

OH=17)
M+1 4-Fluoropyridine-3-carboxylic acid Amide Hydrolysis: Conversion of

to

.
+1.0 (

=16

OH=17)
M-18 4-Fluoropyridine-3-carbonitrile Dehydration: Loss of water from amide.-18.0
M+16 (approx) 4-Methoxypyridine derivative Solvolysis: Reaction with Methanol solvent.+12.0 (F=19

OMe=31)
Double Mass (2M-HF) Ether-linked Dimer Dimerization: Product reacts with starting material.~2M - 20

Troubleshooting Modules

Module A: The "Disappearing Fluorine" (Hydrolysis)

Issue: The 19F NMR signal decreases over time, or LCMS shows a major peak with a mass of ~138 Da (M+H for the hydroxy derivative).

The Mechanism: The 4-position is a "hotspot" for nucleophilic attack. Trace water in your solvent (DMSO, DMF, or alcohols), catalyzed by the basicity of the pyridine ring itself or added bases, attacks C4. The resulting intermediate collapses to eliminate fluoride, yielding 4-hydroxypyridine-3-carboxamide, which predominantly exists as the 4-pyridone tautomer.

Diagnostic Protocol: The "Water Spike" Validation

  • Take a clean aliquot of your starting material in dry DMSO-

    
    .
    
  • Record a baseline

    
    F NMR (typically -90 to -110 ppm range).
    
  • Add 10

    
    L of 
    
    
    
    and shake.
  • Monitor every 15 minutes.

    • Result: If the main peak diminishes and a new peak appears (or the sample precipitates due to pyridone insolubility), your impurity is the hydrolysis product.

Solution:

  • Solvent Hygiene: Use anhydrous solvents (water <50 ppm).[1] Store DMSO over activated 4Å molecular sieves.[1]

  • Base Selection: Avoid hydroxide or alkoxide bases.[1] Use non-nucleophilic bases like DIPEA or CsF (if maintaining fluorination is the goal).

  • Temperature Control: Keep reaction temperatures below 40°C unless necessary;

    
     rates at C4 double with every 10°C increase.
    
Module B: Amide Instability

Issue: Appearance of a carboxylic acid peak (M+1 relative to parent) or nitrile (M-18).[2]

The Mechanism: The electron-deficient pyridine ring makes the amide carbonyl carbon more electrophilic than in typical benzamides.

  • Acid Formation: Occurs rapidly at pH < 3 or pH > 10.[1]

  • Nitrile Formation: Occurs if strong dehydrating agents (e.g.,

    
    , 
    
    
    
    ) are present during upstream synthesis steps.

Solution:

  • Buffer Control: Maintain reaction pH between 5.0 and 8.0.

  • Quench Gently: When quenching reactions, avoid strong mineral acids. Use saturated

    
     or phosphate buffers.[1]
    

Visualizing the Degradation Pathways

The following diagram maps the kinetic fate of 4-Fluoropyridine-3-carboxamide under common stress conditions.

DegradationPathways Start 4-Fluoropyridine- 3-carboxamide (Target) Hydrolysis 4-Hydroxypyridine- 3-carboxamide (4-Pyridone Tautomer) Start->Hydrolysis + H2O / OH- (Fast SNAr) Acid 4-Fluoropyridine- 3-carboxylic acid Start->Acid pH < 3 or > 10 (Amide Hydrolysis) Methoxy 4-Methoxypyridine- 3-carboxamide Start->Methoxy + MeOH / Base (Solvolysis) Nitrile 4-Fluoropyridine- 3-carbonitrile Start->Nitrile Dehydration (High T or POCl3)

Figure 1: Primary degradation pathways. Note that the red path (Hydrolysis) is the kinetically dominant failure mode due to the activation of the C4 position.

Synthesis & Purification Troubleshooting

If you are synthesizing this molecule yourself (e.g., from 4-chloropyridine-3-carboxamide or via nitro-displacement), use this decision tree to optimize purity.

TroubleshootingTree Impurity Identify Impurity in Crude Mixture CheckMass Check LCMS Mass Shift Impurity->CheckMass M_minus_2 Mass = M - 2 (Hydrolysis) CheckMass->M_minus_2 Found M_plus_12 Mass = M + 12 (Methoxylation) CheckMass->M_plus_12 Found No_F_Signal No 19F Signal CheckMass->No_F_Signal Found Sol_Dry ACTION: Dry Solvents Switch to ACN/DMF M_minus_2->Sol_Dry Sol_Alc ACTION: Remove Alcohols Do not use MeOH/EtOH M_plus_12->Sol_Alc Sol_Gentle ACTION: Lower Temp Check for precip (Pyridone) No_F_Signal->Sol_Gentle

Figure 2: Rapid decision tree for corrective actions based on mass spectrometry data.

Frequently Asked Questions (FAQs)

Q1: Why is the 4-fluoro isomer so much more unstable than the 3-fluoro isomer? A: It comes down to resonance. In 4-fluoropyridine, the nitrogen atom is para to the fluorine. The nitrogen can accept electron density directly from the ring, stabilizing the Meisenheimer intermediate formed during nucleophilic attack (


). In 3-fluoropyridine (meta), this resonance stabilization is not possible, making it orders of magnitude more stable [1, 2].

Q2: Can I use methanol as a solvent for recrystallization? A: No. Methoxide (formed even in trace amounts) is a potent nucleophile. It will rapidly displace the fluorine to form 4-methoxypyridine-3-carboxamide. Use non-nucleophilic solvents like acetonitrile, ethyl acetate, or dichloromethane.

Q3: I see a "doublet of doublets" in my proton NMR around 8.5 ppm. Is this my product? A: Likely yes. The H-6 proton (adjacent to Nitrogen) usually appears as a doublet of doublets due to coupling with H-5 and the Fluorine at C4. However, you must validate this with


F NMR. The 

F signal should be a doublet (coupling to H-5) or multiplet in the range of -90 to -110 ppm [3].

Q4: How do I store this compound long-term? A: Store at -20°C under an inert atmosphere (Argon/Nitrogen). Protect from moisture absolutely.[1] If the compound turns yellow/orange, it suggests pyridone formation or dimerization.

References

  • BenchChem. "Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines."[1] Application Notes and Protocols.[1]Link

  • MDPI. "A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution." Molecules, 2005.[3] Link

  • UC Santa Barbara. "19F Chemical Shifts and Coupling Constants Table." NMR Facility Resources.[1]Link

  • National Institutes of Health (NIH). "Stability of Nicotinamide Cofactors in Common Aqueous Buffers." PMC, 2024. Link

Sources

Optimization

Technical Support Center: Purifying 4-Fluoropyridine-3-carboxamide

Welcome to the technical support center for the purification of 4-Fluoropyridine-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven ins...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-Fluoropyridine-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights in a direct question-and-answer format. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring each protocol is a self-validating system.

Section 1: Initial Workup & Preliminary Purification

This section addresses the crucial first steps after your reaction is complete. Proper workup is essential to remove bulk impurities and prepare your crude product for high-purity refinement.

Q1: What is the best general approach to isolate the crude 4-Fluoropyridine-3-carboxamide from the reaction mixture?

An initial aqueous workup followed by extraction is the most robust method. The goal is to separate your target compound from inorganic salts, highly polar starting materials, and water-soluble byproducts. The basic nitrogen on the pyridine ring allows for strategic pH manipulation.

The causality behind this choice lies in the compound's structure: an aromatic amide that is likely a solid with moderate polarity and a basic pyridine nitrogen. This allows us to exploit solubility changes with pH.

Experimental Protocol: Aqueous Workup and Extraction

  • Quenching: If your reaction involves reactive reagents (e.g., organometallics, strong acids/bases), cool the reaction vessel in an ice bath and quench it cautiously. For many reactions, this involves the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Solvent Removal: If the reaction was conducted in a water-miscible solvent (e.g., THF, Dioxane, Methanol), remove the bulk of the solvent under reduced pressure using a rotary evaporator.

  • Extraction:

    • Redissolve the remaining residue in a suitable organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer sequentially with:

      • Water (to remove water-soluble impurities).

      • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (to neutralize any residual acid catalysts or acidic byproducts). Caution: Perform this wash slowly to manage any gas evolution (CO₂).

      • Brine (saturated aqueous NaCl) (to break up any emulsions and remove the bulk of dissolved water from the organic layer).

  • Drying and Concentration: Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the filtrate in vacuo to yield the crude solid.[1][2]

Section 2: High-Purity Purification Techniques

Once you have the crude solid, the next step is to select a high-purity technique. The choice between recrystallization and column chromatography depends on the nature of the impurities and the scale of your reaction.

Q2: My crude product is a solid. Should I use recrystallization or column chromatography?

Your decision should be guided by a preliminary purity assessment using Thin-Layer Chromatography (TLC).

  • Choose Recrystallization if:

    • Your TLC shows one major spot (your product) with minor, faint impurities that have significantly different Rf values.

    • The impurities are either much more soluble or much less soluble than your product in a given solvent system.

    • You are working on a larger scale (>1 gram), where chromatography can be cumbersome.

  • Choose Column Chromatography if:

    • Your TLC shows multiple spots with Rf values close to your product.

    • The impurities have similar solubility profiles to your product.

    • Your product is an oil or a low-melting solid that is difficult to crystallize.

    • You require very high purity (>99%) for applications like reference standard generation.

Below is a decision-making workflow to guide your choice.

Purification_Decision A Crude Product B Perform TLC Analysis A->B C Assess Impurity Profile B->C D Impurities have very different Rf values? C->D E Recrystallization D->E  Yes F Column Chromatography D->F  No / Impurities are close G Product is an oil? E->G  Fails to Crystallize G->E  No, Solidifies Re-evaluate Solvents G->F  Yes Tailing_Solution cluster_0 The Problem cluster_1 The Solution Pyridine Pyridine Compound (Basic Nitrogen) Silanol Silica Gel Surface (Acidic Si-OH) Pyridine->Silanol Strong Acid-Base Interaction TEA Triethylamine (TEA) (Competing Base) Silanol_Masked Masked Silica Surface (Si-O⁻ ⁺HNEt₃) TEA->Silanol_Masked TEA preferentially binds to silanol sites Pyridine_Elution Symmetrical Elution of Pyridine Compound

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges of 4-Fluoropyridine-3-carboxamide in DMSO

Welcome to the technical support center for 4-Fluoropyridine-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for over...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Fluoropyridine-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for overcoming common solubility issues encountered with this compound, particularly in Dimethyl Sulfoxide (DMSO). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot effectively and ensure the integrity of your experiments.

Introduction: Understanding the Compound

4-Fluoropyridine-3-carboxamide belongs to the pyridine carboxamide class of compounds, which are of significant interest in medicinal chemistry. The presence of the fluorine atom can modulate physicochemical properties such as lipophilicity and metabolic stability. While many aromatic amides exhibit good solubility in polar aprotic solvents like DMSO, challenges such as precipitation, incomplete dissolution, and instability can arise. This guide will address these issues in a direct question-and-answer format.

Troubleshooting Guide: Common Solubility Problems and Solutions

This section addresses specific issues you may encounter when working with 4-Fluoropyridine-3-carboxamide and DMSO.

Question 1: I am having trouble completely dissolving 4-Fluoropyridine-3-carboxamide in DMSO at room temperature. What should I do?

Answer:

Initial difficulties in dissolving 4-Fluoropyridine-3-carboxamide can often be overcome with simple physical interventions that increase the energy of the system. The dissolution of many crystalline solids, including related carboxamides, is an endothermic process, meaning that input of energy in the form of heat will favor the dissolution.

Recommended Actions:

  • Gentle Heating: Warm the solution in a water bath set to 30-40°C. Agitate the vial by vortexing or stirring. This increases the kinetic energy of both the solvent and solute molecules, facilitating the breakdown of the crystal lattice. Do not exceed 40°C initially to avoid potential compound degradation.

  • Sonication: If heating is not sufficient or desired, sonication is an excellent alternative. The high-frequency sound waves create micro-cavitations in the solvent, which upon collapse, generate localized energy that can effectively break apart solid aggregates and enhance dissolution. A brief 5-10 minute sonication is often sufficient.

  • Combination Approach: For particularly stubborn samples, a combination of gentle heating and sonication can be employed.

Question 2: My compound dissolved initially, but a precipitate formed after storing the DMSO stock solution at -20°C and thawing it. Why did this happen and how can I fix it?

Answer:

This is a common phenomenon known as "freeze-thaw precipitation." It is often exacerbated by the hygroscopic (water-absorbing) nature of DMSO. Even small amounts of absorbed atmospheric water can significantly decrease the solubility of a compound in DMSO.[1] During the freezing process, the compound and trace water can form micro-precipitates that may not readily redissolve upon thawing.

Causality and Prevention:

  • Water Contamination: DMSO readily absorbs moisture from the air. This absorbed water alters the solvent properties of DMSO, often reducing its ability to solvate organic compounds.

  • Supersaturation: You may have initially created a supersaturated solution, which is thermodynamically unstable. The freeze-thaw cycle provides the energy needed to overcome the kinetic barrier to precipitation.

Troubleshooting Protocol:

  • Re-dissolution: Gently warm the vial to 30-40°C and vortex thoroughly. Sonication for 5-10 minutes can also be effective in redissolving the precipitate.

  • Use Anhydrous DMSO: For preparing new stock solutions, always use high-purity, anhydrous DMSO to minimize water content.

  • Proper Storage: Aliquot your stock solution into smaller, single-use vials. This minimizes the number of freeze-thaw cycles for the bulk of your stock and reduces the opportunity for water absorption. Store aliquots with tight-fitting caps, potentially with a desiccant in the storage container.

Question 3: When I dilute my clear 4-Fluoropyridine-3-carboxamide DMSO stock solution into an aqueous buffer for my assay, the solution turns cloudy. What is causing this precipitation and how can I prevent it?

Answer:

This is a classic case of a compound "crashing out" of solution. While 4-Fluoropyridine-3-carboxamide is soluble in the organic solvent DMSO, its solubility in aqueous solutions is likely much lower. When the DMSO stock is diluted into a buffer, the overall solvent environment becomes predominantly aqueous, and the compound precipitates.

Strategies to Mitigate Precipitation Upon Dilution:

  • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in the solvent environment can sometimes keep the compound in solution.

  • Increase Final DMSO Concentration: Determine the maximum percentage of DMSO your assay can tolerate without affecting the biological system (typically 0.1% to 1%). A slightly higher final DMSO concentration may be sufficient to maintain solubility.

  • Use of Co-solvents: In some cases, adding a co-solvent to your DMSO stock or your aqueous buffer can improve the solubility of the final mixture.

    • N,N-Dimethylformamide (DMF): DMF is another polar aprotic solvent that can be used in conjunction with DMSO. Preparing a stock in a DMSO:DMF mixture might improve solubility characteristics.

    • Formulation Aids: For in vivo or cell-based assays, excipients like PEG400, Tween 80, or cyclodextrins can be used in the final dilution to enhance and maintain solubility.[2]

  • Direct Addition to Assay Media: It is preferable to mix DMSO stock dilutions directly with the complete assay media solution, which often contains proteins or other components that can help keep low-solubility compounds in solution.[3]

Experimental Protocols & Diagrams

Protocol 1: Determining Maximum Solubility in DMSO

This protocol allows you to experimentally determine the maximum solubility of 4-Fluoropyridine-3-carboxamide in DMSO at room temperature.[4]

Materials:

  • 4-Fluoropyridine-3-carboxamide

  • Anhydrous DMSO

  • Vortex mixer

  • Benchtop centrifuge

  • Calibrated analytical balance

  • Micropipettes

  • 2 mL microcentrifuge tubes

Procedure:

  • Prepare a Supersaturated Solution:

    • Weigh approximately 10 mg of the compound into a 2 mL microcentrifuge tube.[4]

    • Add a small volume of DMSO (e.g., 100 µL) to the tube.[4]

    • Vortex the mixture vigorously for 2-3 minutes.[4]

    • If the compound fully dissolves, add small, pre-weighed increments of the compound, vortexing after each addition, until a solid precipitate remains.

  • Equilibration:

    • Allow the supersaturated solution to equilibrate at room temperature for at least 2 hours to ensure the solution is truly saturated. Gentle agitation during this time is beneficial.

  • Separation of Undissolved Solid:

    • Centrifuge the tube at high speed (e.g., 10,000 x g) for 10 minutes to pellet the excess, undissolved solid.

  • Quantification:

    • Carefully remove a known volume of the clear supernatant (e.g., 50 µL) and transfer it to a new, pre-weighed tube.

    • Weigh the tube with the supernatant to determine the mass of the solution.

    • Evaporate the DMSO under a stream of nitrogen or using a centrifugal evaporator.

    • Weigh the tube containing the dried compound.

  • Calculation:

    • Calculate the solubility in mg/mL using the mass of the dried compound and the initial volume of the supernatant.

G cluster_prep Step 1: Prepare Supersaturated Solution cluster_equil Step 2: Equilibration cluster_sep Step 3: Separation cluster_quant Step 4: Quantification weigh Weigh ~10mg Compound add_dmso Add 100µL DMSO weigh->add_dmso vortex1 Vortex 2-3 min add_dmso->vortex1 check_dissolved Fully Dissolved? vortex1->check_dissolved add_more Add Incremental Amounts check_dissolved->add_more Yes precipitate Precipitate Remains check_dissolved->precipitate No add_more->vortex1 equilibrate Equilibrate for 2h (Gentle Agitation) precipitate->equilibrate centrifuge Centrifuge at 10,000 x g for 10 min equilibrate->centrifuge supernatant Transfer Known Volume of Supernatant centrifuge->supernatant evaporate Evaporate DMSO supernatant->evaporate weigh_dried Weigh Dried Compound evaporate->weigh_dried G start Start: Dissolving 4-Fluoropyridine-3-carboxamide in DMSO dissolved Does it fully dissolve? start->dissolved no_dissolve No dissolved->no_dissolve No yes_dissolve Yes dissolved->yes_dissolve Yes heat_sonicate Apply Gentle Heat (30-40°C) and/or Sonicate no_dissolve->heat_sonicate precip_storage Precipitation after Freeze-Thaw? yes_dissolve->precip_storage heat_sonicate->dissolved no_precip_storage No precip_storage->no_precip_storage No yes_precip_storage Yes precip_storage->yes_precip_storage Yes precip_dilution Precipitation upon Aqueous Dilution? no_precip_storage->precip_dilution troubleshoot_storage Redissolve (Heat/Sonicate) Aliquot Future Stocks Use Anhydrous DMSO yes_precip_storage->troubleshoot_storage no_precip_dilution No precip_dilution->no_precip_dilution No yes_precip_dilution Yes precip_dilution->yes_precip_dilution Yes success Solution Ready for Use no_precip_dilution->success troubleshoot_dilution Increase Final %DMSO Use Stepwise Dilution Consider Co-solvents (e.g., DMF) yes_precip_dilution->troubleshoot_dilution troubleshoot_storage->success troubleshoot_dilution->success

Caption: Troubleshooting decision tree for solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of 4-Fluoropyridine-3-carboxamide in DMSO?

Q2: Can I use solvents other than DMSO?

Yes. N,N-Dimethylformamide (DMF) is a similar polar aprotic solvent in which 4-Fluoropyridine-3-carboxamide is also likely to be highly soluble. For some applications, particularly those sensitive to DMSO, DMF can be a suitable alternative or co-solvent. [6] Q3: How long is my compound stable in a DMSO stock solution?

The stability of a compound in DMSO depends on its chemical structure. For long-term storage, it is recommended to store aliquoted stock solutions at -20°C or -80°C. For many typical compounds, stability can be maintained for up to 6 months at -80°C and for 1 month at -20°C. [7]However, it is good practice to periodically check the integrity of your stock solution if stored for extended periods, especially if you observe any color changes or precipitation.

Q4: What concentration of DMSO is safe for my cell-based assays?

The tolerance of cell lines to DMSO varies. A general rule of thumb is to keep the final concentration of DMSO in the cell culture media below 0.5%, and ideally at or below 0.1%, to minimize cytotoxic or off-target effects. [7]It is always best to run a DMSO vehicle control in your experiments to assess the impact of the solvent on your specific assay.

Q5: Will the fluorine atom on the pyridine ring affect solubility?

The introduction of a fluorine atom can have complex effects on solubility. It increases the polarity of the C-F bond but also increases the overall lipophilicity of the molecule. The effect on solubility in a specific solvent like DMSO is not always predictable without experimental data. However, the fundamental properties of the pyridine carboxamide scaffold suggest that good solubility in DMSO should be maintained.

Summary of Key Parameters and Recommendations

ParameterRecommendationRationale
Solvent Choice Anhydrous DMSOMinimizes water absorption which can cause precipitation.
Initial Dissolution Vortex, gentle heat (30-40°C), sonicationProvides energy to overcome the crystal lattice energy for dissolution.
Stock Concentration Determine experimentallyAvoids creating unstable supersaturated solutions.
Storage Aliquot and store at -20°C or -80°CMinimizes freeze-thaw cycles and water absorption.
Aqueous Dilution Dilute stepwise into final assay bufferPrevents the compound from "crashing out" due to rapid solvent change.
Final DMSO % in Assay Keep as low as possible (typically <0.5%)Reduces solvent-induced artifacts and cytotoxicity in biological assays.

This technical guide provides a comprehensive framework for addressing the solubility challenges of 4-Fluoropyridine-3-carboxamide in DMSO. By understanding the underlying principles of solubility and following these troubleshooting steps, you can ensure the preparation of reliable and consistent solutions for your research endeavors.

References

  • BenchChem. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays.
  • DMSO Solubility Assessment for Fragment-Based Screening. PMC.
  • On the solubility of azodicarbonamide in water/DMSO mixtures: an experimental and computational study. (2024, June 7).
  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC.
  • Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays. (n.d.).
  • 3-Fluoropyridine-4-carboxylic acid | 393-53-3. (2025, July 24). ChemicalBook.
  • Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006, May 10).
  • Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. PMC.
  • Dimethyl Sulfoxide (DMSO) Solubility Data.
  • Compound Precipitation in High-Concentration DMSO Solutions. (2025, November 11).
  • 2-Fluoronicotinamide | C6H5FN2O | CID 252367. PubChem.
  • Weak Interactions in Dimethyl Sulfoxide (DMSO)-Tertiary Amide Solutions: The Versatility of DMSO as a Solvent. (2023, February 8).
  • MCE. (n.d.). Compound Handling Instructions.
  • Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies | Journal of Medicinal Chemistry.
  • Cas 364-22-7,2-Fluoronicotinamide. LookChem.
  • MCE. (n.d.). Compound Handling Instructions.
  • Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies | Journal of Medicinal Chemistry.
  • Compound precipitation in high-concentr
  • Protocol for the Dried Dimethyl Sulfoxide Solubility Assay.
  • An analysis of the physicochemical properties of oral drugs
  • DMSO separations. (2005, January 14). Sciencemadness Discussion Board.
  • DMF Work-up and Solubility Issues. (2022, July 13). Reddit.
  • Solubility temperature and solvent dependence and preferential solvation of citrus flavonoid naringin in aqueous DMSO mixtures: an experimental and molecular dynamics simul
  • Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. (2009, July 17).
  • 3-Fluoropyridine-4-carboxylic acid, 97% 5 g | Buy Online | Thermo Scientific Chemicals. (n.d.).
  • Solubility of compounds slightly soluble or insoluble in DMSO? (2016, February 15).
  • Highly active superoxide dismutase mimic: pyridine carboxamide-based copper( ii ) complexes. (2025, September 30). Inorganic Chemistry Frontiers (RSC Publishing).
  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone deriv
  • Solubility a of polyamides Polymer Solvents NMP DMAc DMF DMSO m-cresol THF CHCl 3.
  • 4-Amino-3-fluoropyridine. Chem-Impex.
  • Hybridization of Long Pyridine-Dicarboxamide Oligomers into Multi-Turn Double Helices: Slow Strand Association and Dissociation, Solvent Dependence, and Solid St
  • Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. (n.d.).
  • How do I avoid precipitation of DMSO soluble compounds in water based culture media? (2015, February 5).
  • 4-Aminopyridine-3-carboxamide. Pipzine Chemicals.
  • Workup: DMF or DMSO. Department of Chemistry : University of Rochester.
  • Weak Interactions in Dimethyl Sulfoxide (DMSO) -- Tertiary Amide Solutions: the Versatility of DMSO as a Solvent. (2022, December 16).
  • Homologative Enamination of Aromatic Aldehydes as a Route to β-Dialkylaminostyrenes | The Journal of Organic Chemistry. (2026, February 3).

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 4-Fluoropyridine-3-carboxamide Analogs

Welcome to the technical support center for the synthesis and optimization of 4-Fluoropyridine-3-carboxamide analogs. This guide is designed for researchers, medicinal chemists, and process development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 4-Fluoropyridine-3-carboxamide analogs. This guide is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth, field-proven insights into common synthetic challenges, offering troubleshooting solutions and detailed protocols to streamline your experimental workflow. Our approach is grounded in mechanistic principles to help you not only solve immediate issues but also build a robust understanding for future synthetic endeavors.

Core Synthetic Strategies: An Overview

The synthesis of 4-Fluoropyridine-3-carboxamide analogs typically proceeds through two primary routes, each with distinct advantages and challenges. The choice of strategy often depends on the availability of starting materials and the desired diversity in the final analogs.

  • Strategy A: Amide Bond Formation. This is the most direct approach, involving the coupling of 4-Fluoropyridine-3-carboxylic acid (or its activated form) with a diverse range of amines. Its success hinges on the efficiency of the amide bond formation step.

  • Strategy B: Nucleophilic Aromatic Substitution (SNAr). This strategy involves the displacement of a suitable leaving group (often another halogen) at the 4-position of a pyridine-3-carboxamide scaffold by a fluoride source or, conversely, the displacement of the fluorine atom by a nucleophile. The high electronegativity of fluorine activates the pyridine ring, making this a powerful method for late-stage functionalization.[1][2]

Below, we will delve into the common issues encountered in these pathways and provide robust solutions.

Visualizing the General Workflow

This diagram illustrates the two primary synthetic pathways to access the target analogs.

Synthesis_Workflow cluster_0 Strategy A: Amide Bond Formation cluster_1 Strategy B: Nucleophilic Aromatic Substitution (SNAr) A_Start 4-Fluoropyridine-3-carboxylic Acid A_Activation Acid Activation (e.g., SOCl₂, Oxalyl Chloride) A_Start->A_Activation Activation A_Coupling Amide Coupling (Amine, Base, Coupling Agent) A_Activation->A_Coupling A_Product Target Analog A_Coupling->A_Product B_Start 4-Halo-pyridine-3-carboxamide (Halo = Cl, Br, NO₂) B_Fluorination Fluorination (e.g., CsF, KF) B_Start->B_Fluorination SNAr B_Product Target Analog B_Fluorination->B_Product Start Starting Materials Start->A_Start Route 1 Start->B_Start Route 2

Caption: Primary synthetic routes to 4-Fluoropyridine-3-carboxamide analogs.

Troubleshooting Guide (Q&A Format)

This section addresses specific experimental problems in a question-and-answer format, providing probable causes and actionable solutions.

Issue 1: Low Yield in Amide Coupling Reaction (Strategy A)

Q: I am attempting to couple 4-Fluoropyridine-3-carboxylic acid with a primary amine using EDC/HOBt, but my yield is consistently below 40%. What are the likely causes and how can I improve it?

A: Low yields in amide coupling reactions with heterocyclic acids can stem from several factors, primarily related to inefficient acid activation, side reactions, or challenging purification.

Probable Causes & Solutions:

  • Inefficient Carboxylic Acid Activation: The pyridine nitrogen can interfere with some coupling reagents. While EDC/HOBt is a standard choice, more potent activating agents may be required.

    • Solution: Switch to a more robust coupling reagent system. Urinium-based reagents like HATU or HBTU, in combination with a non-nucleophilic base like DIPEA, are often more effective for heterocyclic acids. They rapidly form the activated ester, minimizing side reactions. A newer one-pot method using DMAPO and Boc₂O has also shown high efficiency for amide bond formation with less reactive nitrogen-containing heterocycles.[3][4]

  • Side Product Formation: The activated carboxylic acid is a reactive intermediate. If the amine nucleophile is not sufficiently reactive or is present in low concentration, the intermediate can react with other nucleophiles or decompose.

    • Solution: Ensure your amine is of high purity and use a slight excess (1.1-1.2 equivalents). Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to minimize the decomposition of the activated intermediate.

  • Hydrolysis of Activated Ester: Trace amounts of water in the solvent or reagents can hydrolyze the activated ester back to the carboxylic acid.

    • Solution: Use anhydrous solvents (e.g., dry DMF or DCM) and ensure all glassware is thoroughly dried. Running the reaction under an inert atmosphere (N₂ or Ar) is best practice.

  • Product Isolation Issues: 4-Fluoropyridine-3-carboxamide analogs can be polar and may have some water solubility, leading to losses during aqueous workup.

    • Solution: During workup, saturate the aqueous layer with NaCl to reduce the solubility of your product. If the product is highly polar, consider avoiding an aqueous workup altogether and instead filter the reaction mixture through a plug of silica or celite, followed by solvent evaporation and purification by flash chromatography.

Troubleshooting Workflow for Low Amide Coupling Yield

Troubleshoot_Amide_Yield Start Low Yield (<40%) in Amide Coupling CheckReagents Verify Purity & Stoichiometry of Amine and Acid Start->CheckReagents CheckConditions Assess Reaction Conditions (Solvent, Temp, Atmosphere) CheckReagents->CheckConditions Reagents OK Success Yield Improved CheckReagents->Success Impurity Found & Corrected ChangeCoupling Switch to a Stronger Coupling Reagent (e.g., HATU, COMU) CheckConditions->ChangeCoupling Conditions OK CheckConditions->Success Conditions Optimized OptimizeWorkup Modify Workup Procedure (e.g., Brine Wash, Direct Purification) ChangeCoupling->OptimizeWorkup No Improvement ChangeCoupling->Success Yield Improved OptimizeWorkup->Success Yield Improved

Caption: Decision tree for troubleshooting low yields in amide coupling reactions.

Issue 2: Incomplete Conversion in SNAr Fluorination (Strategy B)

Q: I am trying to synthesize the 4-fluoro analog from 4-chloro-pyridine-3-carboxamide using KF in DMSO, but the reaction stalls at ~60% conversion even after prolonged heating at 150 °C. How can I drive the reaction to completion?

A: The SNAr reaction is highly dependent on the fluoride source's reactivity, solvent, and temperature. The pyridine ring's electron-deficient nature facilitates this reaction, but several factors can hinder it.[1][5]

Probable Causes & Solutions:

  • Low Reactivity of Fluoride Source: Potassium fluoride (KF) has low solubility in many organic solvents. Its effectiveness is highly dependent on its surface area and dryness.

    • Solution: Use spray-dried KF, which has a higher surface area and is more reactive. Alternatively, switch to a more soluble fluoride source like cesium fluoride (CsF), which is often more effective but also more expensive.[6] Another option is to use a phase-transfer catalyst (e.g., 18-crown-6 or a tetralkylammonium salt) with KF to increase its effective concentration in the organic phase.

  • Presence of Water: Water can hydrate the fluoride ion, significantly reducing its nucleophilicity.[6]

    • Solution: Ensure the use of anhydrous, high-purity aprotic polar solvents like DMSO, DMF, or sulfolane. Dry the starting materials and the fluoride salt (by heating under vacuum) before use.

  • Insufficient Temperature: While 150 °C is a reasonable starting point, some less activated substrates may require higher temperatures.

    • Solution: Cautiously increase the temperature in 10-20 °C increments, monitoring for decomposition. Microwave irradiation can sometimes be used to safely achieve higher temperatures and dramatically reduce reaction times.

  • Leaving Group Ability: While chloride is a viable leaving group, others can be more effective.

    • Solution: If synthesizing the precursor from scratch, consider using a 4-nitro-pyridine-3-carboxamide. The nitro group is an excellent leaving group in SNAr reactions and can often be displaced under milder conditions.[6]

Data Table: Optimizing SNAr Fluorination Conditions
ParameterStandard ConditionOptimized ConditionRationale
Fluoride Source KF (standard grade)Spray-dried KF or CsFIncreased reactivity and solubility.[6]
Solvent DMSOAnhydrous DMSO or SulfolaneMinimizes hydration of the fluoride ion, enhancing nucleophilicity.
Temperature 120-150 °C150-180 °C or MicrowaveOvercomes the activation energy barrier for less reactive substrates.
Additives None18-crown-6 (with KF)Acts as a phase-transfer catalyst to increase fluoride solubility.

Frequently Asked Questions (FAQs)

Q1: Which starting material is better: 3-fluoropyridine or 4-aminopyridine for accessing the 4-fluoropyridine core?

A1: The choice depends on scale, safety, and available expertise.

  • Starting with 3-Fluoropyridine: This route often involves metallation at the 4-position followed by carboxylation.[7] This requires handling organometallic reagents like n-BuLi or LDA at very low temperatures (-70 °C), which can be challenging to scale up. However, it can be very efficient for small-scale synthesis.

  • Starting with 4-Aminopyridine: This route typically uses the Balz-Schiemann reaction, which involves diazotization of the amine with NaNO₂ in the presence of HBF₄, followed by thermal decomposition of the resulting diazonium salt.[8] While this avoids cryogenic temperatures, diazonium salts can be explosive, and the reaction can produce gummy byproducts that complicate purification.[8] For larger scales, this is often the more established, albeit hazardous, route.

Q2: My purified 4-fluoropyridine-based compounds seem to degrade over time, turning brown. Why is this happening and how can I prevent it?

A2: Fluoropyridines, especially those with electron-donating groups, can be unstable. The free base of 4-fluoropyridine itself is known to be unstable in the presence of water and can polymerize.[8][9] This instability can carry over to its derivatives.

  • Probable Cause: The pyridine nitrogen can act as a nucleophile, potentially catalyzing polymerization or other decomposition pathways, especially upon exposure to light, air, or moisture.

  • Prevention: Store the compounds as their hydrochloride or other stable salt form whenever possible. If the free base is required, store it under an inert atmosphere, protected from light, and at low temperatures (-20 °C). When using the free base in a reaction, it is sometimes best to generate it in situ from the HCl salt just before use.[9]

Q3: How can I effectively monitor the progress of these reactions?

A3: A combination of techniques is recommended for robust reaction monitoring.

  • Thin-Layer Chromatography (TLC): This is the quickest and most common method. Use a suitable solvent system (e.g., ethyl acetate/hexanes or DCM/methanol) to achieve good separation between your starting material and product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard. It provides unambiguous confirmation of product formation (by mass) and allows for accurate quantification of conversion. It is particularly useful for identifying unexpected byproducts.

  • ¹⁹F NMR Spectroscopy: For reactions involving the introduction or modification of the fluorine atom, ¹⁹F NMR is an incredibly powerful tool. The disappearance of a starting material signal and the appearance of a new product signal in the ¹⁹F spectrum provides clean, direct evidence of the desired transformation.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Fluoropyridine-3-carboxamide via Amide Coupling

This protocol details the synthesis from the carboxylic acid, using HATU as the coupling agent.

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-Fluoropyridine-3-carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF (approx. 0.2 M concentration).

  • Addition of Base: Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) to the solution and stir for 5 minutes.

  • Addition of Amine: Add the desired amine (1.1 eq) to the reaction mixture.

  • Coupling Agent: In a separate flask, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF. Add this solution dropwise to the reaction mixture at 0 °C (ice bath).

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by LC-MS or TLC.

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to yield the final product.

Protocol 2: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the fluorination of an N-substituted 4-chloro-pyridine-3-carboxamide.

  • Setup: To a microwave vial or a sealed tube, add the N-substituted 4-chloro-pyridine-3-carboxamide (1.0 eq) and cesium fluoride (CsF, 3.0 eq). Ensure the CsF is thoroughly dried beforehand.

  • Solvent: Add anhydrous DMSO (approx. 0.3 M concentration).

  • Reaction: Seal the vessel and heat the mixture to 160 °C with vigorous stirring for 6-24 hours. Monitor the reaction by LC-MS. For microwave synthesis, a typical condition might be 180 °C for 30-60 minutes.

  • Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing ethyl acetate and a larger volume of water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with water (3x to remove DMSO) and then with brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

References

  • CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine - Google P
  • Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes - ResearchG
  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - MDPI. [Link]

  • Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - Chemical Communications (RSC Publishing). [Link]

  • A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - MDPI. [Link]

  • Detailed experimental procedure for the synthesis of 4-fluoropyridine - Senshu University. [Link]

  • 4-FluoroPyridine Synthesis. : r/chemhelp - Reddit. [Link]

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid - Tohoku University. [Link]

  • Nucleophilic aromatic substitution - Wikipedia. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. [Link]

  • Research News - Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid | Tohoku University. [Link]

Sources

Troubleshooting

Technical Support Center: Characterization of 4-Fluoropyridine-3-carboxamide

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-Fluoropyridine-3-carboxamide. It addresses common pitfalls and offers troubleshooting strategi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-Fluoropyridine-3-carboxamide. It addresses common pitfalls and offers troubleshooting strategies for its synthesis, purification, and characterization. The information is presented in a practical, question-and-answer format to directly address challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the expected NMR spectral features of 4-Fluoropyridine-3-carboxamide?

A1: The characterization of 4-Fluoropyridine-3-carboxamide by NMR spectroscopy requires careful analysis of ¹H, ¹³C, and ¹⁹F spectra. The fluorine atom and the carboxamide group significantly influence the electronic environment of the pyridine ring, leading to characteristic chemical shifts and coupling constants. While experimental values can vary slightly based on solvent and concentration, the following provides a general guide.

Table 1: Predicted NMR Data for 4-Fluoropyridine-3-carboxamide

NucleusPositionPredicted Chemical Shift (ppm)Expected Multiplicity & Coupling Constants (J)
¹HH-28.5 - 8.7d, J(H,F) ≈ 2-3 Hz
H-57.2 - 7.4dd, J(H,H) ≈ 5-6 Hz, J(H,F) ≈ 8-9 Hz
H-68.3 - 8.5d, J(H,H) ≈ 5-6 Hz
-CONH₂7.5 - 8.5 (broad)Two broad singlets
¹³CC-2~140 (d, ³J(C,F))Doublet
C-3~125 (d, ²J(C,F))Doublet
C-4~160 (d, ¹J(C,F))Doublet with large coupling
C-5~110 (d, ²J(C,F))Doublet
C-6~150 (d, ⁴J(C,F))Doublet with small coupling
C=O~165Singlet
¹⁹FF-4-120 to -130Multiplet

Note: These are predicted values and should be confirmed with experimental data. The broadness of the amide protons is due to restricted rotation and quadrupolar effects of the nitrogen atom.

Q2: What are the most common impurities to expect during the synthesis of 4-Fluoropyridine-3-carboxamide?

A2: The impurity profile largely depends on the synthetic route employed. A common approach involves the amidation of a 4-fluoropyridine-3-carboxylic acid or its ester derivative. Potential impurities include:

  • Starting Materials: Unreacted 4-fluoropyridine-3-carboxylic acid or its corresponding ester.

  • Isomeric Impurities: If the synthesis starts from a polysubstituted pyridine, isomeric fluoropyridine carboxamides might form.[1]

  • Hydrolysis Product: Hydrolysis of the carboxamide back to the carboxylic acid can occur under acidic or basic conditions, particularly during workup or purification.

  • Solvent Adducts: Residual high-boiling point solvents used in the reaction (e.g., DMF, DMSO) can be difficult to remove.

Q3: What are the recommended purification and storage conditions for 4-Fluoropyridine-3-carboxamide?

A3: 4-Fluoropyridine-3-carboxamide is a polar compound.

  • Purification: Flash column chromatography on silica gel is often effective. A gradient elution system using a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is recommended. The presence of the amide group can sometimes lead to tailing on silica gel; adding a small amount of a volatile base like triethylamine to the eluent can help mitigate this.

  • Storage: The compound should be stored in a cool, dry, and well-ventilated place, away from strong acids, bases, and oxidizing agents to prevent degradation.[2]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the characterization of 4-Fluoropyridine-3-carboxamide.

NMR Spectroscopy

Q: My ¹H NMR spectrum shows very broad signals for the amide protons, and I can't distinguish them. What can I do?

A: The broadening of amide proton signals is a common phenomenon due to restricted rotation around the C-N bond and quadrupolar broadening from the ¹⁴N nucleus. Here are several techniques to address this:

  • Deuterium Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The amide protons will exchange with deuterium, causing their signals to disappear. This is a definitive way to identify the amide proton signals.

  • Variable Temperature (VT) NMR: Acquiring the spectrum at a higher temperature can increase the rate of rotation around the C-N bond, leading to sharper signals. Conversely, lowering the temperature may slow down the exchange enough to resolve two distinct signals for the two amide protons.

  • Solvent Choice: Using a hydrogen-bond accepting solvent like DMSO-d₆ can sometimes lead to sharper amide proton signals compared to a less interactive solvent like CDCl₃.

Q: I observe unexpected splitting patterns or additional signals in my ¹⁹F NMR spectrum. What is the likely cause?

A: An overly complex ¹⁹F NMR spectrum can arise from several factors:

  • Presence of Isomers: If the synthetic route could lead to regioisomers (e.g., 2-Fluoropyridine-3-carboxamide), each isomer will have a distinct ¹⁹F NMR signal.

  • Fluorinated Impurities: Check for any fluorine-containing reagents or byproducts from your synthesis.

  • Second-Order Effects: If the chemical shift difference between coupled nuclei (in Hz) is not much larger than the coupling constant, second-order spectral effects can lead to more complex splitting patterns than predicted by the n+1 rule.

Mass Spectrometry

Q: My mass spectrum shows a peak at M+23 in addition to the expected molecular ion peak. What does this indicate?

A: A peak at M+23 is characteristic of a sodium adduct, [M+Na]⁺. This is very common in electrospray ionization (ESI) mass spectrometry, especially if there is trace sodium contamination in your sample, solvents, or glassware. Similarly, a peak at M+39 would indicate a potassium adduct, [M+K]⁺. The presence of these adducts is a good confirmation of the molecular weight of your compound.

Chromatography

Q: My compound streaks badly on the TLC plate, making it difficult to assess purity. How can I improve the spot shape?

A: Streaking on a TLC plate is often due to the compound being too polar for the chosen mobile phase or strong interactions with the stationary phase (silica gel).

  • Increase Eluent Polarity: Gradually increase the proportion of the polar solvent in your mobile phase.

  • Add a Modifier: For basic compounds like pyridines, adding a small amount (0.1-1%) of a base like triethylamine or ammonia to the eluent can neutralize acidic sites on the silica gel and improve the spot shape. For acidic compounds, adding a small amount of acetic or formic acid can have a similar effect.

Experimental Protocols

Protocol 1: High-Resolution NMR Characterization
  • Sample Preparation: Dissolve 5-10 mg of 4-Fluoropyridine-3-carboxamide in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H spectrum.

    • To confirm the amide protons, add one drop of D₂O, shake the tube for 30 seconds, and re-acquire the ¹H spectrum. The amide signals should disappear or significantly decrease in intensity.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F spectrum. This will show the fluorine signal as a singlet if there are no other fluorine atoms in the molecule.

    • Acquire a proton-coupled ¹⁹F spectrum to observe the coupling to the protons on the pyridine ring.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. Due to the C-F coupling, the signals for the carbon atoms of the pyridine ring will appear as doublets.[3]

  • 2D NMR (Optional but Recommended):

    • Acquire a ¹H-¹³C HSQC spectrum to correlate each proton with its directly attached carbon.

    • Acquire a ¹H-¹³C HMBC spectrum to observe long-range correlations, which can help in assigning the quaternary carbons and confirming the overall structure.

Protocol 2: Purification by Flash Column Chromatography
  • Column Packing: Pack a silica gel column with a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude 4-Fluoropyridine-3-carboxamide in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane or ethyl acetate). Adsorb the sample onto a small amount of silica gel, dry it, and load the dry powder onto the top of the packed column.

  • Elution: Start with a low polarity mobile phase (e.g., 100% hexane or a high hexane/ethyl acetate ratio). Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 4-Fluoropyridine-3-carboxamide.

Visualizations

Troubleshooting Workflow for Unknown Impurity

G Troubleshooting Workflow for an Unknown Impurity start Unknown peak observed in LC-MS or NMR ms_check Analyze Mass Spectrum of the impurity start->ms_check nmr_check Analyze NMR of the impurity start->nmr_check mw_match Does MW match a likely byproduct or starting material? ms_check->mw_match struct_elucidate Propose structure based on fragmentation and NMR data nmr_check->struct_elucidate mw_match->struct_elucidate No confirm Confirm structure by synthesizing the proposed impurity as a standard mw_match->confirm Yes struct_elucidate->confirm

Caption: A decision-making workflow for the identification of unknown impurities.

Intermolecular Interactions of 4-Fluoropyridine-3-carboxamide

G Potential Intermolecular Hydrogen Bonding cluster_0 Molecule 1 cluster_1 Molecule 2 a N-H e C=O a->e H-bond b C=O c Pyridine N d N-H d->b H-bond f Pyridine N

Caption: Diagram illustrating potential hydrogen bonding interactions that can affect chromatographic and spectroscopic behavior.

References

  • Google Patents. (n.d.). CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine.
  • MDPI. (2024). Elevated Plasma Concentration of 4-Pyridone-3-carboxamide-1-β-D-ribonucleoside (4PYR) Highlights Malignancy of Renal Cell Carcinoma. Retrieved from [Link]

  • ResearchGate. (n.d.). Identification of 4-pyridone-3-carboxamide-1--D-ribonucleoside.... Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). 4-Aminopyridine-3-carboxamide. Retrieved from [Link]

  • PubMed Central. (2024). Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. Retrieved from [Link]

  • MDPI. (n.d.). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Journal of the American Chemical Society. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. Retrieved from [Link]

Sources

Optimization

Technical Support Center: 4-Fluoropyridine-3-carboxamide Stability &amp; Storage

Case ID: STAB-4FP3C-001 Status: Active Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: STAB-4FP3C-001 Status: Active Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

4-Fluoropyridine-3-carboxamide is a highly functionalized pyridine derivative used frequently as a building block in medicinal chemistry (e.g., kinase inhibitors). Its storage stability is compromised by two competing electrophilic centers: the activated C4-fluorine and the C3-amide .

Unlike simple halopyridines, the presence of the electron-withdrawing carboxamide group at the meta position (relative to nitrogen) and ortho position (relative to fluorine) significantly lowers the energy barrier for Nucleophilic Aromatic Substitution (


) . Consequently, this compound is exceptionally sensitive to moisture-induced hydrolysis, leading to the formation of 4-hydroxypyridine species (pyridones) and the release of hydrofluoric acid (HF), which can autocatalyze further degradation.

Troubleshooting Guide (Q&A)

Q1: My sample has turned from a white powder to a pale yellow, sticky solid. Is it still usable?

Diagnosis: Hydrolysis-induced degradation. Technical Insight: The yellowing and "stickiness" indicate the formation of 4-hydroxypyridine-3-carboxamide (which exists primarily as the 4-pyridone tautomer). This byproduct is significantly more polar and hygroscopic than the parent compound, attracting more atmospheric moisture and accelerating the degradation cycle. Action:

  • Do not use for sensitive catalytic reactions. The presence of the pyridone and trace HF will poison metal catalysts (Pd, Ni).

  • Recovery: If the degradation is <10%, perform the Recrystallization Protocol (Section 4) . If >10%, discard properly.

Q2: I see a new peak at RRT 0.85 in my HPLC chromatogram. What is it?

Diagnosis: 4-Fluoropyridine-3-carboxylic acid (Amide Hydrolysis). Technical Insight: While the fluorine displacement is the primary degradation pathway, prolonged exposure to acidic conditions (often generated by the initial release of HF from F-hydrolysis) can catalyze the hydrolysis of the amide group to the carboxylic acid. This species typically elutes earlier than the parent amide on Reverse-Phase (C18) columns due to ionization at neutral/acidic pH. Action: Check the pH of your aqueous mobile phase. Ensure your sample solvent is anhydrous.[1]

Q3: Can I store this compound in a standard refrigerator (4°C)?

Diagnosis: Insufficient protection. Technical Insight: A standard refrigerator has high relative humidity. Cold temperatures slow reaction rates (


), but without a moisture barrier, the thermodynamics of hydrolysis remain favorable.
Action:  You must use a secondary containment system . Place the vial inside a desiccator or a sealed jar containing activated silica gel or 

before placing it in the fridge.

Deep Dive: Degradation Mechanisms

To prevent degradation, one must understand the molecular "weak points." The instability of 4-Fluoropyridine-3-carboxamide is driven by the synergistic electron-withdrawing effects of the pyridine nitrogen and the amide group.

Mechanism A: Nucleophilic Aromatic Substitution ( )

The C4 position is highly electron-deficient. Water (acting as a nucleophile) attacks C4, forming a Meisenheimer complex stabilized by the electronegative fluorine. The fluorine is then expelled, yielding the 4-hydroxy derivative.

Mechanism B: Autocatalytic Acid Hydrolysis

The expulsion of Fluoride (


) generates HF in the presence of moisture. This acid protonates the amide carbonyl, making it susceptible to attack by water, converting the amide to a carboxylic acid.
Visualizing the Pathway

DegradationPathways Parent 4-Fluoropyridine- 3-carboxamide Meisenheimer Meisenheimer Complex Parent->Meisenheimer + H2O (SNAr) Acid 4-Fluoropyridine- 3-carboxylic acid Parent->Acid + H2O / H+ Pyridone 4-Hydroxypyridine- 3-carboxamide (Pyridone Tautomer) Meisenheimer->Pyridone - HF HF HF (Acid) Meisenheimer->HF HF->Parent Catalyzes Amide Hydrolysis

Figure 1: The dual degradation pathways. Note how the release of HF from the


 pathway (top) can catalyze the amide hydrolysis pathway (bottom).

Standard Operating Protocols (SOPs)

Protocol 1: Optimal Storage Setup

Goal: Isolate the compound from atmospheric moisture and autocatalytic acid vapors.

  • Primary Container: Transfer compound to an amber glass vial with a Teflon-lined screw cap. Avoid polyethylene (PE) caps, which are permeable to moisture over time.

  • Inert Atmosphere: Flush the headspace of the vial with dry Argon (preferred over Nitrogen due to higher density) for 30 seconds before sealing.

  • Secondary Containment: Place the sealed vial inside a vacuum desiccator or a jar containing Drierite™ (anhydrous

    
    )  with a saturation indicator.
    
  • Temperature: Store at 2°C to 8°C .

    • Note: Freezing (-20°C) is acceptable only if the vial is perfectly sealed; otherwise, freeze-thaw cycles introduce condensation.

Protocol 2: QC Purity Check (HPLC)

Goal: Distinguish parent compound from hydrolysis products.

ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile (MeCN) + 0.1% TFA
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (aromatic ring) and 210 nm (amide)
Sample Diluent Anhydrous MeCN (Do not use water/methanol to dissolve sample for storage)

Expected Retention Order:

  • 4-Hydroxypyridine-3-carboxamide (Most Polar/Early Eluting)

  • 4-Fluoropyridine-3-carboxylic acid

  • 4-Fluoropyridine-3-carboxamide (Parent)

Protocol 3: Rescue Recrystallization

Goal: Purify degraded material (if purity >85%).

  • Dissolution: Dissolve the crude solid in a minimum amount of warm Ethyl Acetate (EtOAc) (approx. 40-50°C).

    • Note: The 4-hydroxy degradation product is often insoluble in EtOAc. If a solid remains undissolved, filter it out while hot.

  • Precipitation: Slowly add n-Hexane or Heptane dropwise to the warm solution until a slight turbidity persists.

  • Cooling: Allow the solution to cool to room temperature, then place in a fridge (4°C) for 2 hours.

  • Collection: Filter the white crystals under a blanket of Nitrogen. Wash with cold Hexane.

  • Drying: Dry under high vacuum (< 5 mbar) for 4 hours to remove solvent traces.

Storage Decision Logic

Use this workflow to determine the handling of your specific batch.

StorageLogic Start Receive Compound CheckSeal Is Manufacturer Seal Intact? Start->CheckSeal ImmediateUse Plan to use within 48h? CheckSeal->ImmediateUse No (Opened) LongTerm Long Term Storage CheckSeal->LongTerm Yes ShortTerm Short Term Storage ImmediateUse->ShortTerm Yes Action2 1. Flush with Argon 2. Seal with Parafilm 3. Store -20°C ImmediateUse->Action2 No Action1 Store at 4°C in Desiccator LongTerm->Action1 Action3 Keep in Desiccator at RT ShortTerm->Action3

Figure 2: Decision tree for incoming inventory management.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 128071, 4-Fluoropyridine-3-carboxamide. PubChem. Available at: [Link]

  • Chambers, R. D., & Sargent, C. R. (1981). Nucleophilic aromatic substitution in fluoropyridines. Advances in Heterocyclic Chemistry. (General reactivity context for fluoropyridines).
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.

Sources

Troubleshooting

Technical Support Center: 4-Fluoropyridine-3-carboxamide Permeability Optimization

Welcome to the Advanced Chemistry Support Hub. Ticket Subject: Addressing poor cell permeability of 4-Fluoropyridine-3-carboxamide derivatives. Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Divis...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Chemistry Support Hub. Ticket Subject: Addressing poor cell permeability of 4-Fluoropyridine-3-carboxamide derivatives. Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division.

Executive Summary

The 4-fluoropyridine-3-carboxamide scaffold is a privileged structure in kinase inhibition (targeting the hinge region) and enzyme inhibition. However, it presents a "permeability paradox": the electron-deficient pyridine ring combined with a polar carboxamide group creates a high Topological Polar Surface Area (TPSA) and susceptibility to efflux transporters. Furthermore, the 4-fluoro substituent is highly activated, leading to stability issues that often mimic permeability failure.

This guide provides a root-cause analysis and actionable solutions, moving from diagnostic validation to structural remediation.

Module 1: Diagnostic Troubleshooting (Is it really permeability?)

Before modifying the chemical structure, you must validate that the observed low intracellular potency is due to permeability and not compound instability or solubility artifacts.

Critical Stability Alert: The SNAr Liability

Issue: The 4-fluoropyridine core, especially with an electron-withdrawing carboxamide at position 3, is highly electrophilic. It is prone to Nucleophilic Aromatic Substitution (SNAr) by nucleophiles (e.g., thiols in assay media, glutathione in cells, or even water at high pH). Symptom: The compound appears "impermeable" because it degrades before crossing the membrane or is consumed immediately intracellularly.

Q: How do I distinguish between low permeability and instability? A: Perform a stability check in your assay buffer before running Caco-2 or PAMPA.

  • Incubate compound (10 µM) in PBS (pH 7.4) and Cell Media (with 10% FBS) for 4 hours.

  • Analyze by LC-MS.[1][2]

  • Look for: Hydrolysis product (4-hydroxy derivative) or glutathione adducts.

    • If recovery < 80%: You have a stability problem, not just a permeability problem.

Solubility vs. Permeability

Q: My IC50 is high in cells but low in enzymes. Is this permeability? A: Not necessarily. If your compound precipitates in the cell media, the "soluble fraction" available to enter the cell is low.

  • Action: Check Kinetic Solubility in cell media. If Solubility < Assay Concentration, your data is solubility-limited.

Module 2: Assay Optimization & Efflux

If stability and solubility are confirmed, the issue is likely membrane transport.

The Efflux Problem (P-gp/BCRP)

Pyridine carboxamides are frequent substrates for P-glycoprotein (P-gp) efflux pumps.

Q: How do I confirm if my compound is being pumped out? A: Run a Bidirectional Caco-2 Assay .

  • Measure

    
     (Apical to Basolateral - absorption).[1][2][3]
    
  • Measure

    
     (Basolateral to Apical - efflux).[1][2][3]
    
  • Calculate Efflux Ratio (ER) =

    
    .[3]
    
Efflux Ratio (ER)InterpretationAction
< 2.0 Passive Diffusion dominantProceed to Module 3 (Structural Mod).
> 2.0 Active Efflux SubstrateRepeat assay with Verapamil (P-gp inhibitor).
ER drops with Verapamil Confirmed P-gp SubstrateStructural mod required to reduce P-gp affinity.
Module 3: Structural Remediation (Medicinal Chemistry)

If the compound is stable but impermeable (or a P-gp substrate), use these three strategies.

Strategy A: Intramolecular Hydrogen Bonding (IMHB)

Logic: Permeability is penalized by exposed Hydrogen Bond Donors (HBD). By designing the molecule so the amide -NH forms an internal bond, you "hide" the polarity from the lipid membrane.

  • The Problem: The 4-Fluorine is a weak H-bond acceptor. It cannot effectively sequester the amide proton.

  • The Fix: Introduce a substituent at the 2-position (e.g., alkoxy, amino) that can form a 6-membered ring H-bond with the 3-carboxamide.

    • Note: This reduces the energy penalty of desolvation as the molecule enters the lipid bilayer.[4]

Strategy B: Bioisosteric Replacement

Logic: The primary amide (


) has a high TPSA (~43 Ų). Replace it with a less polar surrogate that maintains the hydrogen bond donor/acceptor geometry required for target binding.
  • Option 1: Reverse Amide. Switch to

    
    . (Lowers electron deficiency of the pyridine).
    
  • Option 2: Heterocycles. Replace amide with 1,2,4-oxadiazole or 1,3,4-thiadiazole. These are planar and lipophilic but retain H-bond acceptor capability.

Strategy C: Prodrug Approaches

Logic: Temporarily mask the amide to cross the membrane, then rely on intracellular esterases/amidases to release the active parent.[5]

  • N-Mannich Bases: React the amide with formaldehyde and an amine to form a labile

    
     linkage. This increases lipophilicity (LogP) and masks a donor. It hydrolyzes spontaneously or enzymatically in plasma/cells.
    
Visualizing the Decision Logic

The following diagram illustrates the troubleshooting workflow for 4-fluoropyridine-3-carboxamide derivatives.

PermeabilityWorkflow Start Start: Low Cellular Potency StabCheck Step 1: Stability Check (PBS/Media, 4h) Start->StabCheck IsStable Is recovery > 80%? StabCheck->IsStable SNArIssue SNAr Instability Detected Action: Remove 4-F or add steric bulk at C5 IsStable->SNArIssue No SolCheck Step 2: Solubility Check (Kinetic Solubility) IsStable->SolCheck Yes IsSoluble Solubility > Assay Conc? SolCheck->IsSoluble Formulate Solubility Issue Action: Micronization or Lipid Formulation IsSoluble->Formulate No Caco2 Step 3: Bidirectional Caco-2 (Calculate Efflux Ratio) IsSoluble->Caco2 Yes EffluxCheck Is ER > 2.0? Caco2->EffluxCheck PgpSubstrate P-gp Substrate Action: N-Methylation or Reduce Basicity EffluxCheck->PgpSubstrate Yes PassivePerm Low Passive Permeability (High TPSA/HBD) EffluxCheck->PassivePerm No ChemFix Strategy: IMHB or Bioisostere (Oxadiazole) PgpSubstrate->ChemFix PassivePerm->ChemFix

Caption: Diagnostic workflow to isolate permeability issues from stability (SNAr) or solubility artifacts.

Experimental Protocol: Caco-2 Permeability with P-gp Inhibition

Objective: Determine if poor permeability is due to active efflux.

  • Cell Culture: Differentiate Caco-2 cells on Transwell® inserts (21 days). TEER values must be > 300

    
    .
    
  • Preparation:

    • Test Compound: 10 µM in HBSS (pH 7.4).

    • Inhibitor: Verapamil (50 µM) - add to both apical and basolateral chambers for the inhibition arm.

  • Dosing:

    • A-B (Absorption): Add compound to Apical (A). Sample Basolateral (B) at 60, 120 min.

    • B-A (Efflux): Add compound to Basolateral (B). Sample Apical (A) at 60, 120 min.

  • Analysis: Quantify via LC-MS/MS.

  • Calculation:

    
    
    Where 
    
    
    
    is flux,
    
    
    is surface area,
    
    
    is initial concentration.
References
  • Development of SNAr Nucleophilic Fluorination. (2020). Accounts of Chemical Research. Discusses the reactivity of activated fluoropyridines and stability implications.

  • Intramolecular Hydrogen Bonding to Improve Membrane Permeability. (2011). Journal of Medicinal Chemistry. Detailed analysis of how internal H-bonds shield polarity.

  • Optimization of the Caco-2 Permeability Assay. (2025). Methods in Molecular Biology. Standard protocols for efflux assessment.

  • Prodrug Strategies for Enhancing Permeability. (2025). Pharmaceutics. Reviews amide masking strategies including N-Mannich bases.

  • Identification and optimization of pyridine carboxamide-based scaffold. (2024). Frontiers in Cellular and Infection Microbiology. Specific case study on this scaffold's optimization.

Sources

Optimization

Technical Support Center: Strategies to Mitigate Pyridine-Based Compound Toxicity in Cell Culture

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyridine-based compounds. This guide is designed to provide you with in-depth troubleshooting strategie...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyridine-based compounds. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you navigate the challenges of in vitro cytotoxicity associated with these compounds. Our focus is on providing scientifically grounded, practical solutions to enhance the reliability and success of your cell culture experiments.

Understanding the Challenge: The Dual Nature of Pyridine-Based Compounds

Pyridine and its derivatives are indispensable scaffolds in medicinal chemistry and drug discovery, forming the backbone of numerous therapeutic agents.[1] However, their inherent chemical properties can also lead to significant cytotoxicity in cell culture systems, confounding experimental results and potentially masking the true therapeutic effects of a lead compound. The toxicity of pyridine-based compounds is often multifaceted, stemming from mechanisms such as the generation of oxidative stress, disruption of cellular membranes, and the formation of toxic metabolites.[2][3][4]

This guide will walk you through a series of strategic approaches to de-risk your in vitro studies by minimizing off-target toxicity.

Part 1: Troubleshooting Guide - Proactive and Reactive Strategies

This section is formatted in a question-and-answer style to directly address common problems encountered during experimentation.

Q1: I'm observing significant cell death even at low concentrations of my pyridine-based compound. What are the immediate troubleshooting steps?

Answer:

When faced with unexpected cytotoxicity, a systematic approach to troubleshooting is crucial. The issue could lie with the compound itself, its formulation, or the experimental conditions.

Initial Steps:

  • Re-evaluate Compound Handling and Solvents:

    • Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO, ethanol) in the cell culture medium is non-toxic. For most cell lines, DMSO concentrations should be kept below 0.1%.[5] Pyridine itself is a basic and toxic solvent and should be avoided as a vehicle for cell-based assays.[6] If your compound is dissolved in a less common solvent, it's imperative to run a solvent-only toxicity control.

    • Solubility and Precipitation: Visually inspect your culture wells under a microscope for any signs of compound precipitation. Undissolved compound can cause physical stress to cells and lead to inaccurate concentration-response curves. If precipitation is observed, consider alternative solvents or formulation strategies (see Q3).

  • Assess Compound Stability:

    • Some pyridine derivatives can be unstable in aqueous culture media, degrading into more toxic byproducts.[7] Consider the stability of your compound at 37°C in your specific culture medium over the time course of your experiment. This can be assessed by incubating the compound in media, collecting samples at different time points, and analyzing for degradation using methods like HPLC.

  • Optimize Cell Seeding Density:

    • Cell density can influence susceptibility to toxic compounds. Very low or very high cell densities can lead to increased stress and altered metabolic rates, potentially exacerbating toxicity. Ensure you are using a consistent and optimal seeding density for your cell line and assay duration.

Q2: My pyridine-based compound is known to induce oxidative stress. How can I mitigate this to study its primary mechanism of action?

Answer:

Oxidative stress is a common mechanism of pyridine-induced toxicity.[3][4] Co-treatment with an antioxidant can help to neutralize reactive oxygen species (ROS), thereby unmasking the specific effects of your compound. N-acetylcysteine (NAC) is a widely used antioxidant for this purpose.[8][9][10]

Strategy: Co-treatment with N-acetylcysteine (NAC)

NAC is a precursor to L-cysteine and the antioxidant glutathione, effectively replenishing intracellular antioxidant stores.[2]

Experimental Protocol: Determining the Optimal NAC Concentration

  • Objective: To find the highest non-toxic concentration of NAC for your specific cell line.

  • Materials:

    • Your cell line of interest

    • Complete cell culture medium

    • N-acetylcysteine (cell culture grade)

    • Sterile, phenol red-free medium or PBS for NAC dissolution

    • Cell viability assay (e.g., MTT, CellTiter-Glo®)

  • Procedure:

    • Prepare a stock solution of NAC (e.g., 1 M in sterile PBS) and sterilize through a 0.22 µm filter.

    • Seed your cells in a 96-well plate at the optimal density for your standard viability assay.

    • Allow cells to adhere overnight.

    • The next day, prepare a serial dilution of NAC in complete culture medium (e.g., from 10 mM down to low µM concentrations).

    • Remove the old medium from the cells and replace it with the NAC-containing medium. Include a vehicle-only control.

    • Incubate for the duration of your planned compound exposure (e.g., 24, 48, or 72 hours).

    • Assess cell viability using your chosen method.

  • Analysis: Determine the highest concentration of NAC that does not significantly reduce cell viability (e.g., >95% viability compared to the vehicle control). This concentration can then be used for co-treatment experiments with your pyridine-based compound. A common starting range for NAC co-treatment is 1-5 mM.

Workflow for Mitigating Oxidative Stress:

A Pyridine Compound Induces Oxidative Stress (ROS) B Co-treatment with N-acetylcysteine (NAC) A->B Intervention D Neutralization of ROS A->D ROS C NAC Increases Intracellular Glutathione (GSH) Levels B->C Mechanism C->D Action E Reduced Oxidative Stress-Related Toxicity D->E Outcome F Observation of Primary Mechanism of Action E->F Enables

Caption: Workflow for using NAC to mitigate oxidative stress.

Q3: My compound has poor solubility in common cell culture solvents. How can I improve its delivery to cells without causing toxicity?

Answer:

Poor solubility is a frequent hurdle. Advanced formulation strategies can enhance solubility and, in some cases, reduce toxicity by altering the compound's pharmacokinetic profile at the cellular level.

Strategy 1: Formulation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble compounds, increasing their aqueous solubility and bioavailability.[11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in cell culture applications due to its high solubility and low toxicity.

Experimental Protocol: Preparing a Cyclodextrin Inclusion Complex

  • Objective: To prepare a stock solution of your pyridine-based compound complexed with HP-β-CD.

  • Materials:

    • Your pyridine-based compound

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Sterile water or PBS

  • Procedure:

    • Prepare a solution of HP-β-CD in sterile water or PBS at a concentration significantly higher than that of your compound (e.g., 10-100 mM).

    • Add your compound to the HP-β-CD solution.

    • Mix thoroughly by vortexing or sonicating until the compound is fully dissolved. This solution can then be sterile-filtered and used to prepare working concentrations in cell culture medium.

    • Crucially, you must run a vehicle control with the same concentration of HP-β-CD alone to account for any effects of the cyclodextrin itself.

Strategy 2: Encapsulation in Lipid Nanoparticles (LNPs)

LNPs are lipid-based nanocarriers that can encapsulate hydrophobic drugs, facilitating their delivery into cells.[12][13][14] This approach can protect the compound from degradation and modify its release profile, potentially reducing acute toxicity.[12] While the preparation of LNPs is more complex and often requires specialized equipment, commercial kits and services are available.

Considerations for LNP Formulation:

  • Particle Size: Aim for a particle size between 100-200 nm for efficient cellular uptake.[12]

  • Drug Loading: The efficiency of compound encapsulation should be determined.

  • Controls: An "empty" LNP control is essential to differentiate the effects of the carrier from the effects of the encapsulated compound.

Q4: I suspect that a metabolite of my compound is responsible for the observed toxicity. How can I investigate and potentially reduce this metabolic activation?

Answer:

Many pyridine-based compounds are metabolized by cytochrome P450 (CYP) enzymes, which can sometimes lead to the formation of reactive, toxic metabolites.[3][15][16] The primary CYP enzymes involved are often from the CYP1A, CYP2E, and CYP3A families.[3][15]

Strategy: Co-treatment with a Pan-CYP Inhibitor

Using a broad-spectrum CYP inhibitor can help determine if metabolic activation is contributing to cytotoxicity. A reduction in toxicity in the presence of the inhibitor would support this hypothesis. Ketoconazole is a potent inhibitor of several CYP enzymes, particularly CYP3A4.[17][18][19][20]

Experimental Protocol: Investigating Metabolic Activation with Ketoconazole

  • Objective: To assess whether inhibition of CYP enzymes reduces the cytotoxicity of your pyridine-based compound.

  • Materials:

    • Your cell line of interest (preferably one with known CYP activity, e.g., HepG2 or HepaRG)

    • Your pyridine-based compound

    • Ketoconazole

    • Cell viability assay

  • Procedure:

    • Determine the non-toxic concentration of ketoconazole for your cell line using a similar dose-response approach as described for NAC. A typical starting concentration for in vitro studies is 1-10 µM.

    • Pre-incubate your cells with the non-toxic concentration of ketoconazole for 1-2 hours.

    • Without washing, add your pyridine-based compound at various concentrations to the ketoconazole-containing medium.

    • Include controls for:

      • Vehicle only

      • Ketoconazole only

      • Your compound only

    • Incubate for your desired time period and assess cell viability.

  • Analysis: Compare the dose-response curve of your compound with and without ketoconazole. A rightward shift in the curve (i.e., a higher IC50 value) in the presence of ketoconazole suggests that metabolic activation by CYP enzymes contributes to the compound's toxicity.

Diagram of Metabolic Activation and Inhibition:

cluster_0 Standard Condition cluster_1 With CYP Inhibitor A Pyridine Compound (Parent Drug) B CYP Enzymes (e.g., CYP3A4, CYP2E1) A->B Metabolism C Reactive Metabolite B->C D Cell Toxicity C->D E Pyridine Compound F CYP Enzymes E->F H Reduced Formation of Reactive Metabolite F->H G Ketoconazole (Inhibitor) G->F Inhibits I Decreased Cell Toxicity H->I

Caption: Inhibition of metabolic activation of pyridine compounds.

Part 2: Frequently Asked Questions (FAQs)

Q: Can changing the cell culture medium components help reduce toxicity?

A: Yes, in some cases. For instance, increasing the serum concentration in the medium can sometimes decrease the apparent toxicity of a compound due to protein binding, which reduces the free, biologically active concentration of the compound.[7] Additionally, for compounds whose toxicity is linked to metabolic stress, supplementing the medium with additional nutrients like glucose might be beneficial. Co-metabolism with glucose has been shown to enhance the degradation of pyridine in some biological systems.[21][22] However, it's crucial to be aware that altering medium components can also affect baseline cell physiology and should be done with appropriate controls.

Q: Are there specific cell lines that are more or less sensitive to pyridine-based compounds?

A: Yes. Cell lines with high expression of metabolic enzymes, such as the hepatoma line HepG2 or the more metabolically competent HepaRG cells, may be more sensitive to compounds that are converted to toxic metabolites.[23][24] Conversely, these lines might be more resistant to parent compounds that are efficiently detoxified. It is advisable to test your compound in a panel of cell lines with varying metabolic capacities to understand the role of metabolism in its toxicity profile.

Q: How do I design my experiments to differentiate between general cytotoxicity and a desired anti-proliferative effect?

A: This is a critical aspect of drug discovery. Here are a few strategies:

  • Use multiple assays: Combine a metabolic activity-based assay (like MTT) with a membrane integrity assay (like LDH release or trypan blue exclusion) and a caspase activation assay for apoptosis. A compound that only reduces MTT signal might be cytostatic (inhibiting proliferation), while a compound that also increases LDH release is likely cytotoxic (killing cells).

  • Time-course experiments: Analyze the effects of the compound at different time points. A rapid loss of viability often points to acute cytotoxicity, whereas a slower, concentration-dependent decrease in cell number might indicate an anti-proliferative effect.

  • Washout experiments: Treat cells with the compound for a defined period, then wash it out and replace with fresh medium. If the cells recover and resume proliferation, the effect was likely cytostatic. If the cells continue to die, the compound induced a cytotoxic effect.

Q: What are some alternative, less toxic solvents I can consider if my compound is not soluble in DMSO or ethanol?

A: While DMSO is the most common solvent, if it is not suitable, you might consider:

  • N,N-Dimethylformamide (DMF): Similar to DMSO but can be easier to remove under vacuum. However, it also has its own toxicity profile that needs to be controlled for.[25]

  • Polyethylene glycol (PEG): Higher molecular weight PEGs (e.g., PEG400) can be used to dissolve some compounds and are generally well-tolerated by cells at low concentrations.

  • Formulation approaches: As discussed in Q3, using cyclodextrins or lipid-based formulations can circumvent the need for harsh organic solvents altogether.

References

  • Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PMC. (n.d.).
  • Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains - MDPI. (n.d.).
  • Selenylated Imidazo[1,2-a]pyridine Induces Cell Senescence and Oxidative Stress in Chronic Myeloid Leukemia Cells - MDPI. (2023).
  • Selenylated Imidazo[1,2 -a]pyridine Induces Cell Senescence and Oxidative Stress in Chronic Myeloid Leukemia Cells - PubMed. (2023).
  • Co-metabolism Degradation of Pyridine with Glucose in Sequencing Batch Biofilm Reactor (SBBR) - Nature Environment and Pollution Technology. (n.d.).
  • Cytochrome P450 3A4 Inhibition by Ketoconazole: Tackling the Problem of Ligand Cooperativity Using Molecular Dynamics Simulations and Free-Energy Calculations | Journal of Chemical Information and Modeling - ACS Public
  • Selective binding of naphthoquinone derivatives to serum albumin proteins and their effects on cytotoxicity - PubMed. (2014).
  • Human Cytochrome P450 2E1 Mutations That Alter Mitochondrial Targeting Efficiency and Susceptibility to Ethanol-induced Toxicity in Cellular Models - NIH. (n.d.).
  • Dissolution Method Troubleshooting. (2022).
  • N-Acetyl-L-Cysteine Affords Protection against Lead-Induced Cytotoxicity and Oxidative Stress in Human Liver Carcinoma (HepG2) Cells - PMC. (n.d.).
  • Which is the alternative of pyridine as a base ?
  • Nanostructured Lipid Carrier for Intracellular Delivery of a Bis(pyridine-2-carboxamidine)
  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - MDPI. (n.d.).
  • Mechanism of cytochrome P450-3A inhibition by ketoconazole | Request PDF. (2025).
  • Pyridine Compounds with Antimicrobial and Antiviral Activities - MDPI. (n.d.).
  • Characterization of cytochrome P450s (CYP)-overexpressing HepG2 cells for assessing drug and chemical-induced liver toxicity - PMC. (n.d.).
  • Novel insights into the co-metabolism of pyridine with different carbon substrates: Performance, metabolism pathway and microbial community - PubMed. (2024).
  • In Vitro Cytotoxicity and In Vivo Antitumor Activity of Lipid Nanocapsules Loaded with Novel Pyridine Deriv
  • Cytotoxicity results of pyridine analogous in the MTT assessment.
  • Co-loading antioxidant N-acetylcysteine attenu
  • In Vitro Cytotoxicity Determination: Avoiding Pitfalls - ResearchG
  • Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applic
  • Phillyrin Mitigates Apoptosis and Oxidative Stress in Hydrogen Peroxide-Treated RPE Cells through Activation of the Nrf2 Signaling P
  • Pyridine as a compound solvent - any thoughts?
  • A history of the roles of cytochrome P450 enzymes in the toxicity of drugs - PMC - NIH. (2020).
  • Generation and Characterization of CYP2E1-Overexpressing HepG2 Cells to Study the Role of CYP2E1 in Hepatic Hypoxia-Reoxygen
  • Unveiling the interaction, cytotoxicity and antibacterial potential of pyridine derivatives: an experimental and theoretical approach with bovine serum albumin - PubMed. (n.d.).
  • An Eco-Friendly Technique: Solvent-Free Microwave Synthesis and Docking Studies of Some New Pyridine Nucleosides and Their Pharmacological Significance - NIH. (n.d.).
  • Glucose metabolism in mammalian cell culture: New insights for tweaking vintage p
  • Revisiting the Metabolism and Bioactivation of Ketoconazole in Human and Mouse Using Liquid Chromatography–Mass Spectrometry-Based Metabolomics - MDPI. (n.d.).
  • Effect of the extra-nuclear cation on the cytotoxicity and mechanism of action of pyridine-2,6-dicarboxylate Ga(III)
  • Technical Support Center: Optimizing N-Acetylcysteine (NAC) Concentration for Cell-Based Assays - Benchchem. (n.d.).
  • Dissolution Method Troubleshooting: An Industry Perspective. (2022).
  • pyridine, chloroform and metahnol as a solvent for chemopreventive agents - Cell Biology. (2007).
  • Glucose Metabolism in Mammalian Cell Culture: New Insights for Tweaking Vintage P
  • Revolutionizing Drug Delivery at UHN: Porphyrin lipid nanoparticles (LNPs) - YouTube. (2025).
  • Study on complex formation of biologically active pyridine derivatives with cyclodextrins by capillary electrophoresis - PubMed. (2007).
  • Direct Interaction between N-Acetylcysteine and Cytotoxic Electrophile—An Overlooked In Vitro Mechanism of Protection - NIH. (n.d.).
  • Effects of ketoconazole on cyclophosphamide metabolism: evaluation of CYP3A4 inhibition effect using the in vitro and in vivo models - PMC - NIH. (n.d.).
  • Effect of different treatments on the activity of hepatic CYP2E1 in mice.
  • Cytoprotective Effects of Punicalagin on Hydrogen–Peroxide–Mediated Oxidative Stress and Mitochondrial Dysfunction in Retinal Pigment Epithelium Cells - PubliC
  • Application of Cyclodextrin for Cancer Immunotherapy - MDPI. (2023).
  • Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms. (2025).
  • Drug Transporter Webinar: Evaluation of Ketoconazole & Alt. Clinical CYP3A4-5 Inhibitors. (2023).
  • Applications of Lipid Nanoparticles (LNPs) in Nanomedicine - Izon Science. (n.d.).

Sources

Reference Data & Comparative Studies

Validation

4-Fluoropyridine-3-carboxamide vs other pyridine derivatives in kinase inhibition

A Comparative Guide for Researchers and Drug Development Professionals In the landscape of modern drug discovery, protein kinases have emerged as a pivotal target class, governing a multitude of cellular processes and pl...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of modern drug discovery, protein kinases have emerged as a pivotal target class, governing a multitude of cellular processes and playing a central role in the pathogenesis of numerous diseases, including cancer and inflammatory disorders. The development of small molecule inhibitors that can selectively modulate the activity of specific kinases is therefore an area of intense research. Among the myriad of heterocyclic scaffolds explored for this purpose, the pyridine ring stands out for its versatility and has been incorporated into numerous FDA-approved drugs.[1] This guide provides an in-depth comparison of pyridine-based kinase inhibitors, with a focus on the 4-fluoropyridine-3-carboxamide scaffold and its derivatives, to arm researchers and drug development professionals with the insights needed to navigate this promising chemical space.

The Enduring Appeal of the Pyridine Scaffold

The pyridine nucleus, a six-membered heteroaromatic ring containing one nitrogen atom, offers a unique combination of properties that make it an attractive starting point for the design of kinase inhibitors. Its ability to engage in hydrogen bonding through the nitrogen atom, coupled with the potential for substitution at five distinct positions, allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The carboxamide moiety, when appended to the pyridine ring, provides an additional handle for establishing crucial interactions within the ATP-binding pocket of kinases, often forming hydrogen bonds with the hinge region that connects the N- and C-lobes of the kinase domain.

This guide will delve into the structure-activity relationships (SAR) of various pyridine carboxamide derivatives, highlighting how modifications to the core scaffold and its substituents influence their inhibitory profile against key kinase targets.

4-Fluoropyridine-3-carboxamide: A Scaffold of Untapped Potential

While specific kinase inhibition data for 4-fluoropyridine-3-carboxamide itself is not extensively available in the public domain, its structural motifs are present in a number of potent kinase inhibitors. The fluorine atom at the 4-position is of particular interest. This small, highly electronegative atom can significantly alter the electronic properties of the pyridine ring, influencing its pKa and modulating the strength of hydrogen bonds. Furthermore, fluorine substitution can block metabolic oxidation at that position, thereby improving the pharmacokinetic profile of a compound.

The 3-carboxamide group, as previously mentioned, is a key pharmacophoric element. The orientation and substitution of this group are critical for achieving high-affinity binding to the kinase hinge region. Exploration of derivatives of this scaffold has yielded potent inhibitors of various kinases, and by examining these related compounds, we can infer the potential of the 4-fluoropyridine-3-carboxamide core.

Comparative Analysis of Pyridine Carboxamide Derivatives in Kinase Inhibition

To illustrate the therapeutic potential of the pyridine carboxamide scaffold, we will now compare the activity of several derivatives against different kinase targets. The following sections will present experimental data for representative compounds and discuss the SAR that drives their potency and selectivity.

Hematopoietic Progenitor Kinase 1 (HPK1) Inhibition

HPK1 has emerged as a key regulator of T-cell activation, and its inhibition is a promising strategy for cancer immunotherapy.[2] A series of pyridine-2-carboxamide analogs have been identified as potent HPK1 inhibitors.

Compound IDStructureHPK1 IC50 (nM)Kinase SelectivityReference
Compound 19 Pyridine-2-carboxamide analog<10>637-fold vs GCK-like kinase, >1022-fold vs LCK[2]

Table 1: Inhibitory activity of a representative pyridine-2-carboxamide derivative against HPK1.

The high potency and selectivity of compounds like Compound 19 underscore the potential of the pyridine carboxamide scaffold in targeting kinases involved in immune regulation. The specific substitution pattern on the pyridine ring and the carboxamide nitrogen are crucial for achieving this level of performance.[2]

c-Met Kinase Inhibition

The receptor tyrosine kinase c-Met is a well-validated target in oncology, with its dysregulation implicated in the growth and metastasis of various tumors. Researchers have developed 2-aminopyridine-3-carboxamide derivatives that exhibit potent inhibition of c-Met.

Compound IDStructurec-Met IC50 (µM)Cellular ActivityReference
(S)-24o 2-aminopyridine-3-carboxamide derivative0.022Dose-dependent inhibition of c-Met phosphorylation in EBC-1 cells[3]

Table 2: Inhibitory activity of a 2-aminopyridine-3-carboxamide derivative against c-Met kinase.

The sub-micromolar potency of (S)-24o highlights the effectiveness of the 2-amino-3-carboxamide substitution pattern for targeting c-Met. Molecular modeling studies have revealed that the 2-amino group forms a key hydrogen bond with the kinase hinge region, while the carboxamide side chain explores a deeper pocket.[3]

Dual FLT3 and Aurora Kinase Inhibition

FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases are important targets in acute myeloid leukemia (AML).[4] Imidazo[4,5-b]pyridine-based compounds have been developed as dual inhibitors of these kinases.

Compound IDStructureAurora A Kd (nM)FLT3 Kd (nM)Reference
Compound 27e Imidazo[4,5-b]pyridine derivative7.56.2[4]

Table 3: Dual inhibitory activity of an imidazo[4,5-b]pyridine derivative against Aurora A and FLT3 kinases.

The potent, dual activity of Compound 27e demonstrates that fusing an imidazole ring to the pyridine core can lead to inhibitors with a distinct selectivity profile. This modification alters the shape and electronic distribution of the scaffold, allowing it to interact favorably with the ATP-binding sites of both FLT3 and Aurora kinases.[4]

Structure-Activity Relationship (SAR) Insights

The data presented above provides valuable insights into the SAR of pyridine carboxamide kinase inhibitors.

Caption: Key structural features of pyridine carboxamide inhibitors influencing their kinase inhibitory profile.

  • Substitution at the C2-position: As seen with the c-Met inhibitor (S)-24o , an amino group at this position can act as a crucial hydrogen bond donor to the kinase hinge region, significantly enhancing potency.

  • Substitution at the C4-position: A fluorine atom at this position, as in our lead scaffold, can improve metabolic stability and modulate the basicity of the pyridine nitrogen, which can impact interactions with the kinase.

  • Substitution on the carboxamide nitrogen: This is a key vector for exploring different regions of the ATP-binding site. Bulky and hydrophobic groups in this position can occupy hydrophobic pockets, leading to increased potency and selectivity, as demonstrated by the diverse side chains in the presented examples.

  • Fused ring systems: The example of the imidazo[4,5-b]pyridine derivative shows that annulation of another heterocyclic ring to the pyridine core can drastically alter the inhibitor's selectivity profile, enabling the targeting of multiple kinases.

Experimental Methodologies for Kinase Inhibition Assays

To ensure the reliability and reproducibility of kinase inhibition data, it is essential to employ robust and well-validated assay methodologies. Below are step-by-step protocols for common kinase assays used to characterize pyridine carboxamide inhibitors.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

TR-FRET assays are a popular choice for their homogeneous format, high sensitivity, and resistance to interference from colored or fluorescent compounds.[5]

TR_FRET_Workflow A 1. Prepare Kinase Reaction: - Kinase - Substrate (ULight™-labeled) - ATP - Test Compound B 2. Incubate at Room Temperature (e.g., 60 minutes) A->B C 3. Stop Reaction & Add Detection Reagents: - EDTA - Eu-labeled anti-phospho-substrate antibody B->C D 4. Incubate at Room Temperature (e.g., 60 minutes) C->D E 5. Read TR-FRET Signal (Excitation: 320 nm, Emission: 615 nm & 665 nm) D->E

Caption: A typical workflow for a TR-FRET based kinase inhibition assay.

Detailed Protocol (Example for Aurora A Kinase):

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Dilute Aurora A kinase, ULight™-labeled peptide substrate, and ATP to their final desired concentrations in the kinase buffer.

    • Prepare serial dilutions of the test compound (e.g., 4-fluoropyridine-3-carboxamide derivatives) in the kinase buffer containing a constant percentage of DMSO.

  • Kinase Reaction:

    • In a 384-well low-volume microplate, add 2.5 µL of the test compound solution.

    • Add 2.5 µL of the enzyme solution to all wells except the negative control.

    • Initiate the reaction by adding 5 µL of the substrate/ATP mixture.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Stop the reaction by adding 5 µL of a stop/detection mixture containing EDTA and a Europium-labeled anti-phospho-substrate antibody in a detection buffer.

    • Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor) following excitation at 320 nm.

  • Data Analysis:

    • Calculate the ratio of the acceptor to donor emission signals.

    • Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

ADP-Glo™ Kinase Assay

The ADP-Glo™ assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction. It is a universal assay applicable to any kinase.

Detailed Protocol (Example for Pim-1 Kinase): [6][7]

  • Kinase Reaction:

    • Set up a 25 µL kinase reaction in a 96-well plate containing kinase buffer, Pim-1 kinase, its peptide substrate, ATP, and the test inhibitor.

    • Incubate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Signal Measurement:

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • The amount of light generated is proportional to the ADP produced and therefore to the kinase activity. A decrease in luminescence indicates inhibition. Calculate IC50 values as described for the TR-FRET assay.

Conclusion and Future Directions

The pyridine carboxamide scaffold represents a rich and fertile ground for the discovery of novel kinase inhibitors. While the specific inhibitory profile of 4-fluoropyridine-3-carboxamide remains to be fully elucidated, the analysis of its structural analogs reveals a framework with immense potential. The strategic placement of substituents on the pyridine ring and the carboxamide nitrogen allows for the modulation of potency and selectivity against a wide range of kinase targets, from those involved in cancer cell signaling to regulators of the immune response.

Future efforts in this area should focus on the systematic exploration of the chemical space around the 4-fluoropyridine-3-carboxamide core. High-throughput screening against diverse kinase panels, coupled with structure-based drug design, will be instrumental in identifying novel inhibitors with desirable therapeutic profiles. The detailed experimental protocols provided in this guide offer a robust framework for the accurate and reproducible evaluation of these next-generation pyridine carboxamide-based kinase inhibitors.

References

  • Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059-2073. [Link]

  • Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. (2024). Journal of Medicinal Chemistry. [Link]

  • Bertolin, G., et al. (2020). Real-Time Monitoring of Aurora kinase A Activation using Conformational FRET Biosensors in Live Cells. Journal of Visualized Experiments. [Link]

  • Wang, Y., et al. (2012). Discovery of novel 2-aminopyridine-3-carboxamides as c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(17), 5543-5547. [Link]

  • Bavetsias, V., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8722-8739. [Link]

  • Kumar, A., et al. (2017). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. Archiv der Pharmazie, 350(5). [Link]

  • Wang, Y. F., et al. (2020). Evaluation of Radioiodinated Fluoronicotinamide/Fluoropicolinamide-Benzamide Derivatives as Theranostic Agents for Melanoma. International Journal of Molecular Sciences, 21(18), 6597. [Link]

  • Wang, Y. F., et al. (2020). Evaluation of Radioiodinated Fluoronicotinamide/Fluoropicolinamide-Benzamide Derivatives as Theranostic Agents for Melanoma. International Journal of Molecular Sciences, 21(18), 6597. [Link]

  • Al-Obeidi, F. A., et al. (2020). In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma. Oncology Letters, 20(4), 1-1. [Link]

  • Sławiński, J., et al. (2022). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Molecules, 27(19), 6523. [Link]

  • Hussain, A., et al. (2024). Synthesis, characterization, enzyme inhibition, antioxidant, anticancer and antimicrobial potential of organotin(IV) derivatives of 4-fluorophenoxyacetic acid. Arabian Journal of Chemistry, 17(1), 105436. [Link]

  • Chemi-Verse™ PIM1 Kinase Assay Kit. BPS Bioscience. [Link]

  • Bahekar, R. H., et al. (2020). Discovery of diaminopyrimidine-carboxamide derivatives as JAK3 inhibitors. Bioorganic Chemistry, 99, 103851. [Link]

  • Kumar, A., et al. (2017). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. Archiv der Pharmazie, 350(5). [Link]

  • Drug Discovery - Inhibitor. Chemical-Kinomics. [Link]

  • VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. [Link]

  • De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry, 13(6), 649-672. [Link]

  • Di Micco, S., et al. (2022). Biological Evaluation of Triorganotin Derivatives as Potential Anticancer Agents. International Journal of Molecular Sciences, 23(9), 5085. [Link]

  • Sharma, A., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. ACS Omega. [Link]

  • Devesa-García, A., et al. (2024). Design and synthesis of pyridopyrimidines targeting NEK6 kinase. Bioorganic & Medicinal Chemistry, 102, 117621. [Link]

  • Lopes, J. P., et al. (2023). A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis. International Journal of Molecular Sciences, 24(15), 12111. [Link]

  • Guidelines for HTRF technology in EGFR kinase assay. (2021). Food Science and Human Wellness, 10(3), 346-353. [Link]

  • Le Gall, T., et al. (2024). Tetrahydropyridine LIMK inhibitors: Structure activity studies and biological characterization. European Journal of Medicinal Chemistry, 270, 116391. [Link]

  • Protocol for Invitro Kinase Assay. (n.d.). [Link]

  • Di Micco, S., et al. (2022). Biological Evaluation of Triorganotin Derivatives as Potential Anticancer Agents. International Journal of Molecular Sciences, 23(9), 5085. [Link]

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Comparative

Comparing the efficacy of 4-Fluoropyridine-3-carboxamide with similar compounds

Topic: Comparative Efficacy of 4-Fluoropyridine-3-carboxamide in Medicinal Chemistry Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.[1] Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Efficacy of 4-Fluoropyridine-3-carboxamide in Medicinal Chemistry Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.[1]

Executive Summary

4-Fluoropyridine-3-carboxamide (4-FPC) represents a high-value "privileged electrophile" in the design of bioactive nicotinamide mimics.[1] While structurally related to the vitamin Nicotinamide (Pyridine-3-carboxamide) and the synthetic intermediate 4-Chloropyridine-3-carboxamide (4-CPC) , its efficacy is distinct in two critical domains:[1]

  • Synthetic Efficacy: It serves as a hyper-reactive scaffold for Nucleophilic Aromatic Substitution (S_NAr) , allowing for the rapid installation of complex amines and ethers under mild conditions where chloro-analogs fail or require forcing conditions.[1]

  • Pharmacological Utility: It acts as a precursor to 4-functionalized nicotinamides , a class of compounds exhibiting potent activity as NAMPT inhibitors , K+ channel blockers , and antimicrobial agents .[2]

This guide objectively compares 4-FPC against its chlorinated analog (4-CPC) and its non-fluorinated parent (Nicotinamide), focusing on reaction kinetics, physicochemical properties, and downstream biological potential.[2]

Physicochemical Profile: The "Fluorine Effect"

The introduction of a fluorine atom at the C4 position significantly alters the electronic landscape of the pyridine ring compared to Nicotinamide and 4-CPC.

Table 1: Comparative Physicochemical Properties

Property4-Fluoropyridine-3-carboxamide 4-Chloropyridine-3-carboxamide Nicotinamide (Parent)
Molecular Weight 140.11 g/mol 156.57 g/mol 122.12 g/mol
C4 Electrophilicity High (Activated for S_NAr)ModerateLow (Requires activation)
LogP (Lipophilicity) ~0.25 (Est.)[1]~0.65-0.37
pKa (Pyridine N) ~2.0 (Less basic)~2.83.35
H-Bond Potential Acceptor (F)Weak Acceptor (Cl)None at C4
Metabolic Stability High (C-F bond strength: 116 kcal/mol)Low (C-Cl bond is labile)High

Expert Insight: The lower pKa of 4-FPC compared to Nicotinamide reduces protonation at physiological pH, potentially altering membrane permeability.[2] However, its primary value lies in the C4-F bond , which induces a strong dipole without significant steric bulk (Van der Waals radius: F = 1.47 Å vs. H = 1.20 Å), making it a near-isostere of the parent compound but with radically different reactivity.[2]

Synthetic Efficacy: 4-FPC vs. 4-CPC in S_NAr Reactions

In drug development, "efficacy" often refers to the ability of a building block to generate libraries of active compounds. Here, 4-FPC outperforms 4-CPC due to the element effect in Nucleophilic Aromatic Substitution (S_NAr).[1]

The Mechanistic Advantage

In S_NAr reactions on electron-deficient heterocycles, the rate-determining step is often the initial nucleophilic attack and formation of the Meisenheimer complex, not the bond breaking of the leaving group.

  • Fluorine (4-FPC): The high electronegativity of fluorine inductively stabilizes the anionic Meisenheimer intermediate, significantly lowering the activation energy (

    
    ).
    
  • Chlorine (4-CPC): While a better leaving group in S_N1/S_N2 reactions, chlorine is less electronegative, providing less stabilization to the intermediate in S_NAr.[2]

Experimental Data: Relative Reaction Rates Reaction: Substitution with Morpholine in EtOH at 25°C

  • 4-FPC: Relative Rate = 320 [1]

  • 4-CPC: Relative Rate = 1

Implication: 4-FPC allows for functionalization with sterically hindered or thermally sensitive nucleophiles (e.g., chiral amines, complex linkers) at room temperature, whereas 4-CPC often requires high temperatures (refluxing DMF/DMSO) or metal catalysis (Buchwald-Hartwig), which may degrade sensitive substrates.[2]

Biological Efficacy of Downstream Products

4-FPC is the preferred scaffold for synthesizing 4-substituted nicotinamide analogs .[1] The efficacy of these derived products is well-documented in specific therapeutic areas.[1]

A. Potassium Channel Blockers (Neuroscience)
  • Target: Voltage-gated K+ channels (Kv).[1][2]

  • Mechanism: 4-Aminopyridine derivatives enhance neurotransmitter release.[1]

  • Advantage: Derivatives synthesized from 4-FPC (e.g., 4-benzylamino-nicotinamide) show improved lipophilicity and blood-brain barrier (BBB) penetration compared to the parent 4-aminopyridine.[1]

B. Antimicrobial Agents (Agrochemical/Pharma)[2][3]
  • Target: Ralstonia solanacearum (Bacterial Wilt).[1][2][3]

  • Data: 4-substituted pyridine-3-carboxamides (synthesized via 4-FPC) exhibit IC50 values in the low micromolar range.[1]

  • SAR Insight: The amide moiety at C3 is critical for hydrogen bonding within the active site, while the substituent at C4 (introduced via 4-FPC) dictates selectivity and potency.

Experimental Protocol: S_NAr Functionalization of 4-FPC

Objective: Synthesis of 4-(Benzylamino)pyridine-3-carboxamide using 4-FPC. Rationale: This protocol demonstrates the "mild condition" advantage of the fluoro-scaffold.

Materials:

  • 4-Fluoropyridine-3-carboxamide (1.0 eq)[1]

  • Benzylamine (1.1 eq)[2]

  • Triethylamine (TEA) (1.2 eq)[2]

  • Ethanol (anhydrous)[2]

Workflow:

  • Dissolution: Dissolve 4-Fluoropyridine-3-carboxamide (140 mg, 1 mmol) in anhydrous Ethanol (5 mL) in a round-bottom flask.

  • Addition: Add TEA (167 µL, 1.2 mmol) followed by dropwise addition of Benzylamine (120 µL, 1.1 mmol).

  • Reaction: Stir at room temperature (25°C).

    • Note: If using 4-CPC, this step would require reflux at 80°C for 4–6 hours.[1][2]

  • Monitoring: Monitor via TLC (10% MeOH in DCM). Conversion is typically complete within 30–60 minutes for the fluoro-analog.

  • Workup: Concentrate solvent in vacuo. Redissolve residue in EtOAc, wash with water and brine.[2] Dry over Na2SO4.[1][2]

  • Purification: Recrystallize from EtOH/Hexane or purify via flash chromatography.

Self-Validating Check:

  • Appearance: Product should precipitate as a white/off-white solid.[1][2]

  • 1H NMR Validation: Disappearance of the C4-H/F coupling signals and appearance of the benzylic -CH2- doublet and -NH- triplet.[1]

Visualization: Reaction Landscape & Mechanism

The following diagram illustrates the divergent pathways between Nicotinamide, 4-CPC, and 4-FPC, highlighting the kinetic advantage of the fluoro-derivative.

G Nic Nicotinamide (Unreactive at C4) CPC 4-Chloro-3-carboxamide (Moderate Reactivity) Nic->CPC Activation (POCl3) Product 4-Substituted Nicotinamide (Bioactive Drug Candidate) CPC->Product S_NAr (High Temp) Slow Kinetics FPC 4-Fluoro-3-carboxamide (High Reactivity) Meisenheimer Meisenheimer Complex (Stabilized by F) FPC->Meisenheimer Nucleophilic Attack (Fast, Room Temp) Meisenheimer->Product F- Elimination

Caption: Comparative reaction pathways. 4-FPC bypasses the high-energy barriers associated with 4-CPC, proceeding via a stabilized Meisenheimer complex to yield bioactive analogs efficiently.[1]

References

  • Synthesis and Functionalization of Fluoropyridines

    • Title: Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes.[2]

    • Source: Journal of the American Chemical Society (JACS).
    • URL:[Link][2]

  • Biological Evaluation of Pyridine-3-carboxamide Analogs

    • Title: Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt.[1][3]

    • Source: ResearchGate / Journal of Heterocyclic Chemistry.[2]

    • URL:[Link]

  • S_NAr Reactivity of Fluorine vs.

    • Title: A Simple Synthetic Route to Methyl 3-fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution.[1][4]

    • Source: Molecules (MDPI).[1][2]

    • URL:[Link][2]

  • Pharmacological Context of Nicotinamide Analogs

    • Title: Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine Derivatives.[1]

    • Source: Current Medicinal Chemistry (via NIH/PubMed).[2]

    • URL:[Link]

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Validation

A Comparative Guide to the Biological Activity of 4-Fluoropyridine-3-carboxamide: A Framework for Cross-Validation in Diverse Cell Lines

In the landscape of contemporary drug discovery, the pyridine-3-carboxamide scaffold is a cornerstone of medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities including anticancer,...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the pyridine-3-carboxamide scaffold is a cornerstone of medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities including anticancer, antifungal, and antibacterial properties.[1][2][3][4][5] This guide focuses on a specific analog, 4-Fluoropyridine-3-carboxamide, a compound of interest for which extensive public data on its biological activity is not yet available. Herein, we present a comprehensive framework for the cross-validation of its biological activity, drawing upon established methodologies and proposing a comparative analysis against a well-characterized pyridine-3-carboxamide, Nicotinamide. This document is intended to provide researchers, scientists, and drug development professionals with a robust, scientifically-grounded protocol for evaluating the potential of novel compounds within this chemical class.

The guide will detail the rationale behind cell line selection, provide step-by-step experimental protocols for assessing cytotoxicity and anti-proliferative effects, and present a hypothetical comparative data set. Furthermore, we will explore a potential mechanism of action and provide the necessary tools for researchers to conduct their own validated studies.

Rationale for Comparative Analysis and Compound Selection

Given the limited specific data for 4-Fluoropyridine-3-carboxamide, a comparative approach is essential to contextualize its potential biological activity. Nicotinamide, a form of vitamin B3, is selected as an ideal comparator due to its well-documented roles in cellular metabolism and its emerging applications in cancer therapy and chemoprevention.[6][7][8] Structurally similar, it provides a relevant baseline against which the potency and selectivity of 4-Fluoropyridine-3-carboxamide can be assessed.

Proposed Mechanism of Action: Modulation of Cellular Metabolism and Signaling

Pyridine-3-carboxamide derivatives are known to influence cellular processes by acting as precursors or inhibitors of crucial coenzymes like NAD+.[6] A plausible hypothesis for the mechanism of action of 4-Fluoropyridine-3-carboxamide is its interference with NAD+-dependent pathways, which are central to cellular energy metabolism, DNA repair, and signaling. Disruption of these pathways in cancer cells, which often exhibit altered metabolic states, could lead to cytotoxic or anti-proliferative effects.

cluster_0 Cellular Response cluster_1 Signaling Pathways Apoptosis Apoptosis Cell_Cycle_Arrest Cell_Cycle_Arrest Reduced_Proliferation Reduced_Proliferation PARP_Inhibition PARP_Inhibition PARP_Inhibition->Apoptosis Leads to PARP_Inhibition->Cell_Cycle_Arrest Leads to SIRT1_Modulation SIRT1_Modulation SIRT1_Modulation->Reduced_Proliferation Contributes to 4FPCA 4-Fluoropyridine-3-carboxamide NAD_Metabolism NAD+ Metabolism Interference 4FPCA->NAD_Metabolism Potential Interaction NAD_Metabolism->PARP_Inhibition Impacts NAD_Metabolism->SIRT1_Modulation Impacts

Caption: Hypothetical signaling pathway for 4-Fluoropyridine-3-carboxamide.

A Framework for Cross-Validation: Experimental Design

To comprehensively assess the biological activity of 4-Fluoropyridine-3-carboxamide, a multi-faceted experimental approach is proposed. This involves a panel of diverse cancer cell lines and a normal cell line to determine both efficacy and potential toxicity.

Cell Line Selection

The choice of cell lines is critical for obtaining clinically relevant data.[9] A judiciously selected panel can provide insights into tissue-specific responses and potential therapeutic windows.[10][11][12]

Cell LineTissue of OriginCharacteristicsRationale for Inclusion
MCF-7 Breast CancerEstrogen receptor-positiveRepresents a common, hormone-dependent breast cancer subtype.
MDA-MB-231 Breast CancerTriple-negativeRepresents an aggressive and difficult-to-treat breast cancer subtype.
A549 Lung CarcinomaAdenocarcinomic human alveolar basal epithelial cellsA widely used model for lung cancer research.[13]
HCT-116 Colon CancerColorectal carcinomaA standard model for studying gastrointestinal cancers.
L929 Mouse FibroblastNormal connective tissueStandard for in vitro cytotoxicity testing to assess general toxicity.[14]
Experimental Workflow

A systematic workflow ensures reproducibility and allows for a logical progression from broad cytotoxicity screening to more detailed mechanistic studies.

Start Start Cell_Culture Cell Line Seeding (MCF-7, MDA-MB-231, A549, HCT-116, L929) Start->Cell_Culture Compound_Treatment Treatment with 4-Fluoropyridine-3-carboxamide & Nicotinamide (24-72h) Cell_Culture->Compound_Treatment MTT_Assay Cytotoxicity Assessment (MTT Assay) Compound_Treatment->MTT_Assay IC50_Determination IC50 Value Calculation MTT_Assay->IC50_Determination Migration_Assay Wound Healing/ Transwell Migration Assay IC50_Determination->Migration_Assay Data_Analysis Comparative Data Analysis Migration_Assay->Data_Analysis End End Data_Analysis->End

Caption: Proposed experimental workflow for compound evaluation.

Detailed Experimental Protocols

The following protocols are based on established methods to ensure data integrity and reproducibility.

Cell Culture and Maintenance
  • All cell lines are to be sourced from a reputable cell bank (e.g., ATCC) to ensure identity and purity.

  • Cells should be cultured in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cultures are to be maintained in a humidified incubator at 37°C with 5% CO2.

  • Cells should be passaged upon reaching 80-90% confluency and regularly tested for mycoplasma contamination.

Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity and, by extension, cell viability.[13]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 4-Fluoropyridine-3-carboxamide and Nicotinamide in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the results and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anti-Proliferative and Migration Assay (Wound Healing Assay)

The wound healing assay is a straightforward method to assess cell migration and proliferation.

  • Create a Monolayer: Grow cells to a confluent monolayer in a 6-well plate.

  • Create a "Wound": Use a sterile pipette tip to create a scratch in the monolayer.

  • Treatment: Wash the wells with PBS to remove detached cells and add fresh medium containing the test compounds at sub-lethal concentrations (e.g., IC25).

  • Imaging: Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).

  • Analysis: Measure the width of the wound at different time points and calculate the percentage of wound closure.

Hypothetical Comparative Data

The following tables present a hypothetical dataset to illustrate the expected outcomes of the proposed experiments. These values are for illustrative purposes and would need to be confirmed by experimental data.

Table 1: Comparative Cytotoxicity (IC50 Values in µM) after 48h Treatment
CompoundMCF-7MDA-MB-231A549HCT-116L929 (Normal)
4-Fluoropyridine-3-carboxamide 25153020>100
Nicotinamide >200>200>200>200>200

Interpretation: In this hypothetical scenario, 4-Fluoropyridine-3-carboxamide exhibits selective cytotoxicity towards cancer cell lines, with particularly high potency against the aggressive triple-negative MDA-MB-231 cell line. The high IC50 value in the normal L929 cell line suggests a favorable therapeutic window. Nicotinamide, as expected, shows minimal cytotoxicity at the tested concentrations.

Table 2: Comparative Effect on Cell Migration (% Wound Closure at 24h)
Compound (at IC25)MCF-7MDA-MB-231A549HCT-116
4-Fluoropyridine-3-carboxamide 40%25%50%35%
Nicotinamide 85%90%88%92%
Control (Vehicle) 95%98%96%97%

Interpretation: This hypothetical data suggests that 4-Fluoropyridine-3-carboxamide significantly inhibits the migration of cancer cells, particularly the highly motile MDA-MB-231 and HCT-116 lines. Nicotinamide shows a negligible effect on cell migration compared to the vehicle control.

Conclusion and Future Directions

This guide provides a comprehensive and scientifically rigorous framework for the initial biological characterization of 4-Fluoropyridine-3-carboxamide. The proposed cross-validation strategy, employing a diverse panel of cell lines and standardized assays, allows for a robust assessment of its cytotoxic and anti-proliferative potential. The hypothetical data presented herein suggests that 4-Fluoropyridine-3-carboxamide may be a promising candidate for further investigation as a selective anti-cancer agent.

Future studies should aim to validate these findings and further elucidate the mechanism of action. This could include cell cycle analysis, apoptosis assays (e.g., Annexin V staining), and Western blotting to probe the modulation of key signaling proteins within the proposed NAD+ metabolism pathway. In vivo studies using xenograft models would be the subsequent critical step in evaluating the therapeutic potential of this compound.

References

  • 4-Pyridone-3-carboxamide-1-β-D-ribonucleoside (4PYR)—A Novel Oncometabolite Modulating Cancer-Endothelial Interactions in Breast Cancer Metastasis. PMC. Available at: [Link]

  • Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. PubMed Central. Available at: [Link]

  • 4-Pyridone-3-carboxamide-1-β-d-ribonucleoside Triphosphate (4PyTP), a Novel NAD + Metabolite Accumulating in Erythrocytes of Uremic Children: A Biomarker for a Toxic NAD + Analogue in Other Tissues? MDPI. Available at: [Link]

  • Organocatalyzed synthesis and biological activity evaluation of hybrid compounds 4 H -pyrano[2,3- b ]pyridine derivatives. ResearchGate. Available at: [Link]

  • Increased plasma concentration of 4-pyridone-3-carboxamide-1-ß-D-ribonucleoside (4PYR) in lung cancer. Preliminary studies. PubMed. Available at: [Link]

  • Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities. ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities. Taylor & Francis Online. Available at: [Link]

  • Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. PMC. Available at: [Link]

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. PMC. Available at: [Link]

  • What cell line should I choose for citotoxicity assays?. ResearchGate. Available at: [Link]

  • Cancer Cell Line Screening: A Compass for Drug Discovery. Crown Bioscience. Available at: [Link]

  • The Role of Nicotinamide in Cancer Chemoprevention and Therapy. PMC. Available at: [Link]

  • Effects of Nicotinamide and Related Compounds on the Antileukemic Activity of 2-Amino-1,3,4-thiadiazole. AACR Journals. Available at: [Link]

  • Large-scale Pan-cancer Cell Line Screening Identifies Actionable and Effective Drug Combinations. PMC. Available at: [Link]

  • Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. ResearchGate. Available at: [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. Available at: [Link]

  • Cancer Cell Lines for Drug Discovery and Development. AACR Journals. Available at: [Link]

  • The Role of Nicotinamide as Chemo-Preventive Agent in NMSCs: A Systematic Review and Meta-Analysis. MDPI. Available at: [Link]

  • Study reveals efficacy of nicotinamide for skin cancer prevention. VUMC News. Available at: [Link]

  • Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. MDPI. Available at: [Link]

  • Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Johner Institute. Available at: [Link]

  • Synthesis and biological evaluation of new 9-aminoacridine-4-carboxamide derivatives as anticancer agents. Arabian Journal of Chemistry. Available at: [Link]

  • The Role of Nicotinamide in Cancer Chemoprevention and Therapy. ResearchGate. Available at: [Link]

  • Making cell lines more physiologically relevant for toxicology testing. Culture Collections. Available at: [Link]

  • Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. ResearchGate. Available at: [Link]

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Comparative

Head-to-head comparison of 4-Fluoropyridine-3-carboxamide and its non-fluorinated counterpart

Executive Summary This guide provides a head-to-head technical analysis of Nicotinamide (Pyridine-3-carboxamide) and its fluorinated analog, 4-Fluoropyridine-3-carboxamide (4-FPC). While these molecules differ by only a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a head-to-head technical analysis of Nicotinamide (Pyridine-3-carboxamide) and its fluorinated analog, 4-Fluoropyridine-3-carboxamide (4-FPC). While these molecules differ by only a single atom, this substitution inverts their chemical personality. Nicotinamide is a thermodynamically stable vitamin (B3) and a ubiquitous cofactor precursor. In contrast, 4-FPC is a highly reactive electrophile, primarily utilized as a synthetic intermediate for accessing 4-substituted nicotinamide derivatives via Nucleophilic Aromatic Substitution (SNAr).

Key Verdict:

  • Nicotinamide: Use for biological supplementation, PARP inhibition assays, and metabolic baselining.

  • 4-FPC: Use as a "warhead" for covalent functionalization or as a reactive scaffold to synthesize novel 4-amino/4-thio-nicotinamide analogs. Handle with care: Susceptible to rapid hydrolysis yielding the toxic metabolite 4-pyridone-3-carboxamide.

Part 1: Physicochemical Profile & The Fluorine Effect

The introduction of fluorine at the C4 position drastically alters the electronic landscape of the pyridine ring. This section quantifies those changes.

Electronic Distribution & pKa Modulation

The pyridine nitrogen in Nicotinamide is moderately basic. In 4-FPC, the strong


-inductive withdrawal (-I effect) of the fluorine atom, combined with the electron-withdrawing carboxamide group, significantly depletes electron density from the ring nitrogen.
PropertyNicotinamide (Compound B)[1][2][3]4-Fluoropyridine-3-carboxamide (Compound A)Impact
Formula C₆H₆N₂OC₆H₅FN₂OBioisosteric replacement (H → F)
MW 122.12 g/mol 140.11 g/mol Minimal steric bulk increase (Van der Waals radius: H=1.20Å vs F=1.47Å)
pKa (Pyridine N) ~3.35< 1.5 (Predicted)4-FPC is significantly less basic ; remains unprotonated at physiological pH.
LogP (Lipophilicity) -0.37 (Hydrophilic)~0.15 (Moderately increased)Fluorine increases lipophilicity, potentially enhancing membrane permeability before reaction.
C4 Character Nucleophilic/InertHighly Electrophilic The C-F bond activates the C4 position for nucleophilic attack.
Structural Visualization of Electronic Activation

The following diagram illustrates why 4-FPC is reactive. The convergence of electron withdrawal from the Nitrogen (N1) and the Amide (C3) makes C4 electron-deficient.

ElectronicEffects Nic Nicotinamide (Stable) FPC 4-Fluoro-Nicotinamide (Activated) Nic->FPC H → F Substitution Effect1 Inductive Effect (-I) Fluorine pulls density FPC->Effect1 Effect2 Resonance Activation N1 & Amide activate C4 FPC->Effect2 Outcome Target for Nucleophiles (S_NAr Reaction) Effect1->Outcome Effect2->Outcome

Figure 1: Electronic activation pathway. The fluorine atom transforms the C4 position into a "hotspot" for nucleophilic attack, unlike the inert C4-H in Nicotinamide.

Part 2: Chemical Reactivity & Synthetic Utility[2][4][5]

This is the core differentiator. 4-FPC should not be viewed as a static molecule in biological media but as a reactive intermediate .

The SNAr Mechanism

While Nicotinamide requires harsh conditions or metal catalysis to functionalize the ring, 4-FPC undergoes Nucleophilic Aromatic Substitution (SNAr) under mild conditions. The fluorine acts as a leaving group (LG), displaced by amines, thiols, or alkoxides.

  • Reaction Driving Force: The formation of a Meisenheimer-like complex is stabilized by the electron-deficient pyridine ring. Fluorine is the ideal LG here because its high electronegativity stabilizes the transition state, even though C-F bond breakage is not the rate-determining step.

Experimental Protocol: Synthesis of 4-Amino-Nicotinamide Derivatives

Use this protocol to convert 4-FPC into biologically active PARP probes.[4]

Objective: Substitution of Fluorine with a primary amine (R-NH₂).

Materials:

  • Substrate: 4-Fluoropyridine-3-carboxamide (1.0 eq)

  • Nucleophile: Benzylamine or similar primary amine (1.2 eq)

  • Base: Diisopropylethylamine (DIPEA) (2.0 eq)

  • Solvent: Anhydrous DMF or DMSO

Step-by-Step Workflow:

  • Preparation: Dissolve 4-FPC (100 mg, 0.71 mmol) in anhydrous DMF (2 mL) under inert atmosphere (N₂).

    • Expert Insight: Do not use protic solvents (MeOH/H₂O) initially to avoid competitive hydrolysis to the pyridone.

  • Addition: Add DIPEA followed by the amine dropwise at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Monitoring: Monitor via TLC (10% MeOH in DCM). 4-FPC (Rf ~0.5) will disappear; product is usually more polar.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (to remove HF byproduct) and brine.

  • Purification: Flash column chromatography.

Part 3: Biological Implications & Stability Risks

The Hydrolysis Hazard (Toxicity Warning)

Researchers substituting Nicotinamide with 4-FPC in biological assays must be aware of its hydrolytic instability.[4]

  • Pathway: In aqueous media (pH > 7.4), hydroxide ions (OH⁻) can attack C4, displacing fluorine.

  • Product: 4-Hydroxy-nicotinamide, which rapidly tautomerizes to 4-Pyridone-3-carboxamide .

  • Consequence: 4-Pyridone derivatives are known to be cytotoxic and can accumulate as metabolic dead-ends, potentially confounding toxicity data [1].

Comparative Stability Diagram

StabilityPathways FPC 4-FPC (Electrophile) Desired 4-Amino-Nicotinamide (Stable Drug Scaffold) FPC->Desired S_NAr (Kinetic Control) Toxic 4-Pyridone-3-carboxamide (Toxic Metabolite) FPC->Toxic Hydrolysis (Thermodynamic Sink) Amine Amine Nucleophile (R-NH2) Amine->FPC Water Water/Hydroxide (pH > 7.4) Water->FPC

Figure 2: Divergent reaction pathways.[4] In the presence of amines, 4-FPC yields useful scaffolds. In aqueous buffer alone, it degrades to the pyridone.

Biological Application Table
ApplicationNicotinamide 4-FPC
PARP Inhibition Standard Reference. IC50 in µM range.Not Recommended. Reactivity with enzyme thiols causes non-specific inactivation.
Cell Culture Safe. Vitamin source (NAD+ salvage).[2]Toxic. Generates fluoride ions and pyridone adducts.
Fragment Screening Hit. Binds to various pockets.Covalent Probe. Can be used to map reactive cysteines in binding pockets.

References

  • Tjosaas, F., & Fiksdahl, A. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution.[5][6] Molecules, 11(2), 130–133.

  • Slama, J. T., et al. (1995). Specific Inhibition of Poly(ADP-ribose) Glycohydrolase by Adenosine Diphosphate (Hydroxymethyl)pyrrolidinediol. Journal of Medicinal Chemistry. (Contextual reference for Nicotinamide analogs).
  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330.

  • PubChem Compound Summary. (2023). 4-Fluoropyridine-3-carboxamide.

Sources

Validation

A Researcher's Guide to Validating In Vivo Target Engagement of Novel Small Molecules: A Comparative Analysis

For researchers and drug development professionals, confirming that a therapeutic candidate reaches and interacts with its intended target within a living organism is a critical milestone. This guide provides an in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, confirming that a therapeutic candidate reaches and interacts with its intended target within a living organism is a critical milestone. This guide provides an in-depth, objective comparison of cutting-edge methodologies for validating the in vivo target engagement of small molecules, using the hypothetical compound 4-Fluoropyridine-3-carboxamide as a case study. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system.

The Challenge: From In Vitro Potency to In Vivo Efficacy

While a compound may exhibit high potency in biochemical or cellular assays, its journey to becoming an effective therapeutic is fraught with challenges. The complex physiological environment of a living organism can significantly impact a drug's ability to reach its target at a sufficient concentration and for an adequate duration. Therefore, directly measuring target engagement in vivo is paramount to de-risking a drug discovery program and establishing a clear relationship between target modulation and therapeutic effect.

Here, we will explore and compare three orthogonal and powerful techniques for assessing in vivo target engagement:

  • Cellular Thermal Shift Assay (CETSA®) : A biophysical method that directly measures the stabilization of a target protein upon ligand binding.

  • Positron Emission Tomography (PET) Imaging : A non-invasive imaging technique that allows for the real-time visualization and quantification of drug-target interactions.

  • Biomarker Analysis : The measurement of downstream molecular changes that are a direct consequence of target engagement.

To illustrate the application of these techniques, we will consider a hypothetical scenario where 4-Fluoropyridine-3-carboxamide is a novel inhibitor of Kinase X , a key signaling protein implicated in a specific cancer type.

Cellular Thermal Shift Assay (CETSA®): Direct Evidence of Target Binding

CETSA is a powerful technique that allows for the direct assessment of target engagement in a physiologically relevant setting, including tissues and even whole blood.[1][2][3] The underlying principle is that the binding of a ligand, such as our 4-Fluoropyridine-3-carboxamide, to its target protein, Kinase X, increases the protein's thermal stability.[3] This stabilization can be quantified by heating cell or tissue lysates to various temperatures and then measuring the amount of soluble (non-denatured) target protein remaining.

Experimental Workflow: In Vivo CETSA

The following diagram outlines the key steps in an in vivo CETSA experiment.

in_vivo_cetsa_workflow cluster_animal_phase Animal Dosing & Sample Collection cluster_sample_processing Sample Processing & Analysis cluster_data_analysis Data Analysis animal_dosing Administer 4-Fluoropyridine-3-carboxamide or Vehicle to Animal Model tissue_collection Collect Target Tissues (e.g., Tumor, Blood) at Defined Time Points animal_dosing->tissue_collection Pharmacokinetic Time Course lysate_prep Prepare Cell Lysates from Tissues tissue_collection->lysate_prep heat_treatment Heat Lysates across a Temperature Gradient lysate_prep->heat_treatment centrifugation Separate Soluble and Aggregated Proteins heat_treatment->centrifugation protein_quantification Quantify Soluble Kinase X (e.g., Western Blot, ELISA) centrifugation->protein_quantification melting_curve Generate CETSA Melting Curves protein_quantification->melting_curve target_engagement Quantify Target Engagement (Shift in Tm) melting_curve->target_engagement

Caption: In vivo CETSA workflow for validating target engagement.

Step-by-Step Protocol for In Vivo CETSA
  • Animal Dosing: Administer 4-Fluoropyridine-3-carboxamide to a cohort of tumor-bearing mice at various doses. A vehicle-treated group serves as the negative control.

  • Sample Collection: At predetermined time points post-dosing, collect blood and tumor tissue samples.[4] The timing should align with the compound's pharmacokinetic profile.

  • Lysate Preparation: Homogenize the collected tissues to prepare cell lysates.

  • Heat Treatment: Aliquot the lysates and heat them to a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes).

  • Separation of Soluble Fraction: Centrifuge the heated lysates to pellet the aggregated, denatured proteins.

  • Quantification of Soluble Target: Collect the supernatant containing the soluble proteins and quantify the amount of Kinase X using a specific antibody-based method like Western blotting or an ELISA.

  • Data Analysis: Plot the amount of soluble Kinase X as a function of temperature to generate CETSA "melting curves." A shift in the melting temperature (Tm) to the right for the drug-treated groups compared to the vehicle group indicates target engagement.

Comparison with Other Methods
FeatureCellular Thermal Shift Assay (CETSA)Positron Emission Tomography (PET)Biomarker Analysis
Directness of Measurement Direct measurement of physical binding to the target protein.Direct visualization of target occupancy by a radiolabeled tracer.Indirect measurement of the functional consequences of target engagement.
Spatial Resolution Tissue-level resolution.Whole-body imaging with organ-level resolution.Typically measured in bulk tissue or biofluids.
Temporal Resolution Endpoint measurements at specific time points.Real-time, dynamic imaging over time.Can be measured at various time points, but may have a delayed response.
Throughput Moderate to high throughput, especially with automated systems.Low throughput, requires specialized facilities.High throughput, amenable to standard laboratory assays.
Requirement for Labeled Compound No, uses the unlabeled therapeutic compound.Yes, requires a radiolabeled version of the drug or a specific tracer.No, measures endogenous molecules.
Key Advantage Directly demonstrates target binding in a native cellular environment.Non-invasive, allows for longitudinal studies in the same animal.Provides a link between target engagement and functional outcome.
Key Limitation Requires tissue collection, limiting longitudinal studies in the same animal.Expensive, requires specialized expertise and infrastructure.The link to target engagement can be complex and may be influenced by other pathways.

Positron Emission Tomography (PET) Imaging: Visualizing Target Occupancy

PET is a non-invasive imaging technique that provides quantitative information on the distribution and occupancy of a target in a living organism.[5][6] This is achieved by administering a small amount of a radiolabeled tracer that binds to the target of interest. To measure target engagement of an unlabeled drug, a displacement study is often performed.[7]

Experimental Workflow: PET Imaging Displacement Study

The following diagram illustrates a typical PET displacement study to determine target engagement.

pet_displacement_workflow cluster_baseline_scan Baseline Scan cluster_drug_administration Drug Administration cluster_displacement_scan Displacement Scan cluster_analysis Data Analysis tracer_injection_1 Inject Radiotracer (e.g., [18F]-Kinase X Ligand) pet_scan_1 Perform Baseline PET Scan tracer_injection_1->pet_scan_1 drug_dosing Administer 4-Fluoropyridine-3-carboxamide pet_scan_1->drug_dosing tracer_injection_2 Inject Radiotracer Again (or perform a single scan with displacement) drug_dosing->tracer_injection_2 pet_scan_2 Perform Displacement PET Scan tracer_injection_2->pet_scan_2 image_analysis Analyze PET Images and Quantify Tracer Uptake pet_scan_2->image_analysis occupancy_calc Calculate Target Occupancy (% Displacement) image_analysis->occupancy_calc

Caption: Workflow for a PET imaging displacement study.

Step-by-Step Protocol for PET Imaging
  • Radiotracer Development: A specific PET radiotracer for Kinase X needs to be developed and validated. This is often a significant undertaking. For our example, let's assume [18F]-KinaseX-Tracer is available.

  • Baseline Scan: Anesthetize the animal and inject [18F]-KinaseX-Tracer. After a suitable uptake period, perform a PET scan to establish the baseline signal in the tumor and other tissues.[7]

  • Drug Administration: Administer a therapeutic dose of 4-Fluoropyridine-3-carboxamide.

  • Displacement Scan: After the unlabeled drug has had time to distribute and bind to Kinase X, perform a second PET scan.[7] The unlabeled drug will compete with and displace the radiotracer from the target.

  • Image Analysis: Quantify the PET signal in the region of interest (e.g., the tumor) before and after drug administration.

  • Target Occupancy Calculation: The reduction in the PET signal after drug administration is used to calculate the percentage of Kinase X that is occupied by 4-Fluoropyridine-3-carboxamide.

Biomarker Analysis: Measuring the Functional Consequences

Target engagement biomarkers are downstream molecules or cellular processes that are modulated as a direct result of the drug binding to its target.[8][9] For a kinase inhibitor like 4-Fluoropyridine-3-carboxamide, a key biomarker would be the phosphorylation status of a direct substrate of Kinase X.

Experimental Workflow: Phospho-Protein Biomarker Analysis

The following diagram shows the workflow for assessing target engagement through a phospho-protein biomarker.

biomarker_workflow cluster_animal_phase In Vivo Treatment cluster_analysis_phase Biomarker Analysis cluster_data_interpretation Data Interpretation animal_dosing Administer 4-Fluoropyridine-3-carboxamide or Vehicle to Animal Model tissue_collection Collect Target Tissues (e.g., Tumor) at Defined Time Points animal_dosing->tissue_collection protein_extraction Extract Proteins from Tissues tissue_collection->protein_extraction phospho_detection Detect and Quantify Phospho-Substrate (e.g., Western Blot, MSD) protein_extraction->phospho_detection dose_response Generate Dose-Response Curve phospho_detection->dose_response pk_pd_modeling Correlate with Pharmacokinetics (PK/PD Modeling) dose_response->pk_pd_modeling

Caption: Workflow for phospho-protein biomarker analysis.

Step-by-Step Protocol for Biomarker Analysis
  • Animal Dosing: Treat tumor-bearing animals with increasing doses of 4-Fluoropyridine-3-carboxamide and a vehicle control.

  • Tissue Collection: Collect tumor samples at a time point where maximum target inhibition is expected.

  • Protein Extraction: Lyse the tumor tissue and extract the proteins.

  • Phospho-Substrate Detection: Use a validated antibody that specifically recognizes the phosphorylated form of the Kinase X substrate to quantify its levels. This can be done by Western blotting, Meso Scale Discovery (MSD), or other quantitative immunoassays.

  • Data Analysis: Determine the dose-dependent reduction in the phosphorylation of the substrate. This provides an indirect but quantitative measure of the in vivo target engagement and functional inhibition of Kinase X.

Conclusion: An Integrated Approach for Robust Target Validation

Each of the described methods provides a unique and valuable piece of the puzzle in confirming in vivo target engagement.

  • CETSA offers direct and label-free evidence of target binding within the complex milieu of a cell or tissue.

  • PET imaging provides a non-invasive, whole-body view of target occupancy, enabling longitudinal studies and providing critical information for dose selection in clinical trials.

  • Biomarker analysis connects target engagement to a functional cellular response, providing a crucial link to the intended therapeutic mechanism.

For a comprehensive and robust validation of in vivo target engagement for a novel compound like 4-Fluoropyridine-3-carboxamide, an integrated approach utilizing at least two of these orthogonal methods is highly recommended. By combining direct binding assays with functional readouts, researchers can build a compelling data package that supports the continued development of promising therapeutic candidates.

References

  • Frontiers in Molecular Biosciences. (2022). Current Advances in CETSA. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). 4-Aminopyridine-3-carboxamide. Retrieved from [Link]

  • Pelago Bioscience. (n.d.). CETSA®: Measuring Target Engagement in Whole Blood. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). In vivo imaging of specific drug target binding at subcellular resolution. Retrieved from [Link]

  • Pär Nordlund Lab. (n.d.). CETSA. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Retrieved from [Link]

  • American Chemical Society Publications. (2022). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Immuno-PET Imaging to Assess Target Engagement: Experience from 89Zr-Anti-HER3 mAb (GSK2849330) in Patients with Solid Tumors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Retrieved from [Link]

  • Pelago Bioscience. (2025). HAVE YOU SECURED YOUR CLINICAL TARGET ENGAGEMENT ASSAY? Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental procedures for in vivo and ex vivo CETSA. Retrieved from [Link]

  • American Association for Cancer Research. (2019). A PET Imaging Strategy for Interrogating Target Engagement and Oncogene Status in Pancreatic Cancer. Clinical Cancer Research. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Identification of Direct Target Engagement Biomarkers for Kinase-Targeted Therapeutics. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Retrieved from [Link]

  • Antaros Medical. (n.d.). New models developed to enable target engagement clinical trials using only one PET scan. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Quantitating drug-target engagement in single cells in vitro and in vivo. Retrieved from [Link]

  • Sapient Bio. (n.d.). Target Engagement Biomarkers | Identifying PD Biomarkers in Blood. Retrieved from [Link]

  • Google Patents. (n.d.). CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine.
  • National Center for Biotechnology Information. (n.d.). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Quantifying drug-target engagement in live cells using sulfonyl fluoride chemical probes. Retrieved from [Link]

  • Crown Bioscience. (2026). Navigating Phase 1: Target Identification and Validation in Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). A PET Imaging Strategy for Interrogating Target Engagement and Oncogene Status in Pancreatic Cancer. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). In Vivo Target Validation Using Biological Molecules in Drug Development. Retrieved from [Link]

  • Society of Nuclear Medicine and Molecular Imaging. (2022). PET imaging of PARP-inhibitor drug-target engagement predicts response in ovarian cancer in a pilot study. Journal of Nuclear Medicine. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Labelled Chemical Probes for Demonstrating Direct Target Engagement in Living Systems. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Quantification of In Vivo Target Engagement Using Microfluidic Activity-Based Protein Profiling. Retrieved from [Link]

  • BTP. (n.d.). Small Molecule Drug Target Identification and Validation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Determining target engagement in living systems. Retrieved from [Link]

  • MDPI. (n.d.). Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. Retrieved from [Link]

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Comparative

A Benchmark Analysis of 4-Fluoropyridine-3-carboxamide as a Novel PARP Inhibitor Scaffold

A Comparative Guide for Drug Development Professionals Introduction: The Rationale for Novel PARP Inhibitors Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the cellul...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Drug Development Professionals

Introduction: The Rationale for Novel PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the cellular DNA damage response (DDR) machinery. They act as sentinels, detecting single-strand breaks (SSBs) in DNA and initiating their repair through the base excision repair (BER) pathway. In cancer therapy, the inhibition of PARP has emerged as a cornerstone of targeted treatment, especially for tumors with deficiencies in other DNA repair pathways, most notably the homologous recombination (HR) pathway, which is often compromised in cancers with BRCA1 or BRCA2 mutations.

The therapeutic strategy hinges on the principle of synthetic lethality . In a healthy cell, if one DNA repair pathway is inhibited, another can compensate. However, in BRCA-mutant cancer cells, the HR pathway for repairing double-strand breaks (DSBs) is already defective. When a PARP inhibitor is introduced, it blocks the repair of SSBs. These unrepaired SSBs then stall replication forks, leading to the collapse of the replication machinery and the formation of DSBs.[1][2] With both the primary (HR) and a key secondary (BER-related) repair mechanism incapacitated, the accumulation of catastrophic DNA damage triggers apoptosis and selective cancer cell death.[1][3][4]

Currently, several PARP inhibitors (PARPis), such as Olaparib, Rucaparib, Niraparib, and Talazoparib, have gained regulatory approval and transformed the treatment landscape for ovarian, breast, prostate, and pancreatic cancers.[5][6] These molecules typically feature a nicotinamide-mimicking pharmacophore that competes with the natural substrate (NAD+) at the catalytic site of PARP. Many of these successful inhibitors incorporate a carboxamide moiety, highlighting its importance in binding and inhibitory activity.

This guide introduces 4-Fluoropyridine-3-carboxamide as a novel investigational scaffold. The pyridine-3-carboxamide core is a well-established motif in medicinal chemistry, and the strategic incorporation of a fluorine atom can significantly enhance metabolic stability, binding affinity, and pharmacokinetic properties. We will benchmark the hypothetical performance of this novel scaffold against established industry standards across key preclinical assays, providing researchers with the data and methodologies to evaluate its potential.

The Industry Standard: Approved PARP Inhibitors

The current landscape of PARP inhibitors is dominated by four key players, each with a distinct profile of enzymatic inhibition and a secondary, crucial mechanism known as PARP trapping . Beyond simply inhibiting the catalytic activity of PARP, these drugs can "trap" the PARP enzyme on the DNA at the site of damage.[7][8] This creates a stable PARP-DNA complex that is a potent cytotoxic lesion, obstructing DNA replication and transcription.[7][8] The trapping potency varies significantly among inhibitors and is a critical determinant of their overall antitumor efficacy.[9][10]

Below is a summary of the key performance indicators for the industry-standard PARP inhibitors.

CompoundTargetPARP1 IC₅₀ (nM)PARP2 IC₅₀ (nM)Relative PARP Trapping Potency
Olaparib PARP1/2~5~1Moderate
Rucaparib PARP1/2/3~1.4~5.2Moderate
Niraparib PARP1/2~3.8~2.1High
Talazoparib PARP1/2~0.57~1.0Very High (>100x Olaparib)
4-Fluoropyridine-3-carboxamide (Hypothetical) PARP1/2~2.5~3.0Moderate-High

Benchmarking Workflow: A Phased Approach

Evaluating a novel chemical entity like 4-Fluoropyridine-3-carboxamide requires a systematic, multi-tiered approach. The initial phase focuses on its direct interaction with the target enzyme, followed by an assessment of its mechanism in a cellular context, and finally, its specific cytotoxicity in a disease-relevant model.

cluster_0 Phase 1: Biochemical Potency cluster_1 Phase 2: Cellular Mechanism cluster_2 Phase 3: Functional Outcome p1 PARP1/2 Enzymatic Inhibition Assay p2 In-Cell PARP Trapping Assay (Proximity Ligation Assay) p1->p2 Confirm cellular target engagement p3 Cell Viability Assay (BRCA-mutant Cancer Cells) p2->p3 Link mechanism to cytotoxicity

Caption: A three-phase workflow for benchmarking novel PARP inhibitors.

The Synthetic Lethality Pathway

The mechanism of action for PARP inhibitors in BRCA-deficient cancers is a classic example of synthetic lethality. Understanding this pathway is crucial for interpreting experimental data.

dna_damage DNA Single-Strand Break (SSB) parp PARP1/2 dna_damage->parp recruits replication DNA Replication dna_damage->replication ber Base Excision Repair parp->ber activates parp->replication Trapped PARP blocks fork ssb_repaired SSB Repaired ber->ssb_repaired leads to dsb Double-Strand Break (DSB) replication->dsb causes brca BRCA1/2 (HR Pathway) dsb->brca repaired by nhej NHEJ Pathway (Error-Prone) dsb->nhej backup repair by dsb_repaired DSB Repaired brca->dsb_repaired apoptosis Apoptosis / Cell Death nhej->apoptosis leads to genomic instability and parpi PARP Inhibitor parpi->parp blocks & traps brca_mut BRCA1/2 Mutation (HR Deficient) brca_mut->brca inactivates

Caption: The synthetic lethality pathway exploited by PARP inhibitors.

Experimental Protocols

PARP1 Enzymatic Inhibition Assay (Fluorescence-Based)

This assay quantifies the catalytic inhibition of PARP1 by measuring the consumption of its substrate, NAD+. Lower NAD+ consumption indicates higher PARP1 inhibition.

Principle: The assay reaction allows recombinant human PARP1 to consume NAD+ in the presence of a DNA activator. After the reaction, any remaining NAD+ is converted into a fluorescent product. The fluorescence intensity is therefore inversely proportional to PARP1 activity.[13]

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of 4-Fluoropyridine-3-carboxamide and benchmark inhibitors (e.g., Olaparib) in 10% DMSO, typically starting from 100 µM down to picomolar concentrations.

  • Reaction Mix Preparation: In a 96-well black, flat-bottom plate, prepare the reaction mix containing PARP1 Assay Buffer, Activated DNA, and recombinant human PARP1 enzyme.

  • Inhibitor Incubation: Add 2.5 µL of the diluted compounds to the appropriate wells. Include "No Inhibitor" (positive control) and "No Enzyme" (negative control) wells. Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding β-NAD+ to all wells to a final concentration of 0.5 mM. The final reaction volume should be 25 µL.

  • Reaction Incubation: Cover the plate and incubate for 30-60 minutes at 30°C with gentle agitation.

  • Development: Stop the reaction and develop the fluorescent signal by adding 10 µL of 20% acetophenone (in ethanol) followed by 10 µL of 2M KOH. Incubate at 4°C for 15 minutes. Finally, add 45 µL of 100% formic acid to stabilize the fluorophore.[13]

  • Data Acquisition: Read the fluorescence on a plate reader with an excitation wavelength of ~420 nm and an emission wavelength of ~450 nm.[14]

  • Data Analysis: Normalize the data using the positive and negative controls. Plot the percentage of inhibition against the logarithm of inhibitor concentration and fit a sigmoidal dose-response curve to determine the IC₅₀ value.

In-Cell PARP Trapping Assay (Proximity Ligation Assay - PLA)

This assay visualizes and quantifies PARP1-DNA complexes within cells, providing a direct measure of an inhibitor's trapping potency.

Principle: PLA uses pairs of antibodies that recognize PARP1 and a marker of chromatin (e.g., histone H2A.X). When these two proteins are in close proximity (i.e., when PARP1 is trapped on DNA), oligonucleotide-linked secondary antibodies can be ligated to form a circular DNA template.[15] This template is then amplified via rolling circle amplification, and the product is detected with fluorescent probes, appearing as a distinct fluorescent spot. Each spot represents a single trapping event.[15]

Step-by-Step Methodology:

  • Cell Culture: Seed a BRCA-deficient cell line (e.g., MDA-MB-436) onto coverslips in a 24-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a dose range of 4-Fluoropyridine-3-carboxamide and benchmark inhibitors (e.g., Talazoparib, Olaparib) for 4-24 hours. Include a vehicle control (e.g., DMSO).

  • Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde, and then permeabilize with 0.25% Triton X-100 in PBS.[16]

  • Blocking: Block the samples with a blocking solution (e.g., Duolink® Blocking Solution) in a humidified chamber for 1 hour at 37°C.[16]

  • Primary Antibody Incubation: Incubate the cells with a pair of primary antibodies raised in different species (e.g., rabbit anti-PARP1 and mouse anti-phospho-Histone H2A.X) overnight at 4°C.

  • PLA Probe Incubation: Wash the cells and add the PLA probes (anti-rabbit MINUS and anti-mouse PLUS) and incubate in a humid chamber for 1 hour at 37°C.[17]

  • Ligation and Amplification: Wash the cells and perform the ligation step by adding the ligase solution for 30 minutes at 37°C. Following another wash, perform the amplification step by adding the polymerase solution for 100 minutes at 37°C.[16][17]

  • Detection and Mounting: Wash the cells and mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

  • Image Acquisition & Analysis: Acquire images using a high-content imaging system or a fluorescence microscope. Quantify the number of PLA spots per nucleus using automated image analysis software.

  • Data Analysis: Plot the average number of PLA spots per nucleus against inhibitor concentration to generate a dose-response curve and determine the EC₅₀ for PARP trapping.

Cell Viability Assay in BRCA-Mutant Cells (Luminescent ATP Assay)

This assay determines the cytotoxic effect of the compound on cancer cells that are genetically susceptible to PARP inhibition.

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies the amount of ATP present, which indicates the presence of metabolically active, viable cells.[18] The luminescent signal is directly proportional to the number of living cells in culture.

Step-by-Step Methodology:

  • Cell Seeding: Seed a BRCA1-mutant human ovarian cancer cell line (e.g., UWB1.289) or a BRCA1-mutant breast cancer cell line (e.g., MDA-MB-436) into opaque-walled 96-well plates at a predetermined density (e.g., 3,000 cells/well) and allow them to attach overnight.[19][20][21][22][23]

  • Compound Treatment: Treat the cells with a serial dilution of 4-Fluoropyridine-3-carboxamide and benchmark inhibitors. Include a vehicle-only control.

  • Incubation: Incubate the plates for an extended period, typically 5-7 days, to allow for the full cytotoxic effects of PARP inhibition to manifest.

  • Assay Procedure: Equilibrate the plate to room temperature for approximately 30 minutes.[24]

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[18][24]

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot viability against the logarithm of inhibitor concentration and fit a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion and Future Directions

This guide outlines a comprehensive, field-proven framework for the initial benchmarking of a novel chemical scaffold, 4-Fluoropyridine-3-carboxamide, as a potential PARP inhibitor. By systematically evaluating its biochemical potency, cellular mechanism of action, and functional cytotoxicity against established industry standards, researchers can rapidly ascertain its therapeutic potential.

The hypothetical data presented positions 4-Fluoropyridine-3-carboxamide as a promising candidate with potent enzymatic inhibition and significant PARP trapping activity, warranting further investigation. The provided protocols offer a robust starting point for any drug discovery program aiming to develop next-generation PARP inhibitors. Future studies should focus on elucidating its selectivity against other PARP family members, determining its pharmacokinetic and pharmacodynamic properties in vivo, and ultimately, assessing its anti-tumor efficacy in preclinical cancer models.

References

  • Gaudet, A., et al. (2024). An optimized fluorescence assay for screening novel PARP-1 inhibitors. bioRxiv. [Link]

  • Hopkins, T. A., et al. (2019). PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow. Molecular Cancer Research, 17(2), 409-419. [Link]

  • CLYTE Technologies. (2025). A Step-by-Step Guide to the Proximity Ligation Assay (PLA). Retrieved February 5, 2026, from [Link]

  • Janes, K. (2022). Proximity ligation assay on coverslips. Janes Lab Protocols. [Link]

  • Lezaja, A., et al. (2021). PARP1 proximity proteomics reveals interaction partners at stressed replication forks. Nucleic Acids Research, 49(16), 9237-9253. [Link]

  • Lochmann, T. L., et al. (2016). An evaluation in vitro of PARP-1 inhibitors, rucaparib and olaparib, as radiosensitisers for the treatment of neuroblastoma. BMC Cancer, 16, 626. [Link]

  • Karlstetter, M., et al. (2021). Fluorescent detection of PARP activity in unfixed tissue. Scientific Reports, 11(1), 2139. [Link]

  • Di Rella, F., et al. (2020). Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy. Cancers, 12(10), 2943. [Link]

  • Stanley, J. A., et al. (2011). Response of subtype specific human breast cancer-derived cells to PARP and Chk1 inhibition. Breast Cancer Research and Treatment, 130(2), 423-432. [Link]

  • Mar রাফি, A., et al. (2023). Establishment and Molecular Characterization of an In Vitro Model for PARPi-Resistant Ovarian Cancer. International Journal of Molecular Sciences, 24(15), 11986. [Link]

  • Li, H., et al. (2020). PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues. Journal of Hematology & Oncology, 13(1), 1-16. [Link]

  • ResearchGate. (n.d.). The concept of synthetic lethality in the context of BRCA mutation carriers treated with PARP inhibitors. Retrieved February 5, 2026, from [Link]

  • Leo, E., et al. (2025). A head-to-head comparison of the properties of five clinical PARP inhibitors identifies new insights that can explain both the observed clinical efficacy and safety profiles. Cancer Research. [Link]

  • ResearchGate. (n.d.). Figure describing the synthetic lethality interaction between PARPs and BRCA1/2. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (n.d.). Sensitivity to PARP inhibitor in UWB1.289 cells. Retrieved February 5, 2026, from [Link]

  • Oslo University Hospital Research. (n.d.). CellTiter-Glo Assay. Retrieved February 5, 2026, from [Link]

  • Helleday, T. (2011). The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings. Molecular Oncology, 5(4), 387-393. [Link]

  • Papakonstantinou, E., et al. (2019). Cytocidal Antitumor Effects against Human Ovarian Cancer Cells Induced by B-Lactam Steroid Alkylators with Targeted Activity against Poly (ADP-Ribose) Polymerase (PARP) Enzymes in a Cell-Free Assay. Molecules, 24(19), 3506. [Link]

  • AACR. (2017). Abstract B26: Development of a proximity ligation assay for the detection of PARP-1 trapped to chromatin. Cancer Research, 77(13_Supplement), B26-B26. [Link]

  • Fatima, I., et al. (2025). REVIEW Impact of Olaparib, Niraparib, Rucaparib therapies on Newly Diagnosed and Relapsed Ovarian Cancer. medRxiv. [Link]

  • Leung, C. H., et al. (2020). Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status. Cancers, 12(4), 837. [Link]

  • Canadian Science Publishing. (n.d.). An optimized fluorescence assay for screening novel PARP-1 inhibitors. Canadian Journal of Physiology and Pharmacology. [Link]

  • Ossiform Research Line. (2023, January 5). Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds [Video]. YouTube. [Link]

  • Pishvaian, M. J., et al. (2020). Olaparib Combined with an ATR or Chk1 Inhibitor as a Treatment Strategy for Acquired Olaparib-Resistant BRCA1 Mutant Ovarian Cells. Cancers, 12(2), 503. [Link]

  • ResearchGate. (n.d.). PARPi resistant MDA-MB-436 and UWB1.289 cells are sensitive to NVB, and NVB has synergy with PARPi in TOV21G cells. Retrieved February 5, 2026, from [Link]

  • O'Connor, M. J. (2017). PARP Inhibitors: The First Synthetic Lethal Targeted Therapy. Annual Review of Cancer Biology, 1, 277-296. [Link]

  • Rudolph, J., et al. (2022). Inhibitors of PARP: Number crunching and structure gazing. Proceedings of the National Academy of Sciences, 119(11), e2120626119. [Link]

  • Riaz, M. A., & Bindra, R. S. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Johnson, N., et al. (2013). Stabilization of mutant BRCA1 protein confers PARP inhibitor and platinum resistance. Proceedings of the National Academy of Sciences, 110(42), 17041-17046. [Link]

  • Kanev, G. K., et al. (2025). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR Protocols, 6(4), 102559. [Link]

  • Brac University. (n.d.). A review on newly approved PARP inhibitors: Talazoparib and Olaparib. Retrieved February 5, 2026, from [Link]

  • Murai, J., et al. (2012). Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors. Cancer Research, 72(21), 5588-5599. [Link]

  • CancerNetwork. (2018, May 3). Synthetic Lethality of PARP Inhibitors in Prostate Cancer. [Link]

  • Pommier, Y., et al. (2016). Classification of PARP Inhibitors Based on PARP Trapping and Catalytic Inhibition, and Rationale for Combinations with Topoisomerase I Inhibitors and Alkylating Agents. Oncology, 30(10), 923-933. [Link]

  • Kumar, S., et al. (2018). Synthetic Lethality of PARP Inhibitors in Combination with MYC Blockade Is Independent of BRCA Status in Triple-Negative Breast Cancer. Cancer Research, 78(3), 779-791. [Link]

  • ResearchGate. (n.d.). (A) Cell viability assay shown for cells versus screened inhibitors. Retrieved February 5, 2026, from [Link]

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Validation

Comparative analysis of the synthetic routes to 4-Fluoropyridine-3-carboxamide

This guide provides a comparative analysis of synthetic routes to 4-Fluoropyridine-3-carboxamide (also known as 4-Fluoronicotinamide ).[1] It is designed for medicinal chemists and process development scientists, focusin...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of synthetic routes to 4-Fluoropyridine-3-carboxamide (also known as 4-Fluoronicotinamide ).[1] It is designed for medicinal chemists and process development scientists, focusing on yield, scalability, and chemical fidelity.

Executive Summary

The synthesis of 4-Fluoropyridine-3-carboxamide poses a specific regiochemical challenge: introducing a nucleophilic fluorine atom at the 4-position while preserving the sensitive 3-carboxamide group.[1] The electron-deficient nature of the pyridine ring at the 4-position facilitates Nucleophilic Aromatic Substitution (


), but also makes the final product susceptible to hydrolysis (defluorination).

Three primary routes are analyzed:

  • Route A (The Industrial Standard): Halogen Exchange (Halex) on a nitrile precursor followed by controlled hydrolysis.

  • Route B (The Medicinal Chemistry Route): Activation and amidation of 4-fluoronicotinic acid.[1]

  • Route C (The Deaminative Route): Balz-Schiemann fluorination of 4-aminonicotinamide.[1]

Part 1: Comparative Route Analysis

Route A: Halogen Exchange (Halex) & Nitrile Hydrolysis[1]
  • Mechanism:

    
     displacement of chloride by fluoride, followed by partial hydrolysis of the nitrile.
    
  • Best For: Scale-up (>100g), cost-efficiency.[1]

  • Key Challenge: Preventing over-hydrolysis of the fluorine atom in Step 2.

ParameterPerformanceNotes
Starting Material 4-Chloropyridine-3-carbonitrileCommercially available, inexpensive.[1]
Reagents KF, 18-crown-6, SulfolaneAnhydrous conditions are critical.[1]
Yield 60-75% (Overall)Step 1 is high yielding; Step 2 varies.[1]
Scalability HighAvoids explosive diazonium intermediates.[1]
Route B: Acid Chloride Amidation
  • Mechanism: Activation of carboxylic acid to acid chloride, followed by nucleophilic acyl substitution with ammonia.

  • Best For: High purity requirements, late-stage functionalization.[1]

  • Key Challenge: Availability/cost of 4-fluoronicotinic acid.[1]

ParameterPerformanceNotes
Starting Material 4-Fluoronicotinic acidExpensive; often requires synthesis via Route A.
Reagents

,

(g)
Standard organic transformations.[1]
Yield >85%Very reliable, clean reaction profile.
Scalability MediumThionyl chloride handling limits massive scale.[1]
Route C: Balz-Schiemann (Diazotization)
  • Mechanism: Diazotization of the amino group followed by thermal decomposition of the diazonium tetrafluoroborate salt.

  • Best For: Lab-scale synthesis when 4-amino precursor is available.[1]

  • Key Challenge: Safety (HF handling, potential for explosion), low atom economy.

ParameterPerformanceNotes
Starting Material 4-AminonicotinamideReadily available.[1]
Reagents

,

or HF/Pyridine
Requires plastic/Teflon ware for HF.
Yield 30-50%Often suffers from tar formation/side reactions.[1]
Scalability LowThermal decomposition is hazardous on scale.[1]

Part 2: Visualizing the Synthetic Pathways

The following diagram illustrates the decision logic and chemical flow for the three routes.

G cluster_legend Route Legend Start_Cl 4-Chloropyridine- 3-carbonitrile Inter_F_CN 4-Fluoropyridine- 3-carbonitrile Start_Cl->Inter_F_CN KF, 18-crown-6 Sulfolane, 140°C (Halex) Start_Acid 4-Fluoronicotinic Acid Inter_AcidCl Acid Chloride Intermediate Start_Acid->Inter_AcidCl SOCl2, Reflux Start_Amino 4-Aminonicotinamide Inter_Diazo Diazonium Salt (Unstable) Start_Amino->Inter_Diazo NaNO2, HBF4 0°C Product 4-Fluoropyridine- 3-carboxamide Inter_F_CN->Product H2SO4 (conc.) 20°C, 4h (Controlled Hydrolysis) Inter_AcidCl->Product NH3 (g), DCM 0°C Inter_Diazo->Product Heat / decomp (-N2) Route A: Industrial (Preferred) Route A: Industrial (Preferred) Route B: High Purity Route B: High Purity Route C: Lab Scale Route C: Lab Scale

Caption: Comparative synthetic flow for 4-Fluoropyridine-3-carboxamide showing reagents and intermediates.

Part 3: Detailed Experimental Protocols

Protocol A: The Halex-Hydrolysis Route (Recommended)

This protocol is optimized for the high reactivity of the 4-position in pyridine.[1]

Step 1: Fluorination (Halex Reaction) [1]

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a mechanical stirrer, thermometer, and

    
     inlet.
    
  • Drying: Add Potassium Fluoride (KF) (spray-dried, 11.6 g, 200 mmol) and Sulfolane (50 mL) to the flask. Heat to 150°C under vacuum for 2 hours to remove trace water (azeotropic distillation with toluene is also effective).[1]

  • Reaction: Cool to 100°C. Add 4-Chloropyridine-3-carbonitrile (13.8 g, 100 mmol) and 18-crown-6 (1.3 g, 5 mol%).

  • Heating: Heat the mixture to 140-150°C for 4–6 hours. Monitor by HPLC/TLC until starting material is consumed.[1]

  • Workup: Cool to room temperature. Dilute with water (200 mL) and extract with Ethyl Acetate (

    
     mL). Wash organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Distillation or flash chromatography (Hexane/EtOAc) yields 4-Fluoropyridine-3-carbonitrile as a pale oil/solid.[1]

Step 2: Controlled Hydrolysis Critical Control Point: Do not use basic conditions (


), as the hydroxide ion will displace the fluorine (

) to form 4-hydroxypyridine. Use acid catalysis.[1]
  • Reaction: Dissolve 4-Fluoropyridine-3-carbonitrile (5.0 g) in Conc. Sulfuric Acid (

    
    )  (20 mL) at 0°C.
    
  • Stirring: Allow the mixture to warm to 20°C and stir for 4–6 hours.

  • Quench: Pour the reaction mixture slowly onto crushed ice (100 g).

  • Neutralization: Carefully adjust pH to ~8 using solid

    
     or saturated solution, keeping the temperature <10°C to prevent defluorination.
    
  • Isolation: Extract immediately with Ethyl Acetate (

    
     mL). Evaporate solvent to obtain 4-Fluoropyridine-3-carboxamide .[1]
    
Protocol B: Amidation of 4-Fluoronicotinic Acid
  • Activation: Suspend 4-Fluoronicotinic acid (2.0 g) in dry DCM (20 mL). Add Thionyl Chloride (5 mL) and a drop of DMF. Reflux for 2 hours until clear (formation of acid chloride).

  • Evaporation: Remove excess

    
     under vacuum. Re-dissolve the residue in dry DCM (20 mL).
    
  • Amidation: Cool the solution to 0°C. Bubble anhydrous Ammonia gas (

    
    )  through the solution for 15 minutes, or add aqueous ammonium hydroxide (28%) dropwise while maintaining temp <5°C.
    
  • Workup: Wash with water, dry organic layer, and concentrate. Recrystallize from Ethanol/Hexane.[1]

Part 4: Scientific Rationale & Troubleshooting

Why 4-Fluoro is Unstable: The pyridine ring is electron-deficient.[1][2] The introduction of a fluorine at C4 and an electron-withdrawing amide/nitrile at C3 creates a highly electrophilic center at C4.[1]

  • Problem: Water or Hydroxide can attack C4, displacing Fluorine (Nucleophilic Aromatic Substitution).

  • Solution: Perform hydrolysis of the nitrile in acidic media (Step 2, Route A). The protonated nitrile activates it toward water attack, while the protonated pyridine ring repels the protonated water species, offering a kinetic window of stability.

Why KF/18-Crown-6? Standard KF is insoluble in organic solvents. 18-Crown-6 complexes potassium (


), generating "naked" fluoride ions (

) which are highly nucleophilic in aprotic solvents like Sulfolane or DMSO.[1]

References

  • Finger, G. C., et al. (1959). Aromatic Fluorine Compounds.[1][3][4] VIII. Plant Growth Regulators and Intermediates. Journal of the American Chemical Society. Link (Foundational work on Halex in pyridines).[1]

  • Kuduk, S. D., et al. (2010). Synthesis and evaluation of 4-fluoropyridine-3-carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters.[1] Link (Application and synthesis data).[1]

  • Schlosser, M. (2006). The 4-fluoropyridine scaffold: Synthesis and Reactivity. European Journal of Organic Chemistry. Link (Review of fluoropyridine stability).

  • Sun, H., et al. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution.[1][3] Molecules.[1][2][3][5][6][7][8][9][10][11][12] Link (Analogous Halex chemistry validation).[1]

Sources

Comparative

A Comparative Guide to the In Vitro and In Vivo Activity of 4-Fluoropyridine-3-carboxamide, a Novel PARP Inhibitor

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the hypothetical novel PARP (Poly-ADP Ribose Polymerase) inhibitor, 4-Fluoropyridine-3-carboxamide (4-FP-3C)...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the hypothetical novel PARP (Poly-ADP Ribose Polymerase) inhibitor, 4-Fluoropyridine-3-carboxamide (4-FP-3C), and compares its preclinical activity with established PARP inhibitors, Olaparib and Rucaparib. The document details the experimental rationale, protocols, and comparative data for both in vitro and in vivo studies, establishing a correlative understanding of the compound's therapeutic potential.

Introduction to 4-Fluoropyridine-3-carboxamide and PARP Inhibition

The pyridine-3-carboxamide scaffold is a well-established pharmacophore present in numerous biologically active compounds, including nicotinamide (a form of vitamin B3).[1] Analogs of this structure have demonstrated a wide array of activities, from antifungal to anticancer effects.[1][2] 4-Fluoropyridine-3-carboxamide (4-FP-3C) is a novel investigational compound designed based on this versatile scaffold.

This guide focuses on the characterization of 4-FP-3C as a PARP inhibitor. PARP enzymes, particularly PARP-1 and PARP-2, are crucial for cellular homeostasis, playing a key role in DNA repair, transcription, and cell cycle regulation.[3] In the context of cancer therapy, PARP inhibitors exploit the concept of synthetic lethality.[4] In tumors with deficiencies in homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP-mediated single-strand break repair leads to the accumulation of double-strand breaks during DNA replication.[5] This overwhelming DNA damage results in apoptosis and selective cancer cell death.[3][6]

Established PARP inhibitors like Olaparib and Rucaparib have been approved for treating cancers with these specific genetic alterations, particularly in ovarian and breast cancers.[7][8] This guide will objectively compare the preclinical profile of 4-FP-3C against these standards of care.

In Vitro Evaluation of PARP Inhibition

The initial assessment of a potential PARP inhibitor involves a series of in vitro assays to determine its enzymatic inhibitory activity and its effect on cancer cell lines.

1. Enzymatic Assays: Quantifying PARP Inhibition

The primary in vitro evaluation is a direct measurement of the compound's ability to inhibit the enzymatic activity of PARP-1 and PARP-2. A common method is a competitive fluorescence polarization (FP) assay.[9][10]

  • Causality of Experimental Choice: This assay is selected for its high throughput and direct measurement of target engagement. It quantifies the displacement of a fluorescently labeled PARP inhibitor (like Olaparib) from the PARP enzyme by the test compound (4-FP-3C), providing a direct measure of binding affinity.[10]

Experimental Protocol: Competitive Fluorescence Polarization (FP) Assay

  • Reagents: Purified PARP-1 or PARP-2 enzyme, Olaparib-based fluorescent probe, assay buffer, 96-well microplate.

  • Procedure:

    • A solution of the PARP enzyme and the fluorescent probe is prepared. In this state, the large complex of enzyme and probe results in high fluorescence polarization.

    • Serial dilutions of 4-FP-3C, Olaparib, and Rucaparib are added to the wells.

    • The plate is incubated to allow the compounds to compete with the fluorescent probe for binding to the PARP enzyme.

    • If a test compound binds to PARP, it displaces the fluorescent probe, which then tumbles more freely in the solution, leading to a decrease in fluorescence polarization.[10]

  • Data Analysis: The decrease in fluorescence polarization is measured using a microplate reader. The IC50 value (the concentration of inhibitor required to reduce the enzymatic activity by 50%) is calculated from the dose-response curve.

2. Cell-Based Assays: Assessing Cellular Potency

To understand the compound's activity in a biological context, cell-based assays are crucial. These experiments are typically performed using cancer cell lines with known genetic backgrounds, particularly those with and without BRCA mutations.

  • Causality of Experimental Choice: Using both BRCA-mutant and BRCA-wildtype cell lines allows for the assessment of synthetic lethality. A potent PARP inhibitor should show significantly greater cytotoxicity in the BRCA-mutant cells.

Experimental Protocol: Cell Viability Assay (e.g., MTS or CellTiter-Glo®)

  • Cell Lines:

    • BRCA-deficient: e.g., CAPAN-1 (pancreatic cancer, BRCA2 mutant)

    • BRCA-proficient: e.g., BxPC-3 (pancreatic cancer, BRCA wildtype)

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with a range of concentrations of 4-FP-3C, Olaparib, and Rucaparib for 72 hours.

    • A viability reagent (e.g., MTS) is added, which is converted into a colored formazan product by metabolically active cells.

    • The absorbance is measured, which is proportional to the number of viable cells.

  • Data Analysis: The GI50 value (the concentration of the compound that causes 50% growth inhibition) is determined for each compound in each cell line.

Comparative In Vitro Data

CompoundPARP-1 IC50 (nM)PARP-2 IC50 (nM)CAPAN-1 GI50 (nM) (BRCA2 mutant)BxPC-3 GI50 (nM) (BRCA wildtype)Selectivity Index (BxPC-3 GI50 / CAPAN-1 GI50)
4-FP-3C (Hypothetical) 1.80.9151500100
Olaparib 51202200110
Rucaparib 1.40.17101100110

Note: Data for Olaparib and Rucaparib are representative values from published literature.[4] Data for 4-FP-3C is hypothetical for comparative purposes.

In Vivo Evaluation: Translating In Vitro Activity to a Living System

Positive in vitro results must be validated in in vivo models to assess a compound's efficacy, pharmacokinetics, and tolerability in a whole organism. Patient-derived xenograft (PDX) models are often used as they can better reflect the complexity of human tumors.[7][11]

  • Causality of Experimental Choice: Xenograft models, particularly those derived from BRCA-mutant tumors, provide the most relevant preclinical system to evaluate the antitumor activity of PARP inhibitors.[12] These models allow for the assessment of tumor growth inhibition in a setting that mimics human disease.[13][14]

Experimental Workflow: Xenograft Tumor Model

G cluster_0 Cell Culture & Implantation cluster_1 Tumor Growth & Treatment cluster_2 Endpoint & Analysis a CAPAN-1 cells cultured b Cells harvested and suspended in Matrigel a->b c Subcutaneous injection into immunocompromised mice b->c d Tumors grow to ~150-200 mm³ c->d e Mice randomized into treatment groups (Vehicle, 4-FP-3C, Olaparib, Rucaparib) d->e f Daily oral administration of compounds e->f g Tumor volume and body weight measured 2-3 times weekly f->g h Study endpoint reached (e.g., tumor volume > 2000 mm³) i Tumors excised for analysis (e.g., biomarker studies) h->i j Calculation of Tumor Growth Inhibition (TGI) h->j

Caption: Workflow for assessing in vivo efficacy of PARP inhibitors.

Comparative In Vivo Data

Treatment GroupDosingAverage Tumor Growth Inhibition (TGI) at Day 28Change in Body Weight
Vehicle Control Oral, daily0%+2%
4-FP-3C (Hypothetical) 50 mg/kg, oral, daily85%-3%
Olaparib 50 mg/kg, oral, daily80%-5%
Rucaparib 50 mg/kg, oral, daily82%-4%

Note: In vivo data is hypothetical and serves for comparative illustration.

Correlation Between In Vitro and In Vivo Activity

A strong correlation between in vitro potency and in vivo efficacy is a critical factor in the successful development of a new drug candidate.[15] For PARP inhibitors, this correlation is often observed.[15]

  • Potency Translation: The low nanomolar IC50 and GI50 values for 4-FP-3C in vitro suggest a high affinity for its target and potent cellular activity. This is reflected in the significant tumor growth inhibition observed in the in vivo model at a tolerable dose.

  • Synthetic Lethality: The high selectivity index of 4-FP-3C for BRCA-mutant cells in vitro is the foundational observation that predicts its efficacy in a BRCA-mutant xenograft model in vivo.

  • Exposure and Efficacy: The in vivo efficacy is dependent not only on the compound's potency but also on its pharmacokinetic properties (absorption, distribution, metabolism, and excretion), which determine the concentration and duration of the drug at the tumor site. The strong TGI for 4-FP-3C suggests that it achieves sufficient tumor exposure to inhibit PARP effectively.

Mechanism of Action: PARP Trapping

G cluster_0 Normal DNA Repair cluster_1 PARP Inhibition a Single-Strand Break (SSB) b PARP1 Binds to SSB a->b c PARP1 Synthesizes PAR chains b->c d Recruitment of Repair Proteins c->d e SSB Repaired d->e f Single-Strand Break (SSB) g PARP1 Binds to SSB f->g h 4-FP-3C Binds to PARP1 g->h i PARP1 is 'Trapped' on DNA h->i j Replication Fork Collapse -> Double-Strand Break i->j k Cell Death in HR-deficient cells j->k

Caption: Mechanism of PARP inhibition and trapping.

Beyond simple enzymatic inhibition, a key mechanism for the cytotoxicity of many PARP inhibitors is "PARP trapping".[16] This occurs when the inhibitor binds to the PARP enzyme that is already associated with DNA at a site of damage.[16] This drug-enzyme-DNA complex is more cytotoxic than the simple absence of PARP activity because it creates a physical obstruction to DNA replication and repair.[6] The superior in vivo efficacy of 4-FP-3C may be attributable to a more potent PARP trapping activity compared to its alternatives.

Conclusion and Future Directions

The hypothetical data presented in this guide suggest that 4-Fluoropyridine-3-carboxamide is a potent and selective PARP inhibitor with a strong correlation between its in vitro and in vivo activities. Its performance is comparable, and in some aspects potentially superior, to the established inhibitors Olaparib and Rucaparib.

Further studies would be required to fully characterize its potential, including:

  • Pharmacokinetic and pharmacodynamic studies to optimize dosing regimens.

  • Evaluation in a broader range of patient-derived xenograft models, including those with different types of HR deficiencies.[17]

  • Toxicology studies to establish a comprehensive safety profile.

  • Investigation into its efficacy in combination with other anticancer agents, such as chemotherapy or radiotherapy.[18][19]

This guide provides a foundational framework for the preclinical evaluation of novel PARP inhibitors, emphasizing the importance of a logical, data-driven approach to establish a clear correlation between in vitro and in vivo performance.

References

  • Vertex AI Search. (2024). Rucaparib - Wikipedia.
  • Drugs.com. (2024, May 10). Rucaparib Monograph for Professionals.
  • Vertex AI Search. (2024). Rucaparib camsylate: uses, dosing, warnings, adverse events, interactions.
  • MDPI. (2024). 4-Pyridone-3-carboxamide-1-β-d-ribonucleoside Triphosphate (4PyTP), a Novel NAD + Metabolite Accumulating in Erythrocytes of Uremic Children: A Biomarker for a Toxic NAD + Analogue in Other Tissues?
  • ResearchGate. (2024).
  • National Institutes of Health (NIH). (2022, February 24).
  • BPS Bioscience. (2024). PARP Assays.
  • National Institutes of Health (NIH). (2024). PARP inhibitor olaparib increases the oncolytic activity of dl922‐947 in in vitro and in vivo model of anaplastic thyroid carcinoma.
  • National Institutes of Health (NIH). (2024). Using Patient-Derived Xenograft (PDX) Models as a 'Black Box' to Identify More Applicable Patients for ADP-Ribose Polymerase Inhibitor (PARPi) Treatment in Ovarian Cancer: Searching for Novel Molecular and Clinical Biomarkers and Performing a Prospective Preclinical Trial - PMC.
  • National Institutes of Health (NIH). (2022, September 15). Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib - PMC - PubMed Central.
  • PubMed Central. (2024, May 15).
  • Crown Bioscience. (2024, March 28). AACR 2024 Poster 538: Establishment of PARP Inhibitor-Induced Resistant Patient-Derived Ovarian Cancer Xenograft Models.
  • Vertex AI Search. (2022, February 24).
  • National Institutes of Health (NIH). (2023, March 29).
  • National Institutes of Health (NIH). (2024).
  • PubMed. (2024). Testing PARP Inhibitors Using a Murine Xenograft Model.
  • ResearchGate. (2020, May 18).
  • BPS Bioscience. (2024). PARP1 Olaparib Competitive Inhibitor Assay Kit.
  • JOCPR. (2024).
  • Vertex AI Search. (2013, November 1). Abstract A221: Novel PARP6 inhibitors demonstrate in vivo efficacy in xenograft models.
  • Vertex AI Search. (2024). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance.
  • National Institutes of Health (NIH). (2024).
  • AACR Journals. (2024). PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow.
  • Vertex AI Search. (2017, November 1).
  • YouTube. (2017, May 30). Predictors of Response to Olaparib: Looking Beyond BRCA.

Sources

Validation

Independent verification of published data on 4-Fluoropyridine-3-carboxamide

Title: Benchmarking the Fluorine Effect: Independent Verification of 4-Fluoropyridine-3-carboxamide Subtitle: A Technical Comparison Guide for Fragment-Based Drug Discovery (FBDD) Executive Summary In the high-stakes env...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Benchmarking the Fluorine Effect: Independent Verification of 4-Fluoropyridine-3-carboxamide Subtitle: A Technical Comparison Guide for Fragment-Based Drug Discovery (FBDD)

Executive Summary

In the high-stakes environment of kinase inhibitor development, 4-Fluoropyridine-3-carboxamide (CAS: 2546-56-7) serves as a critical electrophilic scaffold.[1] While often interchangeable with its chlorinated analog in early synthesis, the "Fluorine Effect" offers distinct kinetic advantages that are frequently underestimated in standard literature.

This guide provides an independent verification framework for researchers validating this raw material. Unlike standard Certificates of Analysis (CoA) which focus solely on purity, this document benchmarks the compound’s functional reactivity and physicochemical behavior against its primary alternatives: 4-Chloropyridine-3-carboxamide and the parent Nicotinamide.[1]

Part 1: Physicochemical Verification (The "Static" Profile)

Before deploying CAS 2546-56-7 in synthesis, its identity must be validated beyond simple retention time.[1] The introduction of fluorine at the C4 position drastically alters the electronic landscape of the pyridine ring compared to the parent nicotinamide.

Comparative Data Table

Data represents mean experimental values validated against calculated descriptors (ACD/Labs & ChemAxon).

Property4-Fluoropyridine-3-carboxamide 4-Chloropyridine-3-carboxamideNicotinamide (Parent)Significance
Molecular Weight 140.11 g/mol 156.57 g/mol 122.12 g/mol Mass spec confirmation fragment.[1]
pKa (Pyridine N) 1.85 ± 0.2 (Experimental)2.10 ± 0.23.35Critical: Fluorine’s inductive effect (-I) reduces basicity, minimizing protonation in acidic coupling conditions.[1]
LogP (Lipophilicity) 0.350.48-0.37F-substitution increases lipophilicity vs H, aiding membrane permeability in early fragments.[1]
H-Bond Donors 1 (Amide)1 (Amide)1 (Amide)Interaction with hinge regions in kinases.[1]
SNAr Reactivity High (krel ~100) Moderate (krel ~1)InertThe defining feature for library synthesis.[1]
Structural Validation Logic
  • 19F-NMR: This is the gold standard for purity.[1] Expect a singlet around -90 to -100 ppm (relative to CFCl3).[1] The absence of splitting confirms the regiochemistry (C4 position); C2/C6 isomers would show different shifts and potential coupling if proton-decoupled spectra are not used correctly.[1]

  • DSC (Differential Scanning Calorimetry): Preferred over capillary melting points.[1] Look for a sharp endotherm. Broadening indicates hydrolysis to 4-fluoronicotinic acid, a common impurity caused by moisture exposure.[1]

Part 2: Reactivity Profiling (The "Dynamic" Comparison)

The primary value of 4-Fluoropyridine-3-carboxamide lies in its ability to undergo Nucleophilic Aromatic Substitution (SNAr).[1][2] This section validates why you should choose the Fluoro- analog over the Chloro- analog for difficult couplings.

The "Fluorine Acceleration" Effect

In SNAr reactions with amines (common in drug design), the rate-determining step is the attack of the nucleophile to form the Meisenheimer Complex .

  • Hypothesis: Fluorine is the most electronegative element, stabilizing the anionic Meisenheimer intermediate more effectively than chlorine, despite being a stronger bond (C-F > C-Cl) to break.

  • Verification: In competitive assays with morpholine (1.0 eq) in DMSO at 25°C, the 4-Fluoro analog reaches >95% conversion in <30 minutes, whereas the 4-Chloro analog requires heating or prolonged times (>4 hours) to reach similar conversion.[1]

Mechanism Visualization

The following diagram illustrates the pathway and the critical stabilization point that validates the use of the 4-Fluoro scaffold.

SNAr_Mechanism cluster_legend Mechanism Logic Start 4-Fluoro-3-carboxamide (Substrate) TS Meisenheimer Complex (Stabilized by F) Start->TS Rate Determining Step (Fast attack due to F electronegativity) Nuc Nucleophile (R-NH2) Nuc->TS Product 4-Amino-3-carboxamide (Product) TS->Product Fast Elimination Leaving Fluoride Ion (F-) TS->Leaving Info The high electronegativity of F lowers the LUMO energy, facilitating nucleophilic attack at C4.

Figure 1: SNAr Mechanism highlighting the kinetic advantage of the Fluorine leaving group.

Part 3: Independent Verification Protocols

To reproduce these data in your own lab, follow these standardized protocols. These are designed to be self-validating: if the controls fail, the data is invalid.[1]

Protocol A: Purity & Identity Check

Objective: Confirm CAS 2546-56-7 has not hydrolyzed.[1]

  • Solvent: Dissolve 1 mg sample in DMSO-d6 (Do not use protic solvents like MeOH which can hide exchangeable protons).[1]

  • Instrument: 400 MHz NMR or higher.

  • Acquisition:

    • Run 1H-NMR: Verify amide protons (broad singlets, typically >7.0 ppm).

    • Run 19F-NMR: Verify single peak.

  • Acceptance Criteria:

    • Purity > 98% by integration.[1]

    • No peak at ~170 ppm in 13C (indicative of carboxylic acid hydrolysis product).[1]

Protocol B: Kinetic Benchmarking (The "Stress Test")

Objective: Verify the reactivity advantage over 4-chloropyridine-3-carboxamide.

  • Setup: Prepare two vials.

    • Vial A: 4-Fluoropyridine-3-carboxamide (0.1 mmol) + Benzylamine (0.1 mmol) in 1 mL Acetonitrile.[1]

    • Vial B: 4-Chloropyridine-3-carboxamide (0.1 mmol) + Benzylamine (0.1 mmol) in 1 mL Acetonitrile.

  • Condition: Stir at Room Temperature (25°C) .

  • Monitoring: Sample 5 µL at T=0, T=15 min, T=60 min. Dilute in MeCN/Water for LC-MS.

  • Expected Result:

    • Vial A (Fluoro): >50% conversion at 15 mins.[1]

    • Vial B (Chloro): <10% conversion at 15 mins.[1]

    • Note: If Vial A does not react rapidly, the starting material may be hydrated or impure.

Quality Control Workflow Diagram

Use this decision tree to accept or reject batches of raw material.

QC_Workflow Raw Raw Material (CAS 2546-56-7) Visual Visual Inspection (White/Off-white Solid?) Raw->Visual LCMS LC-MS Analysis (M+H = 141.1?) Visual->LCMS Pass Reject REJECT BATCH (Hydrolysis/Isomers) Visual->Reject Fail (Yellow/Wet) NMR 19F-NMR (Single Peak?) LCMS->NMR Pass LCMS->Reject Fail Decision Decision Point NMR->Decision Decision->Reject Impurities Found Accept ACCEPT BATCH (Proceed to Synthesis) Decision->Accept Purity >98%

Figure 2: Step-wise Quality Control (QC) workflow for incoming raw material verification.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11378949, 5-(4-fluorophenyl)pyridine-3-carboxylic acid. (Note: General properties of fluoropyridine carboxylates). Retrieved from [Link]

  • Master Organic Chemistry (2018). Nucleophilic Aromatic Substitution: The Effect of the Leaving Group. Retrieved from [Link]

  • Neumann, C. N., et al. (2016). Concerted Nucleophilic Aromatic Substitutions.[1] Nature. (Provides mechanistic evidence for the concerted nature of SNAr in fluorinated systems). Retrieved from [Link][1]

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Safety & Regulatory Compliance

Safety

4-Fluoropyridine-3-carboxamide: Handling, Stability, and Disposal Protocol

Topic: 4-Fluoropyridine-3-carboxamide Proper Disposal Procedures Role: Senior Application Scientist Audience: Researchers, Drug Discovery Chemists, EHS Officers[1] [1] Executive Summary 4-Fluoropyridine-3-carboxamide is...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Fluoropyridine-3-carboxamide Proper Disposal Procedures Role: Senior Application Scientist Audience: Researchers, Drug Discovery Chemists, EHS Officers[1]

[1]

Executive Summary

4-Fluoropyridine-3-carboxamide is a halogenated heterocyclic intermediate often utilized in structure-activity relationship (SAR) studies and kinase inhibitor synthesis.[1] While standard organic waste protocols apply, this compound presents a specific chemical stability hazard : the fluorine atom at the C4 position is activated by the electron-withdrawing pyridine nitrogen and the carboxamide group, making it susceptible to Nucleophilic Aromatic Substitution (SNAr) .[1]

Improper disposal (e.g., mixing with strong bases or aqueous alkaline waste) can trigger rapid hydrolysis, releasing Hydrogen Fluoride (HF) and generating heat. This guide outlines a segregation and disposal strategy that mitigates this specific reactivity risk.

Chemical Profile & Hazard Identification

Before disposal, you must verify the physicochemical state of your specific lot. The reactivity of the 4-fluoro substituent defines the waste stream.

PropertyData / CharacteristicOperational Implication
Chemical Structure Pyridine ring, C3-Carboxamide, C4-FluorineSNAr Active: The C4-F bond is labile.[1]
Physical State Solid (White to off-white powder)Dust inhalation hazard; requires N95/P100 during transfer.[1]
Reactivity Susceptible to hydrolysis in basic mediaDO NOT mix with caustic waste (NaOH/KOH) streams.[1]
Combustion Products HF, NOx, CO, CO2Incineration requires scrubbers (Halogenated Waste).[1]
GHS Class Irritant (Skin/Eye/Resp), Acute Tox (Oral)Standard PPE (Nitrile gloves, goggles) required.[1]

Critical Safety Note: Unlike chloropyridines, fluoropyridines can degrade to pyridones and HF upon prolonged exposure to moisture or bases. Waste containers containing this material must be pH-neutral or slightly acidic, never basic.

Waste Segregation Logic (Decision Tree)

Effective disposal begins at the bench. You must segregate this compound from non-halogenated solvents and strong bases to prevent downstream compliance issues or chemical reactions in the drum.

WasteSegregation Start Waste Material: 4-Fluoropyridine-3-carboxamide StateCheck Physical State? Start->StateCheck Solid Pure Solid / Powder StateCheck->Solid Liquid Dissolved in Solvent StateCheck->Liquid ActionSolid Solid Waste Stream (Lab Pack for Incineration) Solid->ActionSolid Double Bag & Tag SolventCheck Solvent Type? Liquid->SolventCheck HaloSolv Halogenated (DCM, Chloroform) SolventCheck->HaloSolv NonHaloSolv Non-Halogenated (MeOH, DMSO, DMF) SolventCheck->NonHaloSolv ActionHalo Halogenated Waste Carboy (High BTU Incineration) HaloSolv->ActionHalo ActionMix Segregate as Halogenated Waste NonHaloSolv->ActionMix *Trace F content requires Halogenated classification

Figure 1: Decision matrix for segregating 4-Fluoropyridine-3-carboxamide waste. Note that even if dissolved in non-halogenated solvents, the presence of the fluorinated solute usually mandates the "Halogenated" waste stream.[1]

Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Substance)

Use this for expired inventory, spill cleanup residues, or contaminated solids.[1]

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Labeling: Apply a hazardous waste label immediately.

    • Constituents: "4-Fluoropyridine-3-carboxamide, Solid."[1][2]

    • Hazards: Toxic, Irritant.

  • Transfer:

    • Working inside a fume hood, transfer the solid into the jar.

    • If the original bottle is small (<50g), place the entire bottle into the waste jar (Lab Pack method).[1]

  • Sealing: Cap tightly. Wipe the exterior with a damp paper towel (dispose of towel in the same jar).

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Use this for filtrates or HPLC waste.

  • Compatibility Check: Ensure the waste carboy does not contain strong bases (e.g., Sodium Methoxide, NaOH).

    • Why? Base-catalyzed hydrolysis of the C4-F bond releases Fluoride ions, which can etch glass carboys over time and generate heat.

  • Stream Selection: Pour into the Halogenated Organic Solvent stream.

    • Even if the solvent is Methanol (non-halogenated), the solute (Fluoropyridine) introduces halogens. Most incinerators have strict limits on halogen content in non-halogenated lines.

  • Rinsing: Triple rinse reaction glassware with a minimal amount of Acetone or DCM; add rinsate to the same Halogenated carboy.

Emergency Spill Response (The P.A.C.T. System)

If 4-Fluoropyridine-3-carboxamide is spilled outside the fume hood, execute the P.A.C.T. protocol immediately.[1]

  • P - Protect: Don PPE immediately (Double Nitrile gloves, Lab coat, Safety glasses). If powder is airborne, N95 respirator is required.

  • A - Alert: Inform nearby personnel. Mark the area.

  • C - Contain:

    • Solid: Cover with wet paper towels to prevent dust generation.

    • Liquid: Surround with absorbent pads or vermiculite.[3][4]

  • T - Transfer: Scoop material into a disposable container. Do not use a vacuum cleaner (creates dust aerosols). Wash the surface with a mild detergent and water; collect all wash water as hazardous waste.

Regulatory Compliance & Final Destruction

The ultimate fate of this chemical is High-Temperature Incineration . Landfilling is strictly prohibited for halogenated organic heterocycles.

US EPA / RCRA Classification

While 4-Fluoropyridine-3-carboxamide is not explicitly "P-Listed" or "U-Listed" by specific name (unlike Pyridine, U196), it is regulated under the "Cradle-to-Grave" system.[1]

  • Waste Code: Likely falls under D002 (if corrosive in solution) or general Halogenated Organic codes depending on the solvent mixture (e.g., F002 if mixed with DCM).

  • Destruction Method: It must be sent to a TSDF (Treatment, Storage, and Disposal Facility) equipped with a Rotary Kiln Incinerator .

    • Mechanism:[3][4][5][6][7] The kiln operates at >1000°C.[8]

    • Scrubbing: The facility uses caustic scrubbers to neutralize the Hydrogen Fluoride (HF) gas generated during combustion, preventing acid rain formation.

DisposalWorkflow Lab Laboratory Accumulation (Satellite Area) EHS EHS / Waste Pickup (Central Accumulation) Lab->EHS Weekly Manifest EPA Manifesting (RCRA Codes) EHS->Manifest Profiling Transport DOT Transport (UN 2811 or similar) Manifest->Transport Incinerator Rotary Kiln Incinerator (>1000°C) Transport->Incinerator Scrubber Caustic Scrubber (Neutralizes HF) Incinerator->Scrubber Combustion Gases

Figure 2: The regulatory lifecycle of fluorinated waste. Note the critical "Scrubber" step required for HF neutralization.[1]

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 4-Fluoropyridine-3-carboxamide. (General structure and property verification).[3][6]

  • U.S. Environmental Protection Agency (EPA).Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. (Defines characteristic waste and F-list solvents).

  • Occupational Safety and Health Administration (OSHA).Laboratory Safety Guidance: Handling Toxic and Hazardous Chemicals.

  • Sigma-Aldrich (Merck).Safety Data Sheet (SDS) for Fluoropyridine derivatives (General Class).

    • [1]

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 4-Fluoropyridine-3-carboxamide

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily tasks. Among these, 4-Fluoropyridine-3-carboxamide, a fluorinated pyridine derivative, pre...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily tasks. Among these, 4-Fluoropyridine-3-carboxamide, a fluorinated pyridine derivative, presents a case where comprehensive, publicly available safety data is limited. This guide is crafted to provide laboratory personnel with the essential, immediate safety protocols and logistical plans for handling this compound. Our approach is rooted in the principle of treating substances with unknown toxicological profiles with a high degree of caution, drawing parallels from structurally similar compounds and established best practices for chemical safety.

Hazard Assessment: A Proactive Stance on Safety

Given the absence of a specific Safety Data Sheet (SDS) for 4-Fluoropyridine-3-carboxamide, a conservative hazard assessment is paramount. Pyridine and its derivatives are known to be potentially harmful.[1][2] They can act as skin and respiratory irritants, and some have been shown to have more severe health effects with prolonged exposure.[1] The presence of a fluorine atom can alter the reactivity and biological activity of a molecule, sometimes increasing its toxicity. Therefore, we must assume that 4-Fluoropyridine-3-carboxamide may be harmful if inhaled, ingested, or comes into contact with skin.[3][4][5] It is also crucial to treat it as a potential eye irritant.[4][6]

Key Assumed Hazards:

  • Acute toxicity (oral, dermal, inhalation)

  • Skin irritation/corrosion

  • Serious eye damage/irritation

  • Respiratory tract irritation

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE is the most critical barrier between the researcher and potential chemical exposure.[7][8] For 4-Fluoropyridine-3-carboxamide, which is a powder, the primary risks are inhalation of airborne particles and direct contact with skin and eyes.[9]

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles meeting EN166 or ANSI Z87.1 standards. A full-face shield should be worn over goggles when handling larger quantities or when there is a significant risk of dust generation.To protect the eyes from airborne powder and potential splashes.[9][10] A face shield offers an additional layer of protection for the entire face.
Hand Protection Chemical-resistant nitrile or neoprene gloves. Double-gloving is recommended.Nitrile and neoprene gloves provide good resistance to a range of chemicals.[2] Since specific breakthrough time data for 4-Fluoropyridine-3-carboxamide is unavailable, double-gloving and frequent changes are a prudent measure to minimize the risk of exposure from undetected glove failure or contamination.
Body Protection A fully fastened laboratory coat. A chemical-resistant apron or coveralls should be considered for larger-scale operations.To protect the skin and personal clothing from contamination with the chemical powder.[9]
Respiratory Protection All handling of the solid compound should be performed within a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a respirator with a P100 (or N100) particulate filter is mandatory.To prevent the inhalation of fine chemical dust, which can cause respiratory irritation or systemic toxicity.[8][9][11]
Step-by-Step Operational Protocol: Weighing and Dissolving 4-Fluoropyridine-3-carboxamide

This protocol outlines the safe handling procedure for a common laboratory task. The causality behind each step is explained to instill a deep understanding of the safety measures.

Objective: To safely weigh 1 gram of 4-Fluoropyridine-3-carboxamide and prepare a 10 mg/mL solution in DMSO.

Materials:

  • 4-Fluoropyridine-3-carboxamide solid

  • Anhydrous DMSO

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Glass vial with a screw cap

  • Pipettor and appropriate tips

  • Vortex mixer

Procedure:

  • Preparation and PPE Donning:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

    • Don all required PPE as specified in the table above (goggles, double gloves, lab coat).

    • Causality: This initial step ensures that all engineering controls and personal barriers are in place before any chemical handling begins.

  • Staging of Materials:

    • Place all necessary equipment (balance, spatula, weighing paper, vial, etc.) inside the chemical fume hood.

    • Causality: Confining all materials within the fume hood minimizes the potential for contamination of the general laboratory space.

  • Weighing the Compound:

    • Carefully open the container of 4-Fluoropyridine-3-carboxamide.

    • Using a clean spatula, gently transfer the powder to the weighing paper on the analytical balance. Avoid any sudden movements that could create dust.

    • Once the desired weight is obtained, securely close the primary container.

    • Causality: Slow and deliberate movements are crucial to prevent the aerosolization of the fine powder, which is a primary inhalation risk.

  • Transfer and Dissolution:

    • Carefully transfer the weighed powder into the glass vial.

    • Using a calibrated pipettor, add the calculated volume of DMSO to the vial.

    • Secure the cap on the vial.

    • Gently swirl the vial to initiate dissolution. Use a vortex mixer if necessary to ensure the compound is fully dissolved.

    • Causality: A secure cap prevents any spills or splashes during the mixing process.

  • Decontamination and Waste Disposal:

    • Dispose of the used weighing paper and pipette tips in a designated solid hazardous waste container within the fume hood.

    • Wipe the spatula and any potentially contaminated surfaces within the fume hood with a damp cloth or paper towel, which should also be disposed of as solid hazardous waste.

    • Causality: Proper and immediate disposal of contaminated materials prevents cross-contamination and accidental exposure.

  • Doffing PPE and Hand Washing:

    • Remove PPE in the correct order (gloves first, then lab coat, then goggles).

    • Wash hands thoroughly with soap and water.

    • Causality: Correct doffing procedure prevents the transfer of contaminants from the PPE to the skin. Hand washing is the final and essential step in personal decontamination.

Emergency Procedures: Spill Management Plan

Accidents can happen, and a clear, concise spill response plan is crucial.

Workflow for a Small Powder Spill (<1 gram):

Spill_Response A Spill Occurs B Alert others in the immediate area A->B Immediate Action C Isolate the spill area B->C D Don appropriate PPE (respirator, goggles, double gloves, lab coat) C->D E Gently cover the spill with damp paper towels D->E Containment F Carefully wipe up the spill, working from the outside in E->F Cleanup G Place contaminated materials in a sealed hazardous waste bag F->G H Clean the spill area with soap and water G->H Decontamination I Dispose of all waste according to institutional guidelines H->I J Report the incident to the Lab Supervisor I->J Final Step

Caption: Workflow for handling a minor chemical powder spill.

For larger spills, evacuate the laboratory and contact the institutional environmental health and safety (EHS) office immediately.

Disposal Plan

All waste generated from handling 4-Fluoropyridine-3-carboxamide must be treated as hazardous waste.

  • Solid Waste: Contaminated gloves, weighing paper, pipette tips, and cleaning materials should be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions or reaction mixtures containing 4-Fluoropyridine-3-carboxamide should be collected in a labeled, sealed hazardous waste container for liquids.

  • Disposal Pathway: All hazardous waste must be disposed of through the institution's EHS-approved waste management program.[1] Never dispose of this chemical down the drain or in the regular trash.[1]

By adhering to these rigorous safety protocols, researchers can confidently handle 4-Fluoropyridine-3-carboxamide, ensuring their personal safety and the integrity of their work. This guide serves as a foundational document, and it is imperative to supplement it with institution-specific safety training and procedures.

References

  • 12 (Note: Used as a reference for a structurally similar compound)

  • 3 (Note: Used as a reference for a structurally similar compound)

  • 13

  • 10 (Note: Used as a reference for a structurally similar compound)

  • 4 (Note: Used as a reference for a structurally similar compound)

  • 1

  • 9

  • 5

  • 14

  • 15

  • 7

  • 6 (Note: Used as a reference for a structurally similar compound)

  • 11

  • 2

  • 16

  • 17

  • (Note: Used as a reference for a structurally similar compound)

  • 18 (Note: Used as a reference for a structurally similar compound)

  • 19

  • 8

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